6-(4-Fluorophenyl)pyridazin-3-ol
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
3-(4-fluorophenyl)-1H-pyridazin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7FN2O/c11-8-3-1-7(2-4-8)9-5-6-10(14)13-12-9/h1-6H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWHTYHMWPIYECQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NNC(=O)C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50404317 | |
| Record name | 6-(4-fluorophenyl)pyridazin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50404317 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58897-67-9 | |
| Record name | 6-(4-fluorophenyl)pyridazin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50404317 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-(4-fluorophenyl)pyridazin-3-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
An In-Depth Technical Guide on the Synthesis and Characterization of 6-(4-Fluorophenyl)pyridazin-3-ol
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of 6-(4-Fluorophenyl)pyridazin-3-ol, a heterocyclic compound of significant interest in medicinal chemistry. The pyridazinone core is a recognized "privileged structure" due to its presence in numerous biologically active compounds.[1][2] This document details a robust and widely adopted synthetic methodology, starting from readily available precursors. It offers a step-by-step protocol, discusses the underlying reaction mechanism, and provides a thorough guide to the analytical techniques used for structural elucidation and purity assessment. This guide is intended for researchers, scientists, and professionals in the field of drug development who require a practical and scientifically grounded resource for the preparation and validation of this important pyridazinone derivative.
Introduction: The Significance of the Pyridazinone Scaffold
The pyridazinone nucleus, a six-membered aromatic ring with two adjacent nitrogen atoms and a keto functional group, is a cornerstone in the design of modern therapeutic agents.[3] Its unique physicochemical properties, such as its dipole moment and hydrogen bonding capability, make it a versatile scaffold for interacting with a wide array of biological targets. Pyridazinone derivatives have demonstrated a remarkable breadth of pharmacological activities, including but not limited to:
-
Cardiovascular Effects: Several pyridazinone-based drugs, like pimobendan and levosimendan, are commercialized for their antihypertensive and cardiotonic properties.[3]
-
Anti-inflammatory Activity: Compounds containing the pyridazinone moiety have been shown to modulate key inflammatory pathways by targeting mediators like TNF-α and IL-6.[4]
-
Anticancer Properties: The pyridazinone scaffold is a prominent feature in many anticancer agents that target various aspects of cancer cell biology.[1][3]
-
Central Nervous System (CNS) Activity: Derivatives have been investigated for their potential as anticonvulsant, anxiolytic, and antidepressant agents.[3]
-
Antimicrobial and Antiviral Activities: The versatile nature of the pyridazinone core has also led to the discovery of compounds with significant antimicrobial and antiviral efficacy.[3][5]
The compound of focus, this compound, incorporates a fluorophenyl group, a common substituent in medicinal chemistry known to enhance metabolic stability and binding affinity. This guide will provide the necessary technical details for its synthesis and comprehensive characterization.
Synthesis of this compound
The most common and efficient method for the synthesis of 6-aryl-3(2H)-pyridazinones involves the condensation of a γ-keto acid with hydrazine.[6] This classical approach is reliable and proceeds in high yields.
Synthetic Pathway Overview
The synthesis is a two-step process starting from 4-fluorobenzoyl chloride and succinic anhydride, leading to the key intermediate, 3-(4-fluorobenzoyl)propanoic acid. This γ-keto acid is then cyclized with hydrazine hydrate to yield the final product.
Caption: Synthetic workflow for this compound.
Experimental Protocol
Step 1: Synthesis of 3-(4-Fluorobenzoyl)propanoic acid
This step involves a Friedel-Crafts acylation of a benzene-surrogate (in this case, derived from succinic anhydride) with 4-fluorobenzoyl chloride.
Materials:
-
Succinic anhydride
-
Anhydrous aluminum chloride (AlCl₃)
-
Nitrobenzene (solvent)
-
4-Fluorobenzoyl chloride
-
Ice
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium bicarbonate (NaHCO₃) solution
Procedure:
-
In a three-necked flask equipped with a mechanical stirrer, dropping funnel, and a calcium chloride guard tube, a suspension of anhydrous aluminum chloride in nitrobenzene is prepared and cooled in an ice bath.
-
Succinic anhydride is added portion-wise to the stirred suspension, maintaining the low temperature.
-
4-Fluorobenzoyl chloride is then added dropwise via the dropping funnel over a period of 30-45 minutes.
-
After the addition is complete, the reaction mixture is stirred at room temperature for several hours until the reaction is complete (monitored by TLC).
-
The reaction mixture is then poured slowly onto crushed ice containing concentrated HCl.
-
The resulting mixture is subjected to steam distillation to remove the nitrobenzene.
-
The remaining aqueous solution is cooled, and the precipitated solid is filtered.
-
The crude product is purified by dissolving in sodium bicarbonate solution, followed by filtration to remove any insoluble impurities, and then re-precipitated by the addition of HCl.
-
The purified 3-(4-fluorobenzoyl)propanoic acid is filtered, washed with cold water, and dried.
Step 2: Synthesis of this compound
This is a cyclocondensation reaction where the γ-keto acid reacts with hydrazine to form the pyridazinone ring.[2][6]
Materials:
-
3-(4-Fluorobenzoyl)propanoic acid
-
Hydrazine hydrate (N₂H₄·H₂O)
-
Ethanol or Acetic Acid (solvent)
Procedure:
-
A mixture of 3-(4-fluorobenzoyl)propanoic acid and hydrazine hydrate in ethanol is refluxed for several hours.[1]
-
The progress of the reaction is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The precipitated solid product is collected by filtration.
-
The crude product is washed with cold ethanol and then recrystallized from a suitable solvent (e.g., ethanol or acetic acid) to yield pure this compound.
Causality and Mechanistic Insights
The formation of the pyridazinone ring is a classic example of a condensation reaction. The hydrazine, being a potent binucleophile, initially reacts with the ketone carbonyl of the γ-keto acid to form a hydrazone intermediate. Subsequently, an intramolecular nucleophilic attack by the terminal nitrogen of the hydrazone onto the carboxylic acid carbonyl group, followed by dehydration, leads to the formation of the stable six-membered heterocyclic ring. The choice of a protic solvent like ethanol facilitates the proton transfer steps involved in the mechanism.
Characterization of this compound
Comprehensive characterization is essential to confirm the identity, structure, and purity of the synthesized compound. This typically involves a combination of spectroscopic and physical methods.
Physical Properties
A summary of the expected physical properties is presented below.
| Property | Expected Value |
| Molecular Formula | C₁₀H₇FN₂O |
| Molecular Weight | 190.18 g/mol |
| Appearance | White to off-white crystalline solid |
| Melting Point | Specific to the compound, determined by DSC |
| Solubility | Soluble in DMSO, DMF; sparingly soluble in alcohols |
Spectroscopic Analysis
Spectroscopic data provides definitive structural information.
3.2.1. ¹H NMR Spectroscopy
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is used to determine the number and types of hydrogen atoms in the molecule.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~12.0 - 13.0 | br s | 1H | N-H (amide proton, exchangeable with D₂O) |
| ~7.8 - 8.0 | m | 2H | Aromatic protons ortho to the pyridazinone ring |
| ~7.2 - 7.4 | m | 2H | Aromatic protons meta to the pyridazinone ring |
| ~7.0 - 7.1 | d | 1H | Pyridazinone ring proton (H-4) |
| ~6.8 - 6.9 | d | 1H | Pyridazinone ring proton (H-5) |
Note: Exact chemical shifts and coupling constants can vary depending on the solvent and instrument used.[7]
3.2.2. ¹³C NMR Spectroscopy
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon skeleton of the molecule.
| Chemical Shift (δ, ppm) | Assignment |
| ~160.0 - 165.0 | C=O (Amide carbonyl) |
| ~162.0 (d, J ≈ 250 Hz) | C-F (Fluorinated aromatic carbon) |
| ~145.0 - 150.0 | C-6 (Carbon attached to the phenyl ring) |
| ~130.0 - 135.0 | Aromatic and Pyridazinone C-H carbons |
| ~115.0 (d, J ≈ 22 Hz) | Aromatic C-H ortho to Fluorine |
3.2.3. Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Assignment |
| 3200 - 3400 | N-H stretching (amide) |
| 3000 - 3100 | Aromatic C-H stretching |
| ~1650 - 1680 | C=O stretching (amide I band) |
| ~1500 - 1600 | C=C and C=N stretching |
| ~1220 - 1240 | C-F stretching |
3.2.4. Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of the compound and information about its fragmentation pattern. For this compound, the expected molecular ion peak [M+H]⁺ would be at m/z 191.06.[8]
Purity Assessment
3.3.1. High-Performance Liquid Chromatography (HPLC)
HPLC is a crucial technique for determining the purity of the final compound. A reversed-phase column (e.g., C18) with a suitable mobile phase (e.g., a gradient of acetonitrile and water with a small amount of formic acid or TFA) should be used. A pure sample will show a single major peak.
3.3.2. Differential Scanning Calorimetry (DSC)
DSC can be used to determine the melting point and assess the crystalline nature of the compound. A sharp melting endotherm is indicative of a high degree of purity.
Self-Validating Systems and Trustworthiness
The protocols described herein are designed to be self-validating. The successful synthesis of the intermediate, 3-(4-fluorobenzoyl)propanoic acid, can be confirmed by its melting point and spectroscopic data before proceeding to the final step. The final product's purity is rigorously checked by HPLC, and its identity is unequivocally confirmed by a combination of NMR, IR, and MS data. This multi-faceted analytical approach ensures the trustworthiness of the final compound for subsequent research and development activities.
Caption: Self-validating experimental and analytical workflow.
Conclusion
This technical guide has outlined a detailed and reliable methodology for the synthesis and characterization of this compound. By following the described protocols and analytical procedures, researchers can confidently prepare and validate this important molecule. The foundational significance of the pyridazinone scaffold in medicinal chemistry underscores the value of having a robust synthetic and characterization framework for its derivatives. The information provided herein is intended to empower scientists in their efforts to explore the therapeutic potential of this and related compounds.
References
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- PubMed. (2020). Azolo[ d]pyridazinones in medicinal chemistry.
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- PMC. (n.d.). Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview.
- ScienceDirect. (n.d.). Synthesis and chemistry of pyridazin-3(2H)-ones.
- MDPI. (2023). Synthesis, Crystal Structure, and Computational Investigations of 2-(2-(4-Fluorophenyl)-2-oxoethyl)-6-methyl-5-(4-methylbenzyl)pyridazin-3(2H)-one as Antiviral Agent.
- MDPI. (n.d.). 3-(4-Fluorophenyl)-1-(1-(4-fluorophenyl)-3,3,3-trifluoroprop-1-en-1-yl)-5-fluoro-1H-pyrazole.
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Chemical properties of 6-(4-Fluorophenyl)pyridazin-3-ol
An In-Depth Technical Guide to the Chemical Properties of 6-(4-Fluorophenyl)pyridazin-3-ol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties of this compound, a heterocyclic compound of significant interest in medicinal chemistry. The pyridazine and its pyridazinone tautomer represent a "wonder nucleus" due to the diverse pharmacological activities exhibited by their derivatives, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[1] This document delves into the structural features, synthesis, physicochemical characteristics, spectroscopic profile, and potential biological relevance of this scaffold. By synthesizing data from closely related analogues and general principles of pyridazinone chemistry, this guide serves as a foundational resource for researchers engaged in the design and development of novel therapeutics based on this privileged core structure.
Introduction: The Pyridazinone Scaffold in Drug Discovery
The pyridazinone core is a prominent heterocyclic motif that has garnered substantial attention in the field of medicinal chemistry. Its derivatives are known to possess a wide spectrum of pharmacological activities, making them attractive candidates for drug development.[2][3] Compounds incorporating this scaffold have been investigated for their potential as cardiovascular agents, anti-inflammatory drugs, and anticancer therapeutics.[2][4] The introduction of a 4-fluorophenyl substituent at the 6-position of the pyridazin-3-ol ring is a strategic modification aimed at modulating the compound's pharmacokinetic and pharmacodynamic properties, a common strategy in modern drug design to enhance metabolic stability and target engagement.
Molecular Structure and Tautomerism
The chemical structure of this compound is characterized by a pyridazine ring substituted with a hydroxyl group at the 3-position and a 4-fluorophenyl group at the 6-position. A critical aspect of its chemistry is the existence of keto-enol tautomerism. The compound can exist in equilibrium between the enol form, this compound, and the keto form, 6-(4-fluorophenyl)-3(2H)-pyridazinone.[5] It is generally understood that 3-pyridazinones predominantly exist in the hydroxyl-pyridazinone form.[5] This equilibrium is crucial as it influences the molecule's reactivity, hydrogen bonding capability, and interactions with biological targets.
Caption: Keto-enol tautomerism of this compound.
Synthesis of this compound
The synthesis of 6-aryl-3(2H)-pyridazinones, the keto tautomer of the title compound, is well-documented and typically involves the cyclization of a β-aroylpropionic acid with hydrazine hydrate.[5][6] This established methodology can be adapted for the specific synthesis of 6-(4-fluorophenyl)-3(2H)-pyridazinone.
Proposed Synthetic Pathway
A plausible synthetic route commences with a Friedel-Crafts acylation of fluorobenzene with succinic anhydride to yield 4-(4-fluorophenyl)-4-oxobutanoic acid. Subsequent cyclization of this intermediate with hydrazine hydrate affords the desired 6-(4-fluorophenyl)-3(2H)-pyridazinone.
Caption: Proposed synthesis of 6-(4-Fluorophenyl)-3(2H)-pyridazinone.
Experimental Protocol (Hypothetical)
-
Synthesis of 4-(4-fluorophenyl)-4-oxobutanoic acid:
-
To a stirred suspension of anhydrous aluminum chloride in a suitable solvent (e.g., nitrobenzene or 1,2-dichloroethane), add succinic anhydride portion-wise at 0-5 °C.
-
Slowly add fluorobenzene to the mixture, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to stir at room temperature for several hours until completion (monitored by TLC).
-
Pour the reaction mixture into a mixture of ice and concentrated hydrochloric acid.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization.
-
-
Synthesis of 6-(4-fluorophenyl)-3(2H)-pyridazinone:
-
Dissolve 4-(4-fluorophenyl)-4-oxobutanoic acid in a suitable solvent such as ethanol or acetic acid.
-
Add hydrazine hydrate to the solution.
-
Reflux the reaction mixture for several hours until the starting material is consumed (monitored by TLC).
-
Cool the reaction mixture to room temperature, which may induce precipitation of the product.
-
Filter the solid, wash with cold ethanol, and dry to afford the title compound.
-
Physicochemical Properties
| Property | Value (for 6-(4-Fluorophenyl)-3(2H)-pyridazinone) | Source |
| Molecular Formula | C₁₀H₇FN₂O | |
| Molecular Weight | 190.18 g/mol | |
| CAS Number | 58897-67-9 |
Computed Properties for Analogues:
| Property | Value | Analogue | Source |
| XLogP3 | 3.1 | 6-(4-Fluoro-3-(trifluoromethyl)phenyl)pyridin-3-ol | [7] |
| Topological Polar Surface Area (TPSA) | 72.03 Ų | 4-Amino-6-(4-fluorophenyl)pyridazin-3-ol | |
| LogP | 1.5705 | 4-Amino-6-(4-fluorophenyl)pyridazin-3-ol | |
| Hydrogen Bond Donors | 2 | 4-Amino-6-(4-fluorophenyl)pyridazin-3-ol | |
| Hydrogen Bond Acceptors | 4 | 4-Amino-6-(4-fluorophenyl)pyridazin-3-ol |
Spectroscopic Characterization
The structural elucidation of this compound and its tautomer relies on standard spectroscopic techniques. Based on the analysis of related pyridazinone derivatives, the following spectral characteristics are expected.[1][8][9][10][11]
Infrared (IR) Spectroscopy
The IR spectrum is expected to show characteristic absorption bands that can help distinguish between the keto and enol forms.
-
For the keto form (pyridazinone): A strong absorption band for the C=O stretching vibration is expected in the range of 1635-1747 cm⁻¹.[10] An N-H stretching band would be observed around 3096-3220 cm⁻¹.[9][10]
-
For the enol form (pyridazinol): The C=O band would be absent, and a broad O-H stretching band would appear in the region of 3200-3600 cm⁻¹.
-
Common features: Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, and C=C and C=N stretching vibrations for the heterocyclic and phenyl rings would be present in the 1400-1600 cm⁻¹ region.[9]
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum would display signals corresponding to the protons on the pyridazinone ring and the 4-fluorophenyl group. The protons on the pyridazinone ring would appear as doublets in the aromatic region. The protons of the fluorophenyl group would exhibit a characteristic AA'BB' splitting pattern due to coupling with each other and with the fluorine atom. The chemical shift of the N-H proton in the keto form or the O-H proton in the enol form would be concentration-dependent and would appear as a broad singlet.
-
¹³C NMR: The carbon NMR spectrum for the keto form would show a characteristic signal for the carbonyl carbon in the downfield region, typically around 159-160 ppm.[10] The spectrum would also display signals for the carbons of the pyridazinone and fluorophenyl rings. The carbon atoms attached to the fluorine atom would show coupling (¹JCF, ²JCF, etc.).
Mass Spectrometry (MS)
Electron impact mass spectrometry (EI-MS) would show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound (190.18 for C₁₀H₇FN₂O). The fragmentation pattern would likely involve the loss of small molecules such as N₂, CO, and HCN, which is characteristic of pyridazine-containing compounds.[12]
Chemical Reactivity and Stability
The reactivity of this compound is governed by the functional groups present in its structure and the tautomeric equilibrium.
-
N-Alkylation/Acylation: The nitrogen atom in the pyridazinone ring is nucleophilic and can undergo reactions such as alkylation and acylation. For instance, reaction with ethyl bromoacetate in the presence of a base like K₂CO₃ can lead to N-alkylation.[13]
-
Reactions of the Hydroxyl Group: In its enol form, the hydroxyl group can undergo typical reactions of phenols, such as etherification and esterification.
-
Electrophilic Aromatic Substitution: The 4-fluorophenyl ring can undergo electrophilic aromatic substitution reactions, with the position of substitution directed by the pyridazinyl group.
The stability of the compound would need to be assessed under various conditions (pH, temperature, light). Generally, pyridazinone derivatives are relatively stable compounds.
Potential Biological Activities and Applications
While the specific biological target of this compound has not been explicitly reported, the extensive research on related pyridazinone derivatives provides a strong basis for predicting its potential therapeutic applications.[1][2][3][4]
-
Anti-inflammatory and Analgesic Activity: Many pyridazinone derivatives have shown potent anti-inflammatory and analgesic effects, with some acting as selective COX-2 inhibitors or p38 MAP kinase inhibitors.[3][4][14] The p38 MAP kinase pathway is a key regulator of the production of pro-inflammatory cytokines like TNF-α and IL-6.[14]
-
Cardiovascular Effects: Certain pyridazinone derivatives have been investigated for their cardiovascular effects, including vasorelaxant and antihypertensive activities.[2]
-
Anticancer Activity: The pyridazinone scaffold is present in a number of compounds with demonstrated anticancer activity, targeting various pathways involved in cell proliferation and survival.
-
Antimicrobial Activity: Several pyridazinone derivatives have exhibited promising antibacterial and antifungal properties.[1]
Caption: Potential biological activities of the pyridazinone core.
Conclusion
This compound is a molecule with significant potential in drug discovery, owing to the well-established and diverse biological activities of the pyridazinone scaffold. This technical guide has synthesized the available information on its structure, synthesis, and physicochemical and spectroscopic properties, largely through inference from closely related compounds. The presented information provides a solid foundation for researchers to further explore the therapeutic potential of this compound and to design novel derivatives with improved efficacy and safety profiles. Future experimental work should focus on validating the proposed synthesis, obtaining precise physicochemical and spectroscopic data, and elucidating the specific biological targets and mechanisms of action.
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Asano, T., et al. (2012). Identification, synthesis, and biological evaluation of 6-[(6R)-2-(4-fluorophenyl)-6-(hydroxymethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl]-2-(2-methylphenyl)pyridazin-3(2H)-one (AS1940477), a potent p38 MAP kinase inhibitor. PubMed. [Link]
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PubChem. (n.d.). N-(4-bromophenyl)-6-methyl-4-[3-(trifluoromethyl)phenyl]pyridazin-3-amine. National Center for Biotechnology Information. [Link]
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Al-Warhi, T., et al. (2023). Synthesis, Crystal Structure, and Computational Investigations of 2-(2-(4-Fluorophenyl)-2-oxoethyl)-6-methyl-5-(4-methylbenzyl)pyridazin-3(2H)-one as Antiviral Agent. MDPI. [Link]
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Gzella, A., et al. (2004). Keto-enol tautomerism in crystals of 3-[hydroxy(phenyl)methyl]-2,5,7-trimethyl-2,3-dihydropyrido[3,2-e][7][13]thiazin-4-one 1,1-dioxide and 3-(1-hydroxyethylidene). PubMed. [Link]
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Tran, P., et al. (2025). Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. PubMed. [Link]
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Ou-Yanga, L., et al. (2023). Computational Study of the Keto-Enol Tautomerism of 3-Phenyl-2,4-Pentanedione in the Gaseous Phase and Solvents Using DFT Methods. MDPI. [Link]
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Spectroscopic Characterization of 6-(4-Fluorophenyl)pyridazin-3-ol: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the expected spectroscopic characteristics of 6-(4-Fluorophenyl)pyridazin-3-ol, a heterocyclic compound of interest in medicinal chemistry and drug development. Due to the limited availability of a complete, publicly accessible experimental dataset for this specific molecule, this guide synthesizes information from closely related pyridazinone derivatives and fundamental spectroscopic principles to present a detailed, predictive analysis. We will delve into the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, explaining the underlying principles and the structural information that can be gleaned from each technique. This document serves as a valuable resource for researchers working with this and similar compounds, offering insights into what to expect during characterization and aiding in the interpretation of experimental data.
Introduction: The Significance of Spectroscopic Analysis in Drug Discovery
The pyridazinone scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[1] The precise structural elucidation of novel pyridazinone derivatives is paramount in understanding their structure-activity relationships (SAR) and ensuring their purity and identity. Spectroscopic techniques such as NMR, IR, and MS are indispensable tools in this process, each providing a unique piece of the structural puzzle.
This compound (Figure 1) exists in tautomeric equilibrium with 6-(4-Fluorophenyl)pyridazin-3(2H)-one. For the purpose of this guide, we will consider both forms, as the experimental conditions can influence the predominant tautomer.
Figure 1: Chemical structure of this compound and its tautomer.
Caption: Tautomeric equilibrium of this compound.
This guide will now proceed to detail the expected spectroscopic data for this compound, based on analysis of related structures and established spectroscopic principles.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework of a molecule.
Expected ¹H NMR Spectral Data
The ¹H NMR spectrum of this compound is expected to show distinct signals for the protons on the pyridazinone ring and the 4-fluorophenyl group. The chemical shifts are influenced by the electronic environment of each proton.
Table 1: Expected ¹H NMR Data for this compound
| Proton | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constant (J, Hz) |
| H-4 | 7.0 - 7.2 | d | ~9.0 |
| H-5 | 7.8 - 8.0 | d | ~9.0 |
| H-2', H-6' | 7.9 - 8.1 | dd | J(H,H) ~9.0, J(H,F) ~5.5 |
| H-3', H-5' | 7.2 - 7.4 | t | ~8.8 |
| NH/OH | 11.0 - 13.0 | br s | - |
Note: Chemical shifts are referenced to TMS (Tetramethylsilane). The solvent used for analysis (e.g., DMSO-d₆, CDCl₃) will affect the chemical shifts, particularly for the labile NH/OH proton.
The downfield chemical shift of the NH/OH proton is characteristic of pyridazinones and is due to hydrogen bonding and the acidic nature of the proton.[1] The protons on the 4-fluorophenyl ring will exhibit characteristic splitting patterns due to both proton-proton and proton-fluorine coupling.
Expected ¹³C NMR Spectral Data
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.
Table 2: Expected ¹³C NMR Data for this compound
| Carbon | Expected Chemical Shift (δ, ppm) | Expected Multiplicity (due to C-F coupling) |
| C-3 | 160 - 165 | s |
| C-4 | 125 - 130 | s |
| C-5 | 130 - 135 | s |
| C-6 | 145 - 150 | s |
| C-1' | 128 - 132 | d |
| C-2', C-6' | 128 - 130 | d |
| C-3', C-5' | 115 - 117 | d |
| C-4' | 162 - 166 | d |
Note: The C-F coupling constants in ¹³C NMR can provide additional structural confirmation.
The carbonyl carbon (C-3) is expected to be significantly downfield, a characteristic feature of pyridazinones.[2] The carbon attached to the fluorine atom (C-4') will appear as a doublet with a large coupling constant, and the adjacent carbons will also show coupling to fluorine.
Experimental Protocol for NMR Spectroscopy
A standardized protocol for acquiring NMR spectra is crucial for reproducibility and data quality.
Caption: A typical workflow for NMR analysis.
Infrared (IR) Spectroscopy
IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The absorption of infrared radiation corresponds to the vibrational transitions of the bonds.
Expected IR Spectral Data
The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H, C=O, C=N, and C-F bonds.
Table 3: Expected IR Absorption Bands for this compound
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| N-H stretch | 3100 - 3300 | Medium, broad |
| C-H stretch (aromatic) | 3000 - 3100 | Medium |
| C=O stretch (amide) | 1650 - 1690 | Strong |
| C=N stretch | 1580 - 1620 | Medium |
| C=C stretch (aromatic) | 1450 - 1600 | Medium |
| C-F stretch | 1150 - 1250 | Strong |
The broad N-H stretching band is indicative of hydrogen bonding. The strong carbonyl absorption is a key feature of the pyridazinone ring.[1]
Experimental Protocol for IR Spectroscopy (ATR)
Attenuated Total Reflectance (ATR) is a common sampling technique for solid samples.
Caption: A standard workflow for ATR-FTIR analysis.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can also provide information about its structure through fragmentation patterns.
Expected Mass Spectral Data
For this compound (C₁₀H₇FN₂O), the expected molecular weight is approximately 190.18 g/mol .
Table 4: Expected Mass Spectrometry Data for this compound
| Ion | Expected m/z | Description |
| [M+H]⁺ | 191.06 | Protonated molecular ion (in positive ion mode ESI) |
| [M]⁺˙ | 190.05 | Molecular ion (in EI) |
Note: High-resolution mass spectrometry (HRMS) would provide a more accurate mass measurement, confirming the elemental composition.
The fragmentation pattern in electron ionization (EI) mode would likely involve the loss of small neutral molecules such as CO, N₂, and HCN, which can provide further structural clues.
Experimental Protocol for Mass Spectrometry (ESI)
Electrospray ionization (ESI) is a soft ionization technique suitable for polar molecules.
Caption: A general workflow for ESI-MS analysis.
Conclusion
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An In-depth Technical Guide to the Crystal Structure Analysis of 6-(4-Fluorophenyl)pyridazin-3-ol
Abstract
The pyridazinone core is a privileged scaffold in medicinal chemistry, forming the basis of numerous therapeutic agents with a wide range of biological activities, including anticancer, anti-inflammatory, and cardiovascular effects.[1][2][3][4] The precise three-dimensional arrangement of atoms and molecules within a crystal lattice is fundamental to understanding a compound's physicochemical properties, such as solubility and stability, and its biological activity. This guide provides a comprehensive technical overview of the methodologies and analyses involved in determining and interpreting the crystal structure of 6-(4-Fluorophenyl)pyridazin-3-ol, a representative member of this important class of compounds. This document is intended for researchers, scientists, and drug development professionals engaged in the structural characterization of small molecules. We will delve into the experimental design, from synthesis and crystallization to data acquisition via single-crystal X-ray diffraction and the subsequent computational analysis of the crystal packing and intermolecular interactions.
Introduction: The Significance of the Pyridazinone Scaffold
The pyridazinone nucleus, a six-membered heterocyclic ring with two adjacent nitrogen atoms, is a cornerstone in the development of novel therapeutics.[1][2] Its structural versatility allows for extensive chemical modification, enabling the fine-tuning of its pharmacological profile.[4] Pyridazinone derivatives have been shown to target a variety of biological pathways, including acting as inhibitors of VEGFR-2 in cancer therapy and modulating the activity of phosphodiesterases in cardiovascular and inflammatory diseases.[1][3]
The fluorophenyl substituent in this compound is of particular interest. The introduction of a fluorine atom can significantly alter a molecule's properties, including its metabolic stability, lipophilicity, and binding affinity to target proteins, often through the formation of specific non-covalent interactions. A thorough understanding of the solid-state structure of this compound is therefore crucial for rational drug design and development.
Experimental Methodology: A Self-Validating Workflow
The determination of a crystal structure is a multi-step process that requires careful planning and execution. Each stage is designed to provide feedback and validation for the subsequent steps, ensuring the integrity of the final structural model.
Synthesis and Purification
The synthesis of this compound typically involves the condensation of a suitable precursor, such as a γ-keto acid, with hydrazine hydrate.[5] The general synthetic pathway is outlined below.
Protocol 1: Synthesis of this compound
-
Reaction Setup: A mixture of 4-(4-fluorophenyl)-4-oxobutanoic acid and hydrazine hydrate in a suitable solvent, such as ethanol or acetic acid, is refluxed for several hours.[5][6]
-
Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is cooled, and the crude product is precipitated, often by pouring it into ice-water.[7]
-
Purification: The crude solid is collected by filtration and purified by recrystallization from an appropriate solvent (e.g., ethanol) to yield the pure compound. Purity is confirmed by techniques such as NMR, FT-IR, and mass spectrometry.[5][8]
Crystallization: The Art and Science of Single Crystal Growth
Obtaining high-quality single crystals suitable for X-ray diffraction is often the most challenging step. The choice of solvent and crystallization technique is critical.
Protocol 2: Single Crystal Growth
-
Solvent Screening: A range of solvents and solvent mixtures are screened to find a system where the compound has moderate solubility. For pyridazinone derivatives, common solvents include ethanol, methanol, isopropanol, and ethyl acetate.[9]
-
Slow Evaporation: A saturated solution of the compound is prepared in a suitable solvent and left undisturbed in a loosely covered vial, allowing for the slow evaporation of the solvent and the gradual formation of crystals.
-
Cooling Crystallization: A saturated solution is prepared at an elevated temperature and then allowed to cool slowly to room temperature, followed by further cooling in a refrigerator.[9]
-
Anti-Solvent Diffusion: The compound is dissolved in a "good" solvent, and a "poor" solvent (an anti-solvent) in which the compound is insoluble is carefully layered on top or allowed to slowly diffuse into the solution, inducing crystallization at the interface.[9]
The rationale behind these techniques is to achieve a state of supersaturation slowly, allowing molecules to arrange themselves in an ordered crystal lattice rather than crashing out as an amorphous solid.[9]
Single-Crystal X-ray Diffraction (SC-XRD)
SC-XRD is the definitive technique for determining the three-dimensional atomic arrangement in a crystalline solid.[10][11]
Protocol 3: Data Collection and Structure Solution
-
Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in size) is mounted on a goniometer head.[10][12]
-
Data Collection: The crystal is placed in a diffractometer, where it is rotated while being irradiated with a monochromatic X-ray beam.[13] A detector records the positions and intensities of the diffracted X-rays.[13]
-
Unit Cell Determination: The positions of the diffraction spots are used to determine the dimensions and angles of the unit cell, the basic repeating unit of the crystal lattice.[12]
-
Structure Solution and Refinement: The intensities of the diffracted beams are used to solve the "phase problem" and generate an initial electron density map. This map is then interpreted to build a molecular model, which is refined against the experimental data to obtain the final crystal structure, including precise atomic coordinates, bond lengths, and bond angles.[12]
The workflow for crystal structure determination is visualized in the following diagram:
Results and Discussion: Unveiling the Crystal Structure
While the specific crystallographic data for this compound is not presented here, we can anticipate the key structural features and interactions based on the analysis of closely related pyridazinone derivatives.[7][8][14][15][16]
Molecular Structure
The analysis of the refined crystal structure would provide precise measurements of all bond lengths and angles. The pyridazinone ring is expected to be nearly planar, though slight deviations can occur.[7][15] The dihedral angle between the pyridazinone ring and the 4-fluorophenyl ring is a critical parameter, influencing the overall molecular conformation.[7][16]
| Parameter | Expected Range/Value | Significance |
| C=O bond length | ~1.24 Å | Indicates double bond character. |
| N-N bond length | ~1.35 - 1.41 Å | Typical for pyridazinone systems.[15][16] |
| C-F bond length | ~1.35 Å | Standard aromatic C-F bond length. |
| Dihedral Angle | Variable | Defines the twist between the two ring systems. |
Crystal Packing and Intermolecular Interactions
The arrangement of molecules in the crystal lattice is governed by a network of non-covalent interactions. For this compound, strong N-H···O hydrogen bonds are expected to be a dominant feature, linking molecules into dimers or chains.[7][16] The presence of the fluorine atom may introduce additional C-H···F interactions, and π-π stacking between the aromatic rings is also possible.[7]
Hirshfeld Surface Analysis
To visualize and quantify these intermolecular interactions, Hirshfeld surface analysis is an invaluable computational tool.[17][18][19] This method partitions the crystal space into regions where the electron density of a promolecule dominates the procrystal electron density.[20]
-
dnorm Surface: The Hirshfeld surface can be mapped with a normalized contact distance (dnorm), which highlights regions of close intermolecular contact. Red spots on the dnorm surface indicate contacts shorter than the van der Waals radii, signifying strong interactions like hydrogen bonds.[21]
-
2D Fingerprint Plots: These plots summarize the intermolecular contacts by plotting the distance to the nearest atom inside the surface (di) against the distance to the nearest atom outside the surface (de).[17] The percentage contribution of different types of contacts (e.g., H···H, O···H, C···H) can be quantified, providing a detailed picture of the crystal packing forces.[16][18]
For a molecule like this compound, the 2D fingerprint plot would likely show a significant contribution from O···H contacts, corresponding to the N-H···O hydrogen bonds.[16]
Conclusion and Future Directions
The crystal structure analysis of this compound provides fundamental insights into its solid-state properties and potential biological interactions. The combination of single-crystal X-ray diffraction and computational methods like Hirshfeld surface analysis offers a powerful approach to fully characterize the compound's three-dimensional structure and the subtle interplay of intermolecular forces that dictate its crystal packing. This detailed structural knowledge is invaluable for polymorphism screening, formulation development, and the structure-based design of next-generation pyridazinone-based therapeutics. The methodologies outlined in this guide provide a robust framework for the structural elucidation of this important class of molecules, enabling researchers to build a deeper understanding of the relationship between molecular structure and function.
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Solubility and stability of 6-(4-Fluorophenyl)pyridazin-3-ol in different solvents
An In-depth Technical Guide to the Solubility and Stability Profiling of 6-(4-Fluorophenyl)pyridazin-3-ol for Pre-formulation and Drug Development
Abstract
The journey of a novel chemical entity from discovery to a viable pharmaceutical product is critically dependent on a thorough understanding of its fundamental physicochemical properties. Among these, solubility and stability are paramount, acting as key determinants of a drug's bioavailability, manufacturability, and shelf-life. This technical guide provides a comprehensive framework for characterizing this compound, a member of the pharmacologically significant pyridazinone class. As a Senior Application Scientist, this document moves beyond mere protocols to explain the underlying scientific rationale for experimental design, from solvent selection to the intricacies of forced degradation studies. We will explore robust, industry-standard methodologies, including the equilibrium shake-flask method for thermodynamic solubility and the development of a stability-indicating assay method (SIAM) through systematic stress testing. The insights and protocols detailed herein are designed to equip researchers, scientists, and drug development professionals with the necessary tools to generate a robust data package, enabling informed decision-making throughout the pre-formulation and development lifecycle.
Introduction to this compound
Chemical Identity and Physicochemical Context
This compound (CAS: 58897-67-9, Molecular Formula: C₁₀H₇FN₂O) belongs to the pyridazinone family of heterocyclic compounds, a scaffold known for its diverse biological activities. A key structural feature is the potential for keto-enol tautomerism, existing in equilibrium between the pyridazin-3-ol (enol) and the more stable 6-(4-fluorophenyl)-3(2H)-pyridazinone (keto) form. This equilibrium can be influenced by the solvent environment and pH, which has direct implications for its solubility and interaction with biological targets. Understanding this behavior is a foundational step in its characterization.
Figure 1: Tautomeric Forms of the Compound
Keto-enol tautomerism of the core pyridazinone structure.
The Imperative of Solubility and Stability Profiling
In drug development, solubility and stability are not merely data points; they are critical predictors of success.
-
Solubility directly influences the bioavailability of an orally administered drug. A compound must dissolve in gastrointestinal fluids to be absorbed into the bloodstream. Poor aqueous solubility is a leading cause of failure for promising drug candidates.[1] Solubility studies are therefore essential in the initial stages to guide formulation strategies, such as salt formation, co-solvent systems, or amorphous solid dispersions.[2]
-
Stability ensures that the drug substance maintains its identity, purity, and potency throughout its shelf life, from manufacturing to patient administration.[3] Instability can lead to the loss of therapeutic efficacy and the formation of potentially toxic degradation products.[4] Regulatory bodies like the FDA and international guidelines (ICH) mandate rigorous stability testing.[3][5]
This guide will provide the experimental frameworks to thoroughly assess both of these critical attributes for this compound.
Thermodynamic Solubility Assessment
The goal of this phase is to determine the equilibrium (thermodynamic) solubility of the Active Pharmaceutical Ingredient (API). This is the maximum concentration of the drug that can be dissolved in a specific solvent system under equilibrium conditions.[6] The shake-flask method is considered the gold standard for this determination due to its reliability.[7]
Rationale for Solvent Selection
A carefully selected panel of solvents provides a comprehensive solubility profile. The choice is not arbitrary but is based on predicting the API's behavior in physiological and formulation contexts.
-
Aqueous Buffers (pH 1.2, 4.5, 6.8): These are mandated by regulatory guidelines to simulate the pH range of the gastrointestinal tract (stomach to intestine).[8] For ionizable compounds, solubility can vary dramatically with pH.[7] Given the pyridazinone structure, the compound is likely a weak acid, and its solubility is expected to increase at higher pH.
-
Water: Establishes the baseline intrinsic aqueous solubility.
-
Common Pharmaceutical Solvents: This group helps identify potential vehicles for liquid formulations or processing steps. A study on a structurally similar compound, 6-phenyl-pyridazin-3(2H)-one, showed high solubility in solvents like Dimethyl Sulfoxide (DMSO) and Polyethylene Glycol 400 (PEG-400), and lower solubility in various alcohols.[9][10] This provides a strong rationale for including these solvents in our screen.
Experimental Workflow: The Equilibrium Shake-Flask Method
This protocol is designed to be a self-validating system by ensuring that equilibrium is truly reached and that the solid form of the API has not changed during the experiment.
Workflow for Thermodynamic Solubility Determination.
Step-by-Step Protocol:
-
Preparation: Dispense a known volume (e.g., 1 mL) of each selected solvent into appropriately labeled vials.
-
API Addition: Add an excess amount of this compound to each vial. A key indicator of "excess" is the presence of undissolved solid material throughout the experiment.[7]
-
Equilibration: Seal the vials and place them on an orbital shaker or rotator in a temperature-controlled chamber (typically at 25°C and 37°C). Allow the samples to equilibrate for a sufficient duration (a minimum of 24 hours is common, but up to 72 hours may be necessary for poorly soluble compounds to ensure equilibrium is reached).[7]
-
Phase Separation: After equilibration, remove the vials and allow the solid to settle. Centrifuge the samples to pellet the excess solid.
-
Sample Collection: Carefully withdraw an aliquot of the clear supernatant. Immediately filter it through a chemically compatible, low-adsorption syringe filter (e.g., 0.22 µm PVDF) into a clean vial. This step is critical to remove any remaining solid particles that would falsely elevate the measured concentration.
-
Quantification: Accurately dilute the filtered supernatant with a suitable mobile phase or solvent. Analyze the concentration of the dissolved API using a pre-validated High-Performance Liquid Chromatography (HPLC) method. HPLC is preferred over UV spectrophotometry as it can distinguish the API from any potential impurities or degradants.[2][7]
Data Presentation and Interpretation
Quantitative results should be summarized in a clear, comparative table. While specific data for this compound is not publicly available, we can present a hypothetical table based on expected trends for a pyridazinone derivative.[1][9]
Table 1: Hypothetical Solubility of this compound
| Solvent System | Temperature (°C) | Solubility (mg/mL) | Solubility (µg/mL) | USP Classification |
| Water | 25 | 0.008 | 8 | Very Slightly Soluble |
| pH 1.2 Buffer | 37 | 0.005 | 5 | Practically Insoluble |
| pH 4.5 Buffer | 37 | 0.012 | 12 | Very Slightly Soluble |
| pH 6.8 Buffer | 37 | 0.095 | 95 | Very Slightly Soluble |
| Ethanol | 25 | 0.82 | 820 | Sparingly Soluble |
| Propylene Glycol (PG) | 25 | 1.50 | 1500 | Sparingly Soluble |
| PEG-400 | 25 | 41.2 | 41200 | Freely Soluble |
| DMSO | 25 | > 100 | > 100000 | Very Soluble |
Interpretation: The data would suggest the compound is a poorly water-soluble molecule, with solubility slightly increasing with pH, consistent with a weak acid. The significantly higher solubility in organic solvents like PEG-400 and DMSO indicates their potential utility as formulation excipients or co-solvents.
Chemical Stability Profiling and Forced Degradation
The objective here is to understand the intrinsic stability of the molecule and to develop a Stability-Indicating Assay Method (SIAM) . A SIAM is a validated analytical procedure that can accurately quantify the API in the presence of its degradation products, impurities, and excipients.[11][12] Forced degradation, or stress testing, is the cornerstone of this process.[13][14] It involves subjecting the API to conditions more severe than those expected during storage to accelerate degradation.[5]
Designing a Forced Degradation Study
The study is designed to achieve a modest level of degradation, typically in the range of 5-20%.[15] This ensures that degradation products are formed at a high enough concentration to be detected and resolved chromatographically, without completely consuming the parent API.
Key Stress Conditions:
-
Acid/Base Hydrolysis: Reveals susceptibility to degradation in acidic or basic environments. This is critical for predicting stability in the GI tract and in liquid formulations with different pH values.
-
Oxidation: Assesses the molecule's sensitivity to oxidative stress, which can occur in the presence of air (oxygen) or trace metal ions. Hydrogen peroxide is a commonly used oxidizing agent.[16]
-
Thermolysis (Dry Heat): Evaluates the solid-state thermal stability of the API. This data is vital for determining appropriate drying, milling, and storage conditions.
-
Photolysis: Tests for light sensitivity, as mandated by ICH guideline Q1B. This informs requirements for light-resistant packaging.
Experimental Workflow: Forced Degradation and SIAM Development
Workflow for Forced Degradation and SIAM Development.
Step-by-Step Protocols:
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., a mixture of acetonitrile and water).
-
Acid Hydrolysis: Mix the stock solution with 0.1 N HCl. Heat at a controlled temperature (e.g., 60-80°C) for a defined period. Withdraw samples at various time points, neutralize with 0.1 N NaOH, dilute, and analyze.
-
Base Hydrolysis: Mix the stock solution with 0.1 N NaOH. Keep at room temperature or heat gently. Withdraw samples, neutralize with 0.1 N HCl, dilute, and analyze.
-
Oxidative Degradation: Mix the stock solution with 3-30% hydrogen peroxide (H₂O₂). Store in the dark at room temperature. Withdraw samples, dilute, and analyze.
-
Thermal Degradation: Expose the solid API powder to dry heat (e.g., 105°C) in an oven. Periodically sample the powder, dissolve it in a suitable solvent, and analyze.
-
Photolytic Degradation: Expose both the solid API and a solution of the API to a light source that provides combined UV and visible output (ICH-compliant photo-stability chamber). Analyze samples at defined intervals alongside a dark control.
Data Interpretation: Peak Purity and Mass Balance
The cornerstone of a successful SIAM is demonstrating specificity.[12]
-
Chromatographic Resolution: The HPLC method must be able to separate the intact API peak from all degradation product peaks, process impurities, and excipients.
-
Peak Purity Analysis: A Diode Array Detector (DAD) is invaluable. It acquires a full UV spectrum across each peak. If the spectrum is consistent across the entire peak, it provides confidence that the peak is pure and not a result of co-eluting species.[15]
-
Mass Balance: This is a critical self-validation check for the method. It involves comparing the decrease in the assay value of the API with the corresponding increase in the sum of all degradation products. A good mass balance (e.g., 98-102%) indicates that all major degradation products are being detected and quantified, confirming the method's stability-indicating nature.[15]
Table 2: Example Summary of Forced Degradation Results
| Stress Condition | Reagent/Condition | Duration | Degradation (%) | No. of Degradants | Observations |
| Acid Hydrolysis | 0.1 N HCl, 80°C | 24 h | 12.5 | 2 | Major degradant at RRT 0.85 |
| Base Hydrolysis | 0.1 N NaOH, 60°C | 8 h | 18.2 | 3 | Significant degradation, potential ring opening |
| Oxidation | 10% H₂O₂, RT | 48 h | 8.9 | 1 | N-oxide formation is possible |
| Thermal (Solid) | 105°C | 72 h | < 1.0 | 0 | Thermally stable in solid state |
| Photolysis (Solution) | ICH Light Box | 24 h | 4.5 | 1 | Mild photosensitivity observed |
Conclusion: A Roadmap for Development
This guide has outlined a systematic and scientifically rigorous approach to characterizing the solubility and stability of this compound. By employing the gold-standard shake-flask method, a comprehensive solubility profile can be established, directly informing formulation strategies to overcome potential bioavailability challenges. Concurrently, a well-designed forced degradation study serves as the foundation for developing a robust and reliable stability-indicating analytical method. This SIAM is not only a regulatory requirement but also an indispensable tool for ensuring product quality, defining appropriate storage conditions, and establishing a valid shelf-life. The successful execution of these studies provides a critical data package that de-risks the development process and paves the way for advancing a promising compound like this compound toward clinical evaluation.
References
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In-Depth Technical Guide to the Preliminary Biological Screening of 6-(4-Fluorophenyl)pyridazin-3-ol Derivatives
A Senior Application Scientist's Field-Proven Insights for Researchers and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive framework for the preliminary biological screening of 6-(4-Fluorophenyl)pyridazin-3-ol derivatives, a class of heterocyclic compounds with significant therapeutic potential. Drawing upon established methodologies and field-proven insights, this document details the synthesis, and subsequent evaluation of these derivatives for their anticancer, antimicrobial, and anti-inflammatory activities. The guide is designed to equip researchers, scientists, and drug development professionals with the necessary protocols, rationale behind experimental choices, and data interpretation strategies to effectively assess the biological profile of this promising compound class. Emphasis is placed on scientific integrity, with self-validating protocols and authoritative citations grounding the key mechanistic claims.
Introduction: The Therapeutic Promise of Pyridazinone Scaffolds
Pyridazinone and its derivatives represent a "wonder nucleus" in medicinal chemistry, forming the core of a multitude of biologically active compounds.[1][2] These six-membered heterocyclic rings, containing two adjacent nitrogen atoms, are readily functionalized, making them an attractive scaffold for the design and development of novel therapeutic agents.[3] The pyridazinone core is a key feature in drugs with a wide spectrum of pharmacological activities, including analgesic, anti-inflammatory, antimicrobial, and anticancer properties.[2][4]
The introduction of a 4-fluorophenyl group at the 6-position of the pyridazinone ring is a strategic design choice. The fluorine atom, with its high electronegativity and ability to form strong carbon-fluorine bonds, can significantly modulate the compound's pharmacokinetic and pharmacodynamic properties. It can enhance metabolic stability, improve membrane permeability, and increase binding affinity to target proteins. This guide focuses on the systematic preliminary evaluation of this compound derivatives to identify and characterize their potential as lead compounds for further drug development.
Synthesis of 6-(4-Fluorophenyl)pyridazin-3(2H)-one: A Foundational Protocol
The synthesis of the core scaffold, 6-(4-Fluorophenyl)pyridazin-3(2H)-one, is a critical first step. A common and effective method involves a two-step process starting with a Friedel-Crafts acylation followed by a cyclization reaction.[5]
Rationale for Synthetic Route
The Friedel-Crafts acylation of fluorobenzene with succinic anhydride is a reliable method for forming the β-(4-fluorobenzoyl)propionic acid intermediate. This reaction is catalyzed by a Lewis acid, typically aluminum chloride (AlCl₃), which activates the succinic anhydride for electrophilic attack on the electron-rich fluorobenzene ring. The subsequent cyclization of the resulting keto-acid with hydrazine hydrate provides the pyridazinone ring system in good yield. This method is well-established and allows for the synthesis of a variety of 6-arylpyridazinones by simply changing the starting aromatic hydrocarbon.
Experimental Protocol: Synthesis of 6-(4-Fluorophenyl)pyridazin-3(2H)-one
Step 1: Synthesis of β-(4-fluorobenzoyl)propionic acid
-
To a stirred suspension of anhydrous aluminum chloride (0.15 mol) in fluorobenzene (50 mL) under anhydrous conditions, add succinic anhydride (0.10 mol) portion-wise over 30 minutes.
-
Heat the reaction mixture to 60-70°C and stir for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it slowly into a mixture of crushed ice and concentrated hydrochloric acid (100 mL).
-
A solid precipitate of β-(4-fluorobenzoyl)propionic acid will form. Filter the solid, wash with cold water, and recrystallize from aqueous ethanol to obtain the pure product.
Step 2: Synthesis of 6-(4-Fluorophenyl)pyridazin-3(2H)-one
-
Dissolve β-(4-fluorobenzoyl)propionic acid (0.05 mol) in ethanol (100 mL).
-
Add hydrazine hydrate (0.1 mol) to the solution and reflux the mixture for 6-8 hours.
-
Monitor the reaction by TLC. Upon completion, cool the reaction mixture to room temperature.
-
The product, 6-(4-Fluorophenyl)pyridazin-3(2H)-one, will precipitate out of the solution.
-
Filter the solid, wash with cold ethanol, and dry to obtain the final product. The structure can be confirmed by IR, ¹H-NMR, and Mass spectrometry.
Caption: Synthesis workflow for 6-(4-Fluorophenyl)pyridazin-3(2H)-one.
Preliminary Biological Screening: A Multi-pronged Approach
A preliminary biological screen should be designed to efficiently assess the potential of the synthesized derivatives across key therapeutic areas. This guide focuses on three primary assays: anticancer, antimicrobial, and anti-inflammatory.
Anticancer Activity Screening
The potential of pyridazinone derivatives to inhibit cancer cell growth is a significant area of investigation.[6] The MTT assay is a robust and widely used colorimetric method for assessing cell viability and proliferation, making it an excellent choice for initial screening.[7][8]
The MTT assay relies on the ability of viable cells with active metabolism to reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), to a purple formazan product.[9] This reduction is primarily carried out by mitochondrial dehydrogenases. The amount of formazan produced is directly proportional to the number of living cells, thus providing a quantitative measure of cell viability. A panel of cancer cell lines representing different tumor types (e.g., breast, lung, colon) should be used to assess the spectrum of activity.
-
Cell Culture and Seeding:
-
Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) in appropriate media supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ atmosphere.
-
Harvest cells and seed them into 96-well plates at a density of 5,000-10,000 cells per well. Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of the this compound derivative in DMSO.
-
Perform serial dilutions of the stock solution in culture medium to achieve a range of final concentrations (e.g., 0.1 to 100 µM).
-
Replace the medium in the wells with the medium containing the different concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition and Formazan Solubilization:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[9]
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration compared to the vehicle control.
-
Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.
-
Many pyridazinone derivatives exert their anticancer effects by inducing apoptosis, or programmed cell death.[1][3] This can be initiated through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathway, often culminating in the activation of caspases, a family of cysteine proteases that execute the apoptotic process.
Caption: Potential mechanism of anticancer activity via apoptosis induction.
Antimicrobial Activity Screening
The emergence of antibiotic-resistant strains of bacteria necessitates the discovery of new antimicrobial agents. Pyridazinone derivatives have shown promising activity against a range of bacterial and fungal pathogens.[6][10] The broth microdilution method is a standardized and quantitative technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[11][12]
The broth microdilution method provides a quantitative result (the MIC), which is the lowest concentration of a drug that inhibits the visible growth of a microorganism.[11] This is a more informative measure than qualitative methods like disk diffusion. By testing against a panel of Gram-positive and Gram-negative bacteria, as well as a representative fungal species, a broad-spectrum preliminary assessment can be achieved. The use of standardized protocols, such as those from the Clinical and Laboratory Standards Institute (CLSI), ensures reproducibility and comparability of results.[12]
-
Preparation of Inoculum:
-
Culture bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922) and a fungal strain (Candida albicans ATCC 90028) in appropriate broth media.
-
Adjust the turbidity of the microbial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.
-
Further dilute the standardized suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.
-
-
Compound Dilution:
-
In a 96-well microtiter plate, perform serial two-fold dilutions of the test compound in Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi) to obtain a range of concentrations (e.g., 0.25 to 128 µg/mL).
-
-
Inoculation and Incubation:
-
Add the standardized inoculum to each well containing the diluted compound.
-
Include a positive control (microorganism without compound) and a negative control (broth only). A known antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi) should be used as a reference standard.
-
Incubate the plates at 37°C for 18-24 hours for bacteria and 24-48 hours for fungi.
-
-
Determination of MIC:
-
The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) in the well.
-
Caption: Workflow for the broth microdilution antimicrobial assay.
Anti-inflammatory Activity Screening
Chronic inflammation is implicated in a wide range of diseases, and pyridazinone derivatives have been investigated for their anti-inflammatory potential.[13] A common in vitro assay to screen for anti-inflammatory activity is the measurement of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.
Macrophages play a central role in the inflammatory response. When stimulated with LPS, a component of the outer membrane of Gram-negative bacteria, macrophages produce a variety of pro-inflammatory mediators, including nitric oxide.[14] NO is synthesized by the enzyme inducible nitric oxide synthase (iNOS). Overproduction of NO is a hallmark of chronic inflammation. Therefore, the ability of a compound to inhibit LPS-induced NO production in macrophages is a good indicator of its potential anti-inflammatory activity.
-
Cell Culture and Seeding:
-
Culture RAW 264.7 murine macrophage cells in DMEM with 10% FBS.
-
Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
-
Compound and LPS Treatment:
-
Pre-treat the cells with various concentrations of the test compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) to induce an inflammatory response and NO production. Include a control group without LPS and a vehicle control with LPS. Dexamethasone can be used as a positive control.
-
-
Incubation: Incubate the plates for 24 hours.
-
Measurement of Nitrite:
-
NO is rapidly oxidized to nitrite in the culture medium. The concentration of nitrite is measured using the Griess reagent.
-
Transfer 50 µL of the cell culture supernatant to a new 96-well plate.
-
Add 50 µL of Griess reagent A (1% sulfanilamide in 5% phosphoric acid) and 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to each well.
-
Incubate at room temperature for 10 minutes.
-
-
Absorbance Measurement:
-
Measure the absorbance at 540 nm. The concentration of nitrite is determined from a standard curve prepared with sodium nitrite.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of NO production for each concentration of the test compound compared to the LPS-stimulated vehicle control.
-
Determine the IC₅₀ value.
-
Data Presentation and Interpretation
Summarizing the quantitative data from the preliminary screens in a clear and structured format is essential for comparative analysis and decision-making.
Table 1: Anticancer Activity of this compound Derivatives (Hypothetical Data)
| Compound | MCF-7 IC₅₀ (µM) | A549 IC₅₀ (µM) | HCT116 IC₅₀ (µM) |
| Derivative 1 | 12.5 | 15.2 | 10.8 |
| Derivative 2 | 8.7 | 10.1 | 7.5 |
| Doxorubicin | 0.5 | 0.8 | 0.6 |
Table 2: Antimicrobial Activity of this compound Derivatives (Hypothetical Data)
| Compound | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL) |
| Derivative 1 | 32 | 64 | >128 |
| Derivative 2 | 16 | 32 | 64 |
| Ciprofloxacin | 1 | 0.5 | N/A |
| Fluconazole | N/A | N/A | 4 |
Table 3: Anti-inflammatory Activity of this compound Derivatives (Hypothetical Data)
| Compound | NO Inhibition IC₅₀ (µM) |
| Derivative 1 | 25.4 |
| Derivative 2 | 18.9 |
| Dexamethasone | 0.1 |
Conclusion and Future Directions
This technical guide has outlined a systematic and robust approach for the preliminary biological screening of this compound derivatives. By employing standardized and well-validated assays for anticancer, antimicrobial, and anti-inflammatory activities, researchers can efficiently identify promising lead compounds for further development. The experimental protocols provided are designed to be reproducible and are grounded in established scientific principles.
The data generated from these preliminary screens will form the basis for more in-depth investigations, including:
-
Structure-Activity Relationship (SAR) studies: To optimize the potency and selectivity of the active compounds.
-
Mechanism of action studies: To elucidate the specific molecular targets and signaling pathways involved in the observed biological activities.
-
In vivo efficacy studies: To evaluate the therapeutic potential of the lead compounds in animal models of disease.
-
Pharmacokinetic and toxicity profiling: To assess the drug-like properties and safety of the most promising candidates.
The journey from a novel compound to a clinically approved drug is long and challenging. However, a well-designed and rigorously executed preliminary biological screening program, as detailed in this guide, is a critical and indispensable first step towards realizing the therapeutic potential of promising chemical scaffolds like the this compound derivatives.
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In Vitro Cytotoxicity of 6-(4-Fluorophenyl)pyridazin-3-ol Against Cancer Cell Lines: A Technical Guide
This guide provides an in-depth technical exploration of the in vitro cytotoxic effects of the novel synthetic compound, 6-(4-Fluorophenyl)pyridazin-3-ol, against various cancer cell lines. It is intended for researchers, scientists, and drug development professionals actively engaged in the field of oncology. This document will detail the scientific rationale, experimental methodologies, data interpretation, and potential mechanisms of action of this compound, grounded in established scientific principles.
Introduction: The Therapeutic Potential of Pyridazinone Scaffolds in Oncology
The pyridazinone core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anti-inflammatory, cardiovascular, and antimicrobial effects.[1] In recent years, pyridazinone derivatives have garnered significant attention for their potent anti-cancer properties.[2][3] These compounds have been shown to induce cytotoxicity in a variety of cancer cell lines through mechanisms such as apoptosis induction, cell cycle arrest, and the modulation of key signaling pathways.[2][4] The structural versatility of the pyridazinone ring allows for substitutions that can enhance potency and selectivity, making it a promising framework for the development of novel anti-neoplastic agents.[5] This guide focuses on a specific derivative, this compound, and elucidates a systematic approach to characterizing its in vitro anti-cancer activity.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of a compound is crucial for interpreting its biological activity. The structure of this compound is characterized by a pyridazin-3-ol ring substituted with a 4-fluorophenyl group at the 6-position. The presence of the fluorine atom can enhance metabolic stability and membrane permeability, potentially contributing to its cytotoxic efficacy.
(Note: As this is a hypothetical guide, specific empirical data on solubility, logP, and pKa are not provided. These would be essential initial characterization steps in a real-world scenario.)
PART 1: Assessment of In Vitro Cytotoxicity
The initial evaluation of a potential anti-cancer agent involves determining its cytotoxic effects on a panel of cancer cell lines. The MTT assay is a robust and widely used colorimetric method for this purpose, assessing cell metabolic activity as an indicator of cell viability.[6]
Experimental Protocol: MTT Assay for Cell Viability
This protocol outlines the steps for determining the half-maximal inhibitory concentration (IC50) of this compound.
1. Cell Culture and Seeding:
- Culture human cancer cell lines (e.g., MCF-7 [breast], A549 [lung], and HCT116 [colon]) in appropriate media supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin, and incubate at 37°C in a humidified atmosphere with 5% CO2.
- Harvest cells using trypsinization and perform a cell count to ensure viability is above 95%.
- Seed 5 x 10³ cells per well in a 96-well microplate and allow them to adhere overnight.[7]
2. Compound Treatment:
- Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO).
- Perform serial dilutions of the compound in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).
- Replace the culture medium in the wells with the medium containing the different concentrations of the compound. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
3. MTT Incubation and Formazan Solubilization:
- Incubate the plates for 48 hours.
- Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
- Carefully aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[6]
4. Data Acquisition and Analysis:
- Measure the absorbance at 570 nm using a microplate reader.
- Calculate the percentage of cell viability relative to the vehicle control.
- Determine the IC50 value by plotting the percentage of cell viability against the compound concentration using non-linear regression analysis.
Data Presentation: Cytotoxicity of this compound
The following table summarizes the hypothetical IC50 values of this compound against three cancer cell lines.
| Cell Line | Cancer Type | IC50 (µM) of this compound | IC50 (µM) of Doxorubicin (Positive Control) |
| MCF-7 | Breast Adenocarcinoma | 12.5 | 1.2 |
| A549 | Lung Carcinoma | 25.8 | 2.5 |
| HCT116 | Colorectal Carcinoma | 8.2 | 0.8 |
These hypothetical results suggest that this compound exhibits dose-dependent cytotoxicity against all tested cell lines, with the highest potency observed in the HCT116 colorectal cancer cell line.
PART 2: Elucidating the Mechanism of Cell Death: Apoptosis Induction
A critical step in characterizing an anti-cancer compound is to determine the mode of cell death it induces. Apoptosis, or programmed cell death, is a preferred mechanism for cancer therapeutics as it minimizes inflammation. The Annexin V/Propidium Iodide (PI) assay is a standard method for detecting apoptosis by flow cytometry.[8][9]
Experimental Workflow: Apoptosis Detection
Caption: Workflow for Apoptosis Detection by Annexin V/PI Staining.
Experimental Protocol: Annexin V/PI Staining
-
Cell Treatment: Seed HCT116 cells and treat them with the IC50 concentration of this compound for 24 hours.
-
Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.[8]
-
Staining: Resuspend the cells in 1X Annexin V Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate for 15 minutes at room temperature in the dark.[10][11]
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive, PI-negative cells are in early apoptosis, while cells positive for both stains are in late apoptosis or necrosis.[8]
Data Presentation: Apoptosis Induction in HCT116 Cells
| Treatment | Viable Cells (%) (Annexin V-/PI-) | Early Apoptotic Cells (%) (Annexin V+/PI-) | Late Apoptotic/Necrotic Cells (%) (Annexin V+/PI+) |
| Vehicle Control (DMSO) | 95.2 | 2.1 | 2.7 |
| This compound (8.2 µM) | 45.8 | 35.5 | 18.7 |
These hypothetical data indicate a significant increase in the populations of early and late apoptotic cells following treatment with this compound, confirming that the compound induces cell death primarily through apoptosis.
PART 3: Investigating Cell Cycle Perturbations
Many cytotoxic agents exert their effects by disrupting the normal progression of the cell cycle.[12] Analysis of the cell cycle distribution using propidium iodide (PI) staining and flow cytometry can reveal if a compound causes arrest at a specific phase.[13][14]
Experimental Protocol: Cell Cycle Analysis
-
Cell Treatment and Fixation: Treat HCT116 cells with the IC50 concentration of this compound for 24 hours. Harvest the cells and fix them in ice-cold 70% ethanol overnight.[14]
-
Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing PI and RNase A. The RNase A is crucial to prevent the staining of double-stranded RNA.[13]
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the amount of DNA.[15]
Data Presentation: Cell Cycle Distribution in HCT116 Cells
| Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Vehicle Control (DMSO) | 55.3 | 28.1 | 16.6 |
| This compound (8.2 µM) | 25.1 | 58.7 | 16.2 |
The hypothetical results show a significant accumulation of cells in the S phase, suggesting that this compound induces S-phase cell cycle arrest in HCT116 cells.
PART 4: Probing the Molecular Mechanism of Action
To gain deeper insight into how this compound induces apoptosis and cell cycle arrest, it is essential to investigate its effects on key regulatory signaling pathways. The Mitogen-Activated Protein Kinase (MAPK) pathway and the Bcl-2 family of proteins are central regulators of apoptosis.[16][17][18]
Proposed Signaling Pathway of Action
Caption: Proposed Mechanism of Apoptosis Induction.
Based on existing literature on pyridazinone derivatives and apoptosis signaling, it is hypothesized that this compound induces cellular stress, leading to the activation of the p38 MAPK and JNK stress-activated protein kinases.[19][20] This, in turn, modulates the expression of Bcl-2 family proteins, specifically upregulating the pro-apoptotic protein Bax and downregulating the anti-apoptotic protein Bcl-2.[21][22] This shift in the Bax/Bcl-2 ratio leads to mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent caspase activation, culminating in apoptosis.[23]
Conclusion and Future Directions
This technical guide outlines a comprehensive in vitro evaluation of the cytotoxic properties of this compound. The hypothetical data presented demonstrate its potential as an anti-cancer agent that induces apoptosis and S-phase cell cycle arrest in cancer cell lines. The proposed mechanism of action, involving the modulation of the MAPK and Bcl-2 signaling pathways, provides a solid foundation for further investigation.
Future studies should aim to:
-
Validate the proposed mechanism of action through western blotting to analyze the expression and phosphorylation status of key proteins in the MAPK and Bcl-2 pathways.
-
Expand the panel of cancer cell lines to assess the broader anti-cancer spectrum of the compound.
-
Conduct in vivo studies in animal models to evaluate the compound's efficacy and safety profile.
-
Perform structure-activity relationship (SAR) studies to optimize the pyridazinone scaffold for enhanced potency and selectivity.
The systematic approach detailed in this guide provides a robust framework for the preclinical evaluation of novel pyridazinone derivatives and other potential anti-cancer drug candidates.
References
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MDPI. (n.d.). Targeting the MAPK Pathway in Cancer. Retrieved from [Link]
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Aguilera, R. J., et al. (2019). A new pyridazinone exhibits potent cytotoxicity on human cancer cells via apoptosis and poly-ubiquitinated protein accumulation. PubMed. Retrieved from [Link]
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The Pyridazinone Scaffold: A Privileged Core for the Discovery of Novel Biologically Active Agents
A Senior Application Scientist's In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction: The Enduring Appeal of the Pyridazinone Heterocycle
The pyridazinone nucleus, a six-membered heterocyclic scaffold containing two adjacent nitrogen atoms, has long been a subject of intense interest within the medicinal chemistry community. Its inherent structural features and synthetic tractability make it a "wonder nucleus," amenable to a wide array of chemical modifications.[1][2] This versatility has led to the development of a multitude of derivatives with a broad spectrum of pharmacological activities, including anticancer, cardiovascular, antimicrobial, and anti-inflammatory properties.[1][2] This guide provides a comprehensive technical overview of the discovery of novel pyridazinone derivatives, from rational design and synthesis to detailed biological evaluation and elucidation of their mechanism of action. We will delve into the causality behind experimental choices, providing field-proven insights to empower researchers in their quest for new therapeutic agents.
Strategic Pathways to Bioactive Pyridazinones: Synthesis and Design
The synthetic accessibility of the pyridazinone core is a key driver of its prevalence in drug discovery programs. A common and effective strategy involves the condensation of a hydrazine derivative with a 1,4-dicarbonyl compound or a functional equivalent, such as a γ-ketoacid. This approach allows for the introduction of diverse substituents at various positions of the pyridazinone ring, enabling the systematic exploration of structure-activity relationships (SAR).
Core Synthesis: The Gateway to Pyridazinone Diversity
A foundational method for constructing the pyridazinone scaffold is the reaction of β-aroylpropionic acids with hydrazine hydrate. This straightforward and often high-yielding reaction provides a robust entry point to 6-aryl-4,5-dihydropyridazin-3(2H)-ones, which serve as versatile intermediates for further derivatization.
Experimental Protocol 1: Synthesis of 6-phenyl-4,5-dihydropyridazin-3(2H)-one
-
Step 1: Friedel-Crafts Acylation. Benzene is reacted with succinic anhydride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃), to produce β-benzoylpropionic acid.[3]
-
Step 2: Cyclocondensation. The resulting β-benzoylpropionic acid is then refluxed with hydrazine hydrate in an alcoholic solvent, such as ethanol. The nucleophilic attack of the hydrazine on the keto and carboxylic acid moieties, followed by dehydration, leads to the formation of the 6-phenyl-4,5-dihydropyridazin-3(2H)-one ring system.[3]
Further chemical diversity can be achieved through various synthetic routes, including the construction of fused ring systems like pyrazolo[3,4-d]pyridazinones and the attachment of pharmacophoric groups such as diarylureas. These modifications are often guided by the structures of known bioactive molecules, such as the anticancer drug sorafenib.[4]
Unveiling the Anticancer Potential of Pyridazinone Derivatives
The pyridazinone scaffold has proven to be a fertile ground for the discovery of novel anticancer agents. These derivatives have been shown to target a range of cancer-associated pathways, including angiogenesis, cell cycle progression, and apoptosis.[1] A key area of investigation has been the development of pyridazinone-based inhibitors of vascular endothelial growth factor receptor 2 (VEGFR-2), a critical mediator of tumor angiogenesis.[5]
Targeting Angiogenesis: Pyridazinone-Based VEGFR-2 Inhibitors
The inhibition of VEGFR-2 is a clinically validated strategy for cancer therapy. Several research groups have successfully designed and synthesized pyridazinone derivatives that exhibit potent VEGFR-2 inhibitory activity.[5][6] The design of these inhibitors often involves the incorporation of structural motifs known to interact with the ATP-binding site of the kinase domain.
Experimental Protocol 2: In Vitro VEGFR-2 Kinase Inhibition Assay
This assay quantifies the ability of a test compound to inhibit the phosphorylation of a substrate by the VEGFR-2 enzyme.
-
Materials: Recombinant human VEGFR-2, kinase buffer, ATP, a suitable substrate (e.g., poly(Glu, Tyr) 4:1), and a detection reagent (e.g., Kinase-Glo®).
-
Procedure:
-
Prepare serial dilutions of the test pyridazinone derivative.
-
In a 96-well plate, combine the VEGFR-2 enzyme, the test compound, and the substrate in the kinase buffer.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a defined period.
-
Stop the reaction and measure the amount of ATP remaining using a luminescence-based detection reagent. A decrease in luminescence corresponds to higher kinase activity.
-
Calculate the IC₅₀ value, which represents the concentration of the inhibitor required to reduce the enzyme activity by 50%.[7][8]
-
Inducing Apoptosis and Cell Cycle Arrest
Beyond angiogenesis, pyridazinone derivatives have been shown to exert their anticancer effects by inducing programmed cell death (apoptosis) and disrupting the cell cycle. The molecular mechanisms underlying these effects can be elucidated through techniques such as Western blotting and flow cytometry.
Experimental Protocol 3: Western Blot Analysis of Apoptosis-Related Proteins
This technique allows for the detection and quantification of key proteins involved in the apoptotic cascade, such as p53, Bax, and Bcl-2.
-
Procedure:
-
Treat cancer cells with the test pyridazinone derivative for a specified time.
-
Lyse the cells to extract total protein.
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).
-
Probe the membrane with primary antibodies specific for the target proteins (p53, Bax, Bcl-2) and a loading control (e.g., β-actin).
-
Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detect the protein bands using a chemiluminescent substrate and image the blot.
-
Quantify the band intensities to determine changes in protein expression levels.[9]
-
Experimental Protocol 4: Cell Cycle Analysis by Flow Cytometry
This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
-
Procedure:
-
Treat cancer cells with the test pyridazinone derivative.
-
Harvest and fix the cells in ethanol.
-
Stain the cells with a fluorescent DNA-binding dye, such as propidium iodide (PI), after treating with RNase to eliminate RNA staining.
-
Analyze the stained cells using a flow cytometer. The fluorescence intensity of the PI is directly proportional to the DNA content.
-
Generate a histogram of cell count versus fluorescence intensity to visualize the cell cycle distribution.[7]
-
Structure-Activity Relationship (SAR) of Anticancer Pyridazinones
Systematic modification of the pyridazinone scaffold has yielded valuable insights into the structural requirements for potent anticancer activity. For instance, in a series of 4-phenoxyquinoline derivatives bearing a pyridazinone moiety, it was found that the presence of electron-withdrawing groups on the terminal phenyl ring enhanced the antitumor activity.[10] The most promising compound from this series exhibited an IC₅₀ value of 2.15 nM against the c-Met kinase and potent cytotoxicity against several cancer cell lines.[10]
| Compound ID | Modification | Biological Activity (IC₅₀) | Reference |
| 15a | 4-phenoxyquinoline with pyridazinone | c-Met: 2.15 nM; HT-29: 0.10 µM | [10] |
| Compound 6 | Pyridazinoquinazoline derivative | VEGFR-2: Potent inhibitor (in vitro & in vivo) | [5] |
| Compound 10h | Diarylurea pyridazinone | Antibacterial (S. aureus MIC: 16 µg/mL) | [4] |
| Compound 7e | 2-(6-oxo-3,5-diphenyl-6H-pyridazin-1-yl)-acetamide | Potent analgesic and anti-inflammatory | [11] |
Broadening the Therapeutic Horizon: Antimicrobial and Anti-inflammatory Pyridazinones
The biological activity of pyridazinone derivatives extends beyond oncology. Researchers have successfully developed pyridazinones with significant antimicrobial and anti-inflammatory properties.
Combating Microbial Resistance
In an era of increasing antibiotic resistance, the discovery of new antimicrobial agents is a critical priority. Pyridazinone derivatives have emerged as a promising class of compounds in this regard. Their efficacy is typically evaluated by determining the minimum inhibitory concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.
Experimental Protocol 5: Antimicrobial Susceptibility Testing (MIC Determination)
-
Procedure (Broth Microdilution Method):
-
Prepare serial twofold dilutions of the test pyridazinone derivative in a liquid growth medium in a 96-well microtiter plate.
-
Inoculate each well with a standardized suspension of the target microorganism (e.g., Staphylococcus aureus, Escherichia coli).
-
Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours).
-
The MIC is determined as the lowest concentration of the compound at which no visible growth is observed.[12]
-
SAR studies have revealed that the nature and position of substituents on the pyridazinone ring play a crucial role in determining the antimicrobial spectrum and potency. For example, in one study, a series of novel pyridazinone derivatives were synthesized, and compounds 7 and 13 were found to be particularly active against methicillin-resistant S. aureus (MRSA), P. aeruginosa, and A. baumannii, with MIC values in the range of 3.74–8.92 µM.[12]
Modulating the Inflammatory Response
Chronic inflammation is a hallmark of numerous diseases, and the development of novel anti-inflammatory agents remains a significant therapeutic goal. Pyridazinone derivatives have been investigated as non-steroidal anti-inflammatory drugs (NSAIDs) with potentially improved gastrointestinal safety profiles compared to existing therapies.[11][13] Some of these compounds have been shown to act as selective inhibitors of cyclooxygenase-2 (COX-2).[13]
Cardiovascular Applications of Pyridazinone Derivatives
The pyridazinone scaffold is also a key component of several cardiovascular drugs and clinical candidates.[1] These compounds can exert their effects through various mechanisms, including vasodilation and inhibition of phosphodiesterase (PDE) enzymes.[1] For instance, certain pyridazinone derivatives have been identified as potent and selective inhibitors of PDE-5, an enzyme involved in the regulation of blood pressure.[1] The vasorelaxant activity of these compounds is often evaluated in vitro using isolated arterial preparations.[14][15]
Visualizing the Path to Discovery
To better illustrate the interconnectedness of the various stages of pyridazinone drug discovery, the following diagrams, generated using Graphviz, outline the general workflow and a representative signaling pathway targeted by these compounds.
Caption: A generalized workflow for the discovery of bioactive pyridazinone derivatives.
Caption: Simplified VEGFR-2 signaling pathway targeted by pyridazinone inhibitors.
Conclusion and Future Directions
The pyridazinone scaffold continues to be a rich source of novel drug candidates with diverse biological activities. The synthetic accessibility of this heterocyclic system, coupled with an ever-expanding understanding of its structure-activity relationships, ensures its continued prominence in medicinal chemistry. Future research in this area will likely focus on the development of highly selective and potent derivatives that target specific molecular pathways implicated in disease. The integration of computational methods, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, will undoubtedly accelerate the discovery of the next generation of pyridazinone-based therapeutics. This guide has provided a comprehensive overview of the key experimental considerations and methodologies that underpin the successful discovery and development of these promising compounds.
References
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- Lv, P.-C., et al. (2015). Design, synthesis and structure-activity relationships of novel 4-phenoxyquinoline derivatives containing pyridazinone moiety as potential antitumor agents. European Journal of Medicinal Chemistry, 95, 345-357.
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- Abdel-Wahab, B. F., et al. (2022).
- Abdel-Wahab, B. F., et al. (2022). An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. Future Medicinal Chemistry, 14(13), 983-1005.
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- Abdel-Aziz, M., et al. (2012). Synthesis and anti-inflammatory activity of novel pyridazine and pyridazinone derivatives as non-ulcerogenic agents. Archives of Pharmacal Research, 35(12), 2077-2092.
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The Pyridazinone Core: A Scaffolding Approach to Modulating Biological Activity – A Technical Guide
Introduction: The Versatility of the Pyridazinone Heterocycle
The pyridazinone nucleus, a six-membered heterocyclic ring containing two adjacent nitrogen atoms, stands as a privileged scaffold in medicinal chemistry.[1][2][3] Its inherent chemical tractability and ability to interact with a multitude of biological targets have led to the development of a diverse array of therapeutic agents.[1][3] Pyridazinone derivatives have demonstrated a wide spectrum of pharmacological activities, including but not limited to, cardiotonic, anticancer, anti-inflammatory, and antimicrobial effects.[1][4] This guide provides an in-depth exploration of the structure-activity relationships (SAR) of pyridazinone analogs, offering insights into the rational design of novel therapeutics. We will delve into key synthetic methodologies, detailed bioassay protocols, and the critical structural modifications that govern the biological efficacy of these compounds.
Core Synthetic Strategies: Building the Pyridazinone Scaffold
The construction of the pyridazinone ring is a well-established process, with several reliable synthetic routes. The choice of a particular method often depends on the desired substitution pattern on the heterocyclic core.
Synthesis of 4,5-Dihydropyridazin-3(2H)-ones from γ-Keto Acids
One of the most common and versatile methods for synthesizing 4,5-dihydropyridazin-3(2H)-ones involves the condensation of a γ-keto acid with a hydrazine derivative.[5] This approach allows for the introduction of substituents at the 2- and 6-positions of the pyridazinone ring, which are crucial for modulating biological activity.
Experimental Protocol: Synthesis of 6-Aryl-2-(p-sulfamylphenyl)-4,5-dihydropyridazin-3(2H)-ones [1][6]
-
Reaction Setup: In a round-bottom flask, dissolve the appropriate β-aroylpropionic acid (1 equivalent) in ethanol.
-
Addition of Hydrazine: Add 4-hydrazinobenzenesulfonamide hydrochloride (1 equivalent) to the solution.
-
Reflux: Heat the reaction mixture to reflux and maintain for a period of 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, allow the reaction mixture to cool to room temperature. The product will often precipitate out of the solution.
-
Isolation and Purification: Collect the precipitate by vacuum filtration, wash with cold ethanol, and dry. Further purification can be achieved by recrystallization from a suitable solvent like ethanol.
The following diagram illustrates the general workflow for this synthesis:
Caption: General workflow for the synthesis of 6-aryl-4,5-dihydropyridazin-3(2H)-ones.
Synthesis of 3(2H)-Pyridazinones from Mucochloric Acid
Another important synthetic route utilizes mucochloric acid as a starting material to generate the pyridazinone core.[7] This method is particularly useful for producing 4,5-dihalo-3(2H)-pyridazinones, which can then undergo further functionalization through nucleophilic substitution reactions.[7]
Structure-Activity Relationship (SAR) Studies: Decoding the Molecular Interactions
The biological activity of pyridazinone analogs is exquisitely sensitive to the nature and position of substituents on the heterocyclic ring. Understanding these SARs is paramount for the rational design of potent and selective therapeutic agents.
Pyridazinone Analogs as Phosphodiesterase (PDE) Inhibitors
Pyridazinone derivatives have been extensively investigated as inhibitors of phosphodiesterases, particularly PDE3 and PDE5, which are key enzymes in cardiovascular signaling pathways.[4] Inhibition of these enzymes leads to increased levels of cyclic nucleotides (cAMP and cGMP), resulting in vasodilation and positive inotropic effects.[4]
Key SAR Insights for PDE Inhibition:
-
Substitution at N-2: The presence of a substituent at the N-2 position is crucial for PDE inhibitory activity. For instance, in a series of pyrazolo[3,4-d]pyridazinones, a benzyl group at the N-2 position was associated with potent and selective PDE5 inhibition.
-
Fusion of Heterocyclic Rings: Fusing a pyrazole ring to the pyridazinone core has been shown to enhance PDE5 inhibitory activity.[4]
-
Substitution at C-6: The nature of the substituent at the C-6 position significantly influences potency and selectivity. Aryl groups are commonly employed at this position.
The signaling pathway affected by PDE inhibitors is depicted below:
Caption: Simplified signaling pathway showing the role of PDE3 and its inhibition by pyridazinone analogs.
Experimental Protocol: In Vitro PDE3 Inhibition Assay [8]
-
Reaction Mixture Preparation: In a 384-well microplate, add 5 µL of serially diluted pyridazinone analog, a known PDE3 inhibitor (positive control, e.g., Milrinone), or solvent (negative control).
-
Enzyme Addition: Add 10 µL of a diluted recombinant human PDE3 enzyme solution to each well.
-
Pre-incubation: Incubate the plate for 15 minutes at room temperature to allow for inhibitor-enzyme binding.
-
Reaction Initiation: Add 5 µL of a fluorescently labeled cAMP substrate (e.g., FAM-cAMP) to each well.
-
Incubation: Incubate the plate for 60 minutes at room temperature, protected from light.
-
Reaction Termination: Stop the reaction by adding 10 µL of a binding agent solution that specifically binds to the hydrolyzed fluorescent monophosphate product.
-
Detection: Measure the fluorescence polarization using a suitable microplate reader. A decrease in fluorescence polarization indicates inhibition of PDE3 activity.
Pyridazinone Analogs as Anticancer Agents
The pyridazinone scaffold is a versatile platform for the development of anticancer agents that target various signaling pathways involved in tumor growth and proliferation.[4][9]
Targeting Kinases (e.g., VEGFR-2, B-Raf):
Many pyridazinone derivatives have been designed to inhibit protein kinases that are dysregulated in cancer. For example, some analogs show potent inhibitory activity against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis.[9]
Key SAR Insights for Anticancer Activity:
-
N-Phenyl Substitution: For B-Raf inhibitors, an N-phenyl substitution on the pyridazinone ring has been shown to improve inhibitory activity.
-
Diarylurea Moiety: The incorporation of a diarylurea moiety has been a successful strategy in designing pyridazinone-based VEGFR-2 inhibitors.[9]
Experimental Protocol: In Vitro VEGFR-2 Kinase Assay [10][11][12]
-
Reaction Setup: In a 96-well plate, prepare a reaction mixture containing 1x kinase assay buffer, ATP, and a suitable substrate (e.g., Poly(Glu, Tyr) 4:1).
-
Inhibitor Addition: Add the pyridazinone test compound at various concentrations.
-
Enzyme Addition: Add the purified recombinant VEGFR-2 enzyme to initiate the reaction.
-
Incubation: Incubate the plate at 30°C for a specified time (e.g., 45 minutes).
-
Detection: Add a kinase detection reagent (e.g., Kinase-Glo® Max) that measures the amount of ATP remaining in the well. A higher luminescence signal corresponds to greater inhibition of kinase activity.
-
Data Analysis: Calculate the IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.
Targeting DNA Repair (PARP Inhibition):
Pyridazinone-based molecules have also been developed as inhibitors of Poly(ADP-ribose) polymerase (PARP), an enzyme crucial for DNA repair.[13] PARP inhibitors are particularly effective in cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations.[13]
Experimental Protocol: In Vitro Anticancer Activity (MTT Assay) [14][15][16][17]
-
Cell Seeding: Plate cancer cells (e.g., HCT116, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the pyridazinone analogs and a vehicle control. Incubate for 48-72 hours.
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100-200 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC50 value for each compound.
The general workflow for an MTT assay is as follows:
Caption: Step-by-step workflow of the MTT assay for assessing anticancer activity.
Pyridazinone Analogs as Anti-inflammatory and Antimicrobial Agents
The versatility of the pyridazinone scaffold extends to the development of anti-inflammatory and antimicrobial agents.
Anti-inflammatory Activity (COX-2 Inhibition):
Certain pyridazinone derivatives have been shown to selectively inhibit cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory cascade.
Experimental Protocol: In Vitro COX-2 Inhibition Assay [18][19][20]
-
Reagent Preparation: Prepare a reaction buffer (e.g., 0.1 M Tris-HCl, pH 8.0) and equilibrate to 37°C.
-
Reaction Setup: In reaction tubes, add the reaction buffer, Heme, and the COX-2 enzyme.
-
Inhibitor Addition: Add the pyridazinone test compound or vehicle control and incubate for 10 minutes at 37°C.
-
Reaction Initiation: Add arachidonic acid (substrate) to start the reaction and incubate for exactly 2 minutes at 37°C.
-
Reaction Termination: Stop the reaction by adding a saturated stannous chloride solution.
-
Quantification: The product of the COX reaction (e.g., PGF2α) can be quantified using an ELISA.
Antimicrobial Activity:
Pyridazinone analogs have also demonstrated promising activity against various bacterial and fungal strains.[2][9]
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination [21]
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism.
-
Serial Dilution: Perform a serial two-fold dilution of the pyridazinone compounds in a suitable broth medium in a 96-well microplate.
-
Inoculation: Add the microbial inoculum to each well.
-
Incubation: Incubate the plate at 37°C for 24-48 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[9]
Quantitative SAR Data Summary
To facilitate the comparison of the biological activities of different pyridazinone analogs, the following tables summarize key quantitative data from various studies.
Table 1: PDE Inhibitory Activity of Selected Pyridazinone Analogs
| Compound ID | Target | IC50 (µM) | Reference |
| Imazodan | PDE3 | 8 | [4] |
| Milrinone | PDE3 | 2.5 | [4] |
| Compound 21a | PDE3 | 0.6 | [4] |
| Compound 21b | PDE3 | 0.15 | [4] |
| Compound 23a | PDE5 | 0.14 | [4] |
Table 2: Anticancer Activity of Selected Pyridazinone Analogs
| Compound ID | Target/Cell Line | GI50/IC50 (µM) | Reference |
| Compound 2g | HL-60 (Leukemia) | < 2 | [1][6] |
| Compound 10h | S. aureus (MIC) | 16 µg/mL | [9] |
| Compound 8g | C. albicans (MIC) | 16 µg/mL | [9] |
| Compound 10l | A549 (NSCLC) | 1.66-100 | [9] |
Conclusion and Future Perspectives
The pyridazinone scaffold has proven to be a remarkably fruitful starting point for the discovery of new therapeutic agents across a wide range of disease areas. The extensive body of research on the structure-activity relationships of pyridazinone analogs provides a solid foundation for the future design of even more potent and selective molecules. The synthetic and biological testing protocols detailed in this guide offer a practical framework for researchers in the field of drug discovery and development to explore the vast potential of this versatile heterocyclic core. Future efforts will likely focus on leveraging computational modeling and advanced synthetic techniques to fine-tune the properties of pyridazinone derivatives, leading to the development of next-generation therapeutics with improved efficacy and safety profiles.
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A Technical Guide to Quantum Chemical Calculations for Pyridazine Ring Interactions
For Researchers, Scientists, and Drug Development Professionals
Abstract
The pyridazine ring, a six-membered diazine heterocycle, is a privileged scaffold in medicinal chemistry and materials science, largely owing to its unique physicochemical properties.[1][2] Its adjacent nitrogen atoms create a distinct electronic environment, endowing it with a high dipole moment, robust dual hydrogen-bonding capacity, and the ability to engage in various non-covalent interactions such as π-π stacking and halogen bonding.[1][3] Understanding and accurately predicting these interactions at a quantum mechanical level is paramount for the rational design of novel therapeutics and functional materials. This in-depth technical guide provides a comprehensive overview of the theoretical and practical aspects of performing quantum chemical calculations to elucidate the nature and strength of pyridazine ring interactions. We will delve into the selection of appropriate computational methods and basis sets, outline detailed experimental protocols for various interaction types, and present a framework for interpreting the results to guide molecular design.
The Unique Electronic Landscape of the Pyridazine Ring
The defining feature of the pyridazine ring is the presence of two adjacent nitrogen atoms. This arrangement leads to a significant dipole moment and a region of negative electrostatic potential around the nitrogen lone pairs, making pyridazine an excellent hydrogen bond acceptor.[1][3] In fact, the lone pairs on the adjacent nitrogen atoms can facilitate dual hydrogen-bonding interactions, a characteristic that distinguishes it from other azines and is of considerable interest in drug design for enhancing binding affinity and specificity.[1][4]
Furthermore, the pyridazine ring's electronic structure influences its participation in other crucial non-covalent interactions:
-
π-π Stacking Interactions: The electron-deficient nature of the pyridazine ring, a consequence of the electronegative nitrogen atoms, allows it to engage in favorable π-π stacking interactions with electron-rich aromatic systems.[1][5] These interactions are vital for the stability of biological macromolecules and crystal packing.[6]
-
Halogen Bonding: The nitrogen atoms of the pyridazine ring can act as halogen bond acceptors, interacting with a region of positive electrostatic potential (a σ-hole) on a halogen atom of another molecule.[7] This type of interaction is increasingly being exploited in drug design to improve ligand-protein binding.[8]
The following diagram illustrates the key interactive features of the pyridazine ring:
Caption: Key non-covalent interactions involving the pyridazine ring.
Choosing the Right Computational Toolkit: Methods and Basis Sets
The accuracy of quantum chemical calculations is critically dependent on the chosen theoretical method and basis set. For non-covalent interactions, a balanced description of electrostatics, exchange-repulsion, induction (polarization), and dispersion forces is essential.
Theoretical Methods
-
Density Functional Theory (DFT): DFT is a popular choice for studying non-covalent interactions due to its favorable balance of accuracy and computational cost.[4][9] However, the choice of the exchange-correlation functional is crucial.
-
Hybrid Functionals: Functionals like B3LYP and PBE0 often provide a good starting point.[9][10] For a more accurate description of dispersion interactions, which are critical for π-stacking, dispersion-corrected functionals such as those from the D3 or D4 families (e.g., B3LYP-D3) or functionals specifically parameterized for non-covalent interactions like the M06 suite (e.g., M06-2X) are highly recommended.[6]
-
Benchmarking: It is always advisable to benchmark a few functionals against higher-level theoretical data or experimental results for a smaller, representative system before embarking on large-scale calculations.[10][11]
-
-
Møller-Plesset Perturbation Theory (MP2): Second-order Møller-Plesset perturbation theory (MP2) is a wavefunction-based method that generally provides a good description of non-covalent interactions, particularly those dominated by dispersion.[9][12] However, it can be more computationally demanding than DFT.
-
Coupled Cluster Theory [CCSD(T)]: Coupled-cluster with single, double, and perturbative triple excitations [CCSD(T)] is often referred to as the "gold standard" in quantum chemistry for its high accuracy.[12][13] Due to its significant computational cost, CCSD(T) is typically used for benchmarking smaller systems to validate the performance of more computationally efficient methods like DFT and MP2.[12]
-
Symmetry-Adapted Perturbation Theory (SAPT): SAPT is a powerful method for not only calculating the total interaction energy but also for decomposing it into physically meaningful components: electrostatics, exchange, induction, and dispersion.[3][14][15] This energy decomposition analysis provides invaluable insights into the nature of the intermolecular forces at play.[16]
Basis Sets
The choice of basis set is equally important, especially for non-covalent interactions where a proper description of the electron density in the intermolecular region is crucial.[17][18]
-
Pople Style Basis Sets: Basis sets like 6-31G(d,p) can be a starting point for initial geometry optimizations, but for accurate interaction energies, larger basis sets are necessary.[9]
-
Correlation-Consistent Basis Sets: The Dunning-style correlation-consistent basis sets, such as cc-pVDZ, cc-pVTZ, etc., are systematically improvable.[17]
-
Diffuse Functions: For non-covalent interactions, it is crucial to include diffuse functions in the basis set.[17][18] These functions allow for a more accurate description of the electron density far from the atomic nuclei, which is essential for modeling weak interactions. The augmented correlation-consistent basis sets (e.g., aug-cc-pVDZ, aug-cc-pVTZ) are highly recommended.[17][18]
-
Basis Set Superposition Error (BSSE): When calculating the interaction energy of a molecular complex, an artificial lowering of the energy can occur due to the basis functions of one monomer describing the electrons of the other. This is known as the Basis Set Superposition Error (BSSE). The counterpoise correction method of Boys and Bernardi is the standard approach to correct for BSSE.[4]
The following table summarizes the recommended levels of theory for different computational objectives:
| Objective | Recommended Methods | Recommended Basis Sets | Key Considerations |
| Initial Geometry Optimization | DFT (e.g., B3LYP, PBE0) | 6-31G(d,p) or larger | Balance between speed and accuracy for finding a reasonable starting geometry. |
| Accurate Interaction Energies | Dispersion-corrected DFT (e.g., B3LYP-D3, M06-2X), MP2 | aug-cc-pVDZ or aug-cc-pVTZ | Crucial to include diffuse functions and correct for BSSE. |
| High-Accuracy Benchmarking | CCSD(T) | aug-cc-pVTZ or larger | The "gold standard" for validating more approximate methods on smaller systems. |
| Understanding Interaction Nature | SAPT | aug-cc-pVDZ or larger | Provides a detailed breakdown of the interaction energy into physical components. |
Experimental Protocols: A Step-by-Step Guide
This section provides a generalized workflow for calculating the interaction energy between a pyridazine derivative and another molecule. We will use the popular Gaussian software package as an example, but the general principles apply to other quantum chemistry software as well.[19][20]
General Workflow for Interaction Energy Calculation
The interaction energy (ΔE_int) is calculated as the difference between the energy of the complex and the sum of the energies of the individual, isolated monomers:
ΔE_int = E_complex - (E_pyridazine + E_partner)
The following diagram illustrates this computational workflow:
Sources
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- 20. youtube.com [youtube.com]
Methodological & Application
Application Note: A Robust Two-Step Protocol for the Synthesis of 6-(4-Fluorophenyl)pyridazin-3-ol
Abstract
This application note provides a comprehensive, field-proven protocol for the synthesis of 6-(4-Fluorophenyl)pyridazin-3-ol, a valuable heterocyclic scaffold in medicinal chemistry and drug development. The synthesis is executed via a reliable two-step sequence commencing with the Friedel-Crafts acylation of fluorobenzene with succinic anhydride to yield the key intermediate, 4-(4-fluorophenyl)-4-oxobutanoic acid. Subsequent condensation and cyclization with hydrazine hydrate affords the target pyridazinone. This guide offers detailed, step-by-step methodologies, mechanistic insights, and critical process parameters designed for researchers and scientists in organic synthesis and pharmaceutical development.
Introduction: The Significance of the Pyridazinone Core
The pyridazinone moiety is a privileged heterocyclic structure renowned for its wide spectrum of pharmacological activities.[1] Compounds incorporating this scaffold have demonstrated potential as cardiovascular, anti-inflammatory, analgesic, and anticancer agents. The 6-aryl-substituted pyridazinones, in particular, are key pharmacophores in numerous drug discovery programs.
This compound (which predominantly exists as its tautomer, 6-(4-Fluorophenyl)pyridazin-3(2H)-one) serves as a crucial building block for the elaboration of more complex pharmaceutical agents. The fluorine substituent often enhances metabolic stability and binding affinity, making this a compound of significant interest. The most classical and reliable method for constructing the 6-substituted pyridazin-3(2H)-one ring is through the condensation of a γ-keto acid with hydrazine.[2] This document details a robust protocol based on this well-established synthetic strategy.
Overall Synthetic Workflow
The synthesis is logically divided into two primary stages:
-
Part A: Friedel-Crafts Acylation. Formation of the γ-keto acid intermediate, 4-(4-fluorophenyl)-4-oxobutanoic acid, from commercially available starting materials.
-
Part B: Condensation and Cyclization. Reaction of the intermediate with hydrazine hydrate to form the final pyridazinone ring system.
Caption: High-level overview of the two-step synthesis protocol.
PART A: Synthesis of 4-(4-Fluorophenyl)-4-oxobutanoic Acid
This initial step employs a classic Friedel-Crafts acylation, an electrophilic aromatic substitution reaction.[3] Anhydrous aluminum chloride (AlCl₃), a potent Lewis acid, is used to activate succinic anhydride, generating a highly reactive acylium ion electrophile. This electrophile is then attacked by the electron-rich fluorobenzene ring, primarily at the para position due to the ortho,para-directing nature of the fluorine atom and steric hindrance at the ortho positions.
A1. Materials and Reagents
| Reagent/Material | Grade | Supplier Example | Notes |
| Fluorobenzene | Anhydrous, ≥99% | Sigma-Aldrich | Store over molecular sieves. |
| Succinic Anhydride | ≥99% | Alfa Aesar | Ensure it is dry. |
| Aluminum Chloride (AlCl₃) | Anhydrous, powder | Acros Organics | Highly hygroscopic. Handle in a glovebox or quickly in a dry environment. |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Fisher Scientific | Inhibitor-free grade is preferred. |
| Hydrochloric Acid (HCl) | 37% (concentrated) | J.T. Baker | For work-up. |
| Deionized Water | - | - | For work-up and washing. |
| Anhydrous Magnesium Sulfate (MgSO₄) | - | - | For drying the organic phase. |
A2. Step-by-Step Experimental Protocol
-
Reaction Setup: Equip a 500 mL three-neck round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a calcium chloride drying tube to maintain anhydrous conditions.
-
Reagent Charging: Under an inert atmosphere (nitrogen or argon), add anhydrous aluminum chloride (29.4 g, 0.22 mol, 2.2 eq) and 150 mL of anhydrous dichloromethane (DCM) to the flask. Cool the resulting suspension to 0 °C in an ice-water bath.
-
Substrate Addition: In a separate beaker, dissolve succinic anhydride (10.0 g, 0.10 mol, 1.0 eq) in 50 mL of anhydrous DCM. Transfer this solution to the dropping funnel.
-
Formation of Acylium Ion: Add the succinic anhydride solution dropwise to the stirred AlCl₃ suspension over 30 minutes. Maintain the temperature at 0 °C. A colored complex will form.
-
Acylation Reaction: After the addition is complete, add fluorobenzene (9.61 g, 0.10 mol, 1.0 eq) dropwise via the dropping funnel over 30 minutes.
-
Reaction Progression: After adding the fluorobenzene, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir vigorously for 4-6 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) (Eluent: 7:3 Hexane/Ethyl Acetate). The starting material (fluorobenzene) is volatile, so monitor the appearance of the product spot.
-
Reaction Quenching (Work-up): After the reaction is complete, cool the flask back to 0 °C. Very slowly and carefully, pour the reaction mixture onto a mixture of crushed ice (approx. 200 g) and concentrated HCl (50 mL). Caution: This is a highly exothermic process and will release HCl gas. Perform in a well-ventilated fume hood.
-
Extraction: Transfer the quenched mixture to a separatory funnel. Separate the layers. Extract the aqueous layer twice with 50 mL portions of DCM.
-
Washing and Drying: Combine the organic layers and wash with 100 mL of deionized water, followed by 100 mL of brine. Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude solid product, 4-(4-fluorophenyl)-4-oxobutanoic acid, can be purified by recrystallization from a water/ethanol mixture to yield a white crystalline solid.[4][5][6]
PART B: Synthesis of this compound
This step involves the condensation of the synthesized γ-keto acid with hydrazine hydrate. The reaction proceeds via the formation of a hydrazone at the ketone carbonyl, followed by an intramolecular nucleophilic attack of the terminal nitrogen onto the carboxylic acid carbonyl, and subsequent dehydration to form the stable six-membered pyridazinone ring.
B1. Materials and Reagents
| Reagent/Material | Grade | Supplier Example | Notes |
| 4-(4-Fluorophenyl)-4-oxobutanoic Acid | From Part A | - | Ensure the material is thoroughly dry. |
| Hydrazine Hydrate (N₂H₄·H₂O) | 80% or higher | Sigma-Aldrich | Caution: Toxic and corrosive. |
| Ethanol (EtOH) | 200 Proof (100%) | Decon Labs | Can be used as the reaction solvent. |
| Glacial Acetic Acid | ACS Grade | Fisher Scientific | Can be used as solvent or co-solvent.[7] |
| Deionized Water | - | - | For washing. |
B2. Step-by-Step Experimental Protocol
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-(4-fluorophenyl)-4-oxobutanoic acid (10.0 g, 0.051 mol) and 100 mL of ethanol.
-
Reagent Addition: Stir the mixture to dissolve the solid. To this solution, add hydrazine hydrate (3.2 g, 0.064 mol, ~2.5 mL of 80% solution, 1.25 eq) dropwise. The reaction may be mildly exothermic.
-
Cyclization Reaction: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain this temperature for 3-5 hours. The formation of the product is often indicated by the precipitation of a solid from the hot solution. Monitor the reaction by TLC (Eluent: 9:1 DCM/Methanol).
-
Product Isolation: After the reaction is complete, cool the mixture to room temperature, and then further cool in an ice bath for 1 hour to maximize precipitation.
-
Filtration and Washing: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the filter cake with two portions of cold ethanol (20 mL each) and then with two portions of deionized water (20 mL each) to remove any unreacted hydrazine salts.
-
Drying: Dry the product in a vacuum oven at 60-70 °C overnight to yield this compound as a solid.
Mechanistic Rationale and Tautomerism
The cyclization reaction is a classic example of heterocyclic ring formation.
Caption: Simplified reaction mechanism for pyridazinone formation.
It is critical for researchers to recognize that the product, this compound, exists in a keto-enol tautomeric equilibrium. Spectroscopic evidence confirms that it predominantly exists in the more stable amide-like keto form, 6-(4-Fluorophenyl)pyridazin-3(2H)-one .[8][9] This stability is attributed to the conjugated amide system within the ring.
Expected Results and Characterization
| Parameter | Part A: Keto Acid | Part B: Pyridazinone |
| Appearance | White crystalline solid | Off-white to pale yellow solid |
| Expected Yield | 75-85% | 80-90% |
| Melting Point | Approx. 143-146 °C | Approx. 170-173 °C |
| ¹H NMR (DMSO-d₆) | Signals for aromatic, methylene, and acid protons | Signals for aromatic, vinyl, and NH protons |
| ¹³C NMR (DMSO-d₆) | Signals for carbonyls, aromatic, and alkyl carbons | Signals for carbonyl, aromatic, and vinyl carbons |
| Mass Spec (ESI+) | m/z = 197.05 [M+H]⁺ | m/z = 193.06 [M+H]⁺ |
Safety and Handling
-
Aluminum Chloride (AlCl₃): Highly corrosive and reacts violently with water. All operations should be conducted in a fume hood under anhydrous conditions. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Hydrazine Hydrate (N₂H₄·H₂O): Toxic, corrosive, and a suspected carcinogen. Handle only in a well-ventilated fume hood and wear appropriate PPE.
-
Dichloromethane (DCM): A volatile solvent and a suspected carcinogen. Minimize inhalation and use only in a fume hood.
-
Quenching: The quenching of the Friedel-Crafts reaction is extremely exothermic and releases HCl gas. Perform this step slowly, with adequate cooling and ventilation.
This protocol provides a reliable and scalable method for the synthesis of this compound, a key intermediate for pharmaceutical research. Adherence to the described conditions and safety precautions is essential for a successful and safe outcome.
References
-
ScienceDirect. (n.d.). Synthesis and chemistry of pyridazin-3(2H)-ones. Retrieved from [Link]
- Google Patents. (2009). CN101462931A - Method for acylating fluorobenzene.
-
Igidov, N. M., et al. (n.d.). Synthesis, intramolecular cyclization and anti-inflammatory activity of substituted 2-(2-(Furan-2-carbonyl)hydrazono)-4-oxobutanoic Acids. Chimica Techno Acta. Retrieved from [Link]
- Harvard University. (n.d.). Friedel-Crafts Acylation.
-
Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]
-
ResearchGate. (n.d.). 16: Friedel-Craft's acylation of fluorobenzene and 1-benzoylpiperidine-4-carbonyl chloride (4c). Retrieved from [Link]
-
Matrix Fine Chemicals. (n.d.). 4-(4-FLUOROPHENYL)-4-OXOBUTANOIC ACID. Retrieved from [Link]
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ResearchGate. (2022). Synthesis, intramolecular cyclization and anti-inflammatory activity of substituted 2-(2-(Furan-2-carbonyl)hydrazono)-4-oxobutanoic Acids. Retrieved from [Link]
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PubMed Central. (n.d.). 6-Methyl-2-p-tolyl-4-[3-(trifluoromethyl)phenyl]pyridazin-3(2H)-one. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis of pyrazole derivatives 273 by using β‐keto ester, hydrazine, aromatic aldehyde 1 and pyridinium salt 272. Retrieved from [Link]
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PubMed Central. (2023). Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-Chloropyrazoles by TCCA. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of Hydrazine Derivatives (Hydrazides). Retrieved from [Link]
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Organic Chemistry Portal. (2006). 1,3-Diketones from Acid Chlorides and Ketones: A Rapid and General One-Pot Synthesis of Pyrazoles. Retrieved from [Link]
-
ResearchGate. (n.d.). Keto-enol tautomerism of pyridazinones. Retrieved from [Link]
-
Wikipedia. (n.d.). 4-(4-Methylphenyl)-4-oxobutanoic acid. Retrieved from [Link]
-
National Institutes of Health. (n.d.). 2-[4-(2-Chlorobenzyl)-3-methyl-6-oxo-1,6-dihydropyridazin-1-yl]-N-(4-fluorophenyl)acetamide. Retrieved from [Link]
-
PubMed Central. (2020). Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties. Retrieved from [Link]
-
PubMed. (2008). Keto-enol tautomerism in crystals of 3-[hydroxy(phenyl)methyl]-2,5,7-trimethyl-2,3-dihydropyrido[3,2-e][2][10]thiazin-4-one 1,1-dioxide and 3-(1-hydroxyethylidene).... Retrieved from [Link]
-
ResearchGate. (2009). ChemInform Abstract: Reaction of 4-Aryl-4-oxobutane-1,1,2,2-tetracarbonitriles with Hydrochloric Acid. Retrieved from [Link]
-
PubMed Central. (2023). Cyclization of 1-aryl-4,4,4-trichlorobut-2-en-1-ones into 3-trichloromethylindan-1-ones in triflic acid. Retrieved from [Link]
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- 9. Keto-enol tautomerism in crystals of 3-[hydroxy(phenyl)methyl]-2,5,7-trimethyl-2,3-dihydropyrido[3,2-e][1,2]thiazin-4-one 1,1-dioxide and 3-(1-hydroxyethylidene)-2,5,7-trimethyl-2,3-dihydropyrido[3,2-e][1,2]thiazin-4-one 1,1-dioxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. CN101462931A - Method for acylating fluorobenzene - Google Patents [patents.google.com]
Application Notes and Protocols for the Antiviral Screening of 6-(4-Fluorophenyl)pyridazin-3-ol
Introduction: The Emerging Potential of Pyridazinone Scaffolds in Antiviral Drug Discovery
The pyridazinone core, a six-membered heterocyclic motif, has garnered significant attention in medicinal chemistry due to its versatile pharmacological profile.[1][2] This scaffold is a key component in a variety of therapeutic agents, demonstrating a broad spectrum of biological activities, including anti-inflammatory, anti-cancer, and cardiovascular effects.[1][2] Notably, the inherent structural features of pyridazinone derivatives make them adept at interacting with a diverse range of biological targets, which has led to their exploration as a promising avenue for the development of novel antiviral agents.[3][4][5]
Research into pyridazinone-based compounds has revealed antiviral activity against a variety of viruses. For instance, certain derivatives have been synthesized and evaluated for their efficacy against Hepatitis A Virus (HAV), demonstrating the potential of this chemical class in targeting viral replication.[4][5] Furthermore, analogues of pyridazine have been investigated as potential inhibitors of the influenza virus polymerase, highlighting the adaptability of this scaffold for designing drugs with specific molecular targets.[6] The development of pyridazinone derivatives continues to be an active area of research, with studies exploring their potential against a range of viral pathogens.[7][8]
This application note provides a comprehensive guide for researchers and drug development professionals on the evaluation of 6-(4-Fluorophenyl)pyridazin-3-ol , a representative pyridazinone derivative, for its potential antiviral activity. We will outline detailed protocols for preliminary screening, determination of antiviral efficacy, and assessment of cytotoxicity. The methodologies described herein are designed to be robust and adaptable for the investigation of a wide array of viruses, providing a solid framework for the preclinical assessment of novel pyridazinone-based antiviral candidates.
Hypothesized Mechanism of Action
While the precise mechanism of action for this compound is yet to be elucidated, based on the broader class of pyridazinone derivatives, we can hypothesize several potential antiviral strategies. These may include:
-
Inhibition of Viral Enzymes: The compound could act as an inhibitor of key viral enzymes essential for replication, such as proteases or polymerases.
-
Disruption of Viral Entry: It might interfere with the attachment or fusion of the virus to the host cell membrane.[9]
-
Modulation of Host Factors: The compound could modulate host cell pathways that are co-opted by the virus for its own replication.
The following protocols are designed to not only determine if this compound possesses antiviral activity but also to provide a foundation for future mechanistic studies.
Experimental Protocols
PART 1: In Vitro Cytotoxicity Assessment
Before evaluating the antiviral activity of a compound, it is crucial to determine its cytotoxic potential on the host cells used for viral propagation. This ensures that any observed reduction in viral replication is due to a specific antiviral effect and not simply a consequence of cell death. The CC₅₀ (50% cytotoxic concentration) will be determined using a standard MTT assay.
Protocol 1: MTT Assay for Cytotoxicity
-
Cell Seeding:
-
Seed a 96-well plate with a suitable host cell line (e.g., Vero, MDCK, or Huh-7 cells) at a density of 1 x 10⁴ cells per well in 100 µL of complete growth medium.
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the compound in cell culture medium to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM).
-
Remove the growth medium from the cells and add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (medium with DMSO) and a cell-free blank (medium only).
-
-
Incubation:
-
Incubate the plate for 48-72 hours (this duration should match the intended length of the antiviral assay).
-
-
MTT Addition:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for an additional 4 hours at 37°C.
-
-
Formazan Solubilization:
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the CC₅₀ value by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
-
PART 2: Antiviral Activity Evaluation
With the non-toxic concentration range established, the next step is to assess the compound's ability to inhibit viral replication. A plaque reduction assay is a classic and reliable method for quantifying the inhibition of viral infectivity.
Protocol 2: Plaque Reduction Assay
-
Cell Seeding:
-
Seed 6-well plates with a confluent monolayer of the appropriate host cells.
-
-
Virus Infection:
-
Prepare serial dilutions of the virus stock in serum-free medium.
-
Wash the cell monolayers with PBS and infect with approximately 100 plaque-forming units (PFU) of the virus per well.
-
Incubate for 1 hour at 37°C to allow for viral adsorption.
-
-
Compound Treatment and Overlay:
-
Prepare various non-toxic concentrations of this compound in an overlay medium (e.g., 1% methylcellulose in MEM).
-
After the incubation period, remove the viral inoculum and wash the cells with PBS.
-
Add the compound-containing overlay medium to the respective wells. Include a virus control (overlay with vehicle) and a cell control (overlay without virus or compound).
-
-
Incubation:
-
Incubate the plates at 37°C in a 5% CO₂ incubator until distinct plaques are visible (typically 2-5 days, depending on the virus).
-
-
Plaque Visualization and Counting:
-
Fix the cells with 4% paraformaldehyde for 30 minutes.
-
Stain the cells with a 0.1% crystal violet solution.
-
Wash the plates with water and allow them to dry.
-
Count the number of plaques in each well.
-
-
Data Analysis:
-
Calculate the percentage of plaque reduction for each compound concentration compared to the virus control.
-
Determine the EC₅₀ (50% effective concentration) value by plotting the percentage of plaque reduction against the compound concentration.
-
PART 3: Quantification of Viral Load by qPCR
To complement the plaque reduction assay, a quantitative polymerase chain reaction (qPCR) can be used to measure the reduction in viral RNA or DNA in the supernatant of infected cells.
Protocol 3: Viral Load Quantification by qPCR
-
Infection and Treatment:
-
Follow steps 1-3 of the Plaque Reduction Assay in a 24-well plate format.
-
-
Supernatant Collection:
-
At the end of the incubation period (e.g., 48 hours post-infection), collect the culture supernatant from each well.
-
-
Viral RNA/DNA Extraction:
-
Extract viral nucleic acid from the supernatant using a commercial viral RNA/DNA extraction kit according to the manufacturer's instructions.
-
-
Reverse Transcription (for RNA viruses):
-
For RNA viruses, perform reverse transcription of the extracted RNA to cDNA using a reverse transcriptase kit.
-
-
qPCR:
-
Perform qPCR using primers and probes specific to a conserved region of the viral genome.
-
Include a standard curve of known viral copy numbers to enable absolute quantification.
-
Run the qPCR reaction on a real-time PCR instrument.
-
-
Data Analysis:
-
Determine the viral copy number in each sample from the standard curve.
-
Calculate the percentage of viral load reduction for each compound concentration compared to the virus control.
-
Determine the EC₅₀ value.
-
Data Presentation and Interpretation
The data obtained from these experiments should be systematically organized for clear interpretation.
Table 1: Hypothetical Cytotoxicity and Antiviral Activity of this compound
| Parameter | Value |
| CC₅₀ (µM) | >100 |
| EC₅₀ (µM) | 5.2 |
| Selectivity Index (SI) | >19.2 |
The Selectivity Index (SI) is a critical parameter for evaluating the therapeutic potential of an antiviral compound. It is calculated as the ratio of CC₅₀ to EC₅₀ (SI = CC₅₀ / EC₅₀). A higher SI value indicates a greater window between the concentration at which the compound is effective against the virus and the concentration at which it is toxic to the host cells, suggesting a more favorable safety profile.
Visualizing the Experimental Workflow
A clear understanding of the experimental pipeline is essential for reproducible research.
Caption: Workflow for the antiviral screening of this compound.
Hypothesized Viral Target Interaction
Based on the potential mechanisms of action for pyridazinone derivatives, we can visualize a hypothetical interaction with a viral protease.
Caption: Hypothesized inhibition of a viral protease by this compound.
Conclusion
The protocols and guidelines presented in this application note provide a robust framework for the initial antiviral characterization of this compound and other novel pyridazinone derivatives. By systematically evaluating cytotoxicity and antiviral efficacy, researchers can effectively identify promising lead compounds for further development. The pyridazinone scaffold holds considerable promise in the ongoing search for new antiviral therapies, and rigorous preclinical evaluation is the first critical step in realizing this potential.
References
- Design, synthesis, and antiviral activities of myricetin derivatives containing pyridazinone. New Journal of Chemistry.
- Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation.
- Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evalu
- Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity. Bentham Science.
- Recent Advances in Anti-inflammatory Potential of Pyridazinone Deriv
- Synthesis and Anti-Influenza Activity of Pyridine, Pyridazine, and Pyrimidine C-Nucleosides as Favipiravir (T-705) Analogues. PubMed.
- Design, Synthesis, and Biological Evaluation of Pyridazinones Containing the (2-Fluorophenyl) Piperazine Moiety as Selective MAO-B Inhibitors. NIH.
- Synthesis, Antiproliferative, and Antiviral Activity of Certain 4-aminopyrrolo[2,3-d]pyridazine Nucleosides: An Entry Into a Novel Series of Adenosine Analogues. PubMed.
- Synthesis, Crystal Structure, and Computational Investigations of 2-(2-(4-Fluorophenyl)-2-oxoethyl)-6-methyl-5-(4-methylbenzyl)pyridazin-3(2H)-one as Antiviral Agent. MDPI.
- Synthesis of some new 6- aryl - 4 - pyrazol -1- yl - pyridazin -3 ones and the screening of their antibacterial activities.
- Boron Trifluoride Mediated Cycloaddition of 3-Bromotetrazine and Silyl-Enol-Ethers: Synthesis of 3-Bromo-Pyridazines. zora.uzh.ch.
- Synthesis of pyridazines. Organic Chemistry Portal.
- Potential Antiviral Action of Alkaloids. MDPI.
- Mechanisms of action of antiviral drugs. Research Starters - EBSCO.
- Synthesis and anti-angiogenic activity of 6-(1,2,4-thiadiazol-5-yl)
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Application Note: High-Throughput Screening of Pyridazinone Derivatives for IKKβ Inhibition
Abstract
The IκB kinase β (IKKβ) is a critical serine/threonine kinase that serves as a central node in the canonical NF-κB signaling pathway, a key regulator of inflammatory responses, immune function, and cell survival.[1][2][3] Dysregulation of the NF-κB pathway is implicated in a multitude of diseases, including chronic inflammatory disorders and various cancers, making IKKβ a highly attractive therapeutic target.[2][4] This application note provides a comprehensive guide for the high-throughput screening (HTS) of small molecule libraries, specifically focusing on pyridazinone derivatives, to identify potent and selective IKKβ inhibitors. We detail a robust primary biochemical assay strategy, followed by essential secondary and counter-screening protocols to ensure the identification of high-quality lead compounds suitable for further drug development.
Introduction: The Rationale for Targeting IKKβ
The nuclear factor kappa B (NF-κB) family of transcription factors are pivotal mediators of gene expression in response to stimuli such as inflammatory cytokines (e.g., TNFα, IL-1β), pathogens, and cellular stress.[2][5][6] In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins.[2] Upon stimulation, the IKK complex, comprising the catalytic subunits IKKα and IKKβ along with the regulatory subunit NEMO (IKKγ), is activated.[3][6][7] IKKβ-mediated phosphorylation of IκBα at specific serine residues triggers its ubiquitination and subsequent proteasomal degradation.[1][2][6] This event unmasks the nuclear localization signal on NF-κB, allowing its translocation to the nucleus to activate the transcription of hundreds of target genes.[2]
Given its essential role in initiating this cascade, IKKβ has become a focal point for therapeutic intervention.[7] The pyridazinone scaffold is a privileged structure in medicinal chemistry, known for its ability to interact with the ATP-binding pocket of various kinases, making it a promising starting point for the development of novel IKKβ inhibitors.[8] High-throughput screening (HTS) is an indispensable methodology in modern drug discovery, enabling the rapid evaluation of millions of compounds to identify initial "hits".[9][10] This document outlines a field-proven workflow for such a screening campaign.
IKKβ Signaling Pathway Overview
The following diagram illustrates the canonical NF-κB activation pathway, highlighting the central role of IKKβ.
Caption: The Canonical NF-κB Signaling Pathway.
HTS Campaign Strategy: A Multi-Stage Approach
A successful HTS campaign relies on a tiered approach to identify true inhibitors and systematically eliminate artifacts. Our strategy is designed to maximize efficiency and confidence in hit selection.
Caption: Tiered High-Throughput Screening Workflow.
Primary Screening: LanthaScreen® TR-FRET IKKβ Assay
For the primary screen, we employ a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) biochemical assay. This technology is exceptionally well-suited for HTS due to its high sensitivity, robustness, low background, and reduced interference from compound autofluorescence.[11] The LanthaScreen® TR-FRET Kinase Assay directly measures the phosphorylation of a substrate by IKKβ.[12][13]
Principle of the Assay: The assay utilizes a long-lifetime terbium (Tb) chelate as a donor fluorophore conjugated to an anti-phosphoserine antibody and a fluorescein-labeled peptide substrate as the acceptor.[13] When the kinase phosphorylates the substrate, the Tb-labeled antibody binds to the phosphorylated peptide. This brings the donor and acceptor fluorophores into close proximity, allowing FRET to occur upon excitation.[11] The resulting TR-FRET signal is proportional to the extent of substrate phosphorylation.[12] Test compounds that inhibit IKKβ will prevent substrate phosphorylation, leading to a decrease in the TR-FRET signal.
Protocol 3.1: Primary HTS using LanthaScreen® TR-FRET
Objective: To identify initial "hits" from a pyridazinone library that inhibit IKKβ activity at a single concentration.
Materials:
-
Recombinant Human IKKβ enzyme
-
LanthaScreen® Tb-anti-pIκBα (Ser32/36) Antibody
-
Fluorescein-IκBα (21-42) peptide substrate
-
5X Kinase Buffer
-
ATP
-
Pyridazinone compound library (10 mM in DMSO)
-
Positive Control Inhibitor (e.g., Staurosporine)
-
Low-volume 384-well microplates (e.g., Corning #3676)
-
TR-FRET compatible plate reader
Procedure:
-
Compound Plating: Using an automated liquid handler, dispense 50 nL of test compounds (from 10 mM DMSO stock) into wells of a 384-well plate. For a 10 µL final assay volume, this yields a 50 µM final compound concentration.
-
Controls: Designate columns for controls:
-
Negative Control (0% Inhibition): 50 nL of DMSO.
-
Positive Control (100% Inhibition): 50 nL of a known IKKβ inhibitor (e.g., 100 µM Staurosporine stock for 5 µM final).
-
-
-
Enzyme/Substrate Preparation: Prepare a 2X IKKβ/Fluorescein-Substrate solution in 1X Kinase Buffer. The final concentration in the well should be optimized based on enzyme titration experiments (e.g., 500 pM IKKβ and 200 nM substrate).
-
ATP Preparation: Prepare a 2X ATP solution in 1X Kinase Buffer. The final concentration should be at the Km for ATP (typically 10-100 µM for IKKβ) to sensitively detect ATP-competitive inhibitors.[14]
-
Assay Execution: a. Dispense 5 µL of the 2X IKKβ/Substrate solution to all wells containing compounds and controls. b. Incubate for 15 minutes at room temperature to allow for compound-enzyme interaction. c. Initiate the kinase reaction by adding 5 µL of the 2X ATP solution to all wells. d. Incubate for 60 minutes at room temperature. The incubation time should be within the linear range of the kinase reaction, determined during assay development.
-
Detection: a. Prepare a 2X Tb-Antibody solution in TR-FRET Dilution Buffer. b. Add 10 µL of the 2X Tb-Antibody solution to all wells to stop the reaction. c. Incubate for 60 minutes at room temperature to allow for antibody-substrate binding.
-
Data Acquisition: Read the plate on a TR-FRET enabled reader using an excitation wavelength of 340 nm and measuring emission at 495 nm (donor) and 520 nm (acceptor).[13]
Data Analysis:
-
Calculate the TR-FRET ratio (Emission 520 nm / Emission 495 nm) for each well.
-
Normalize the data by calculating the percent inhibition for each test compound:
-
% Inhibition = 100 * (1 - (Ratio_Compound - Ratio_Positive_Control) / (Ratio_Negative_Control - Ratio_Positive_Control))
-
-
Hit Selection: A compound is typically classified as a "hit" if its percent inhibition exceeds a defined threshold (e.g., >50% or >3 standard deviations from the mean of the DMSO controls).
-
Quality Control: Calculate the Z'-factor for each plate to assess assay quality. A Z'-factor > 0.5 is considered excellent for HTS.[15]
-
Z' = 1 - (3*(SD_Positive_Control + SD_Negative_Control)) / |Mean_Positive_Control - Mean_Negative_Control|
-
Hit Confirmation and Secondary Assays
Hits from the primary screen require rigorous validation to confirm their activity and rule out assay-specific artifacts.
Protocol 4.1: Dose-Response Analysis (IC₅₀ Determination)
Objective: To confirm the activity of primary hits and determine their potency (IC₅₀).
Procedure:
-
Select hits from the primary screen.
-
Prepare 10-point, 3-fold serial dilutions of the hit compounds, typically starting from 100 µM.
-
Perform the LanthaScreen® TR-FRET assay as described in Protocol 3.1, but with the serially diluted compounds.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Protocol 4.2: Orthogonal Biochemical Assay (ADP-Glo™)
Objective: To confirm IKKβ inhibition using a different technology platform, thereby eliminating artifacts specific to the TR-FRET format. The ADP-Glo™ Kinase Assay is a luminescence-based assay that measures kinase activity by quantifying the amount of ADP produced during the kinase reaction.[1]
Procedure:
-
Perform a kinase reaction similar to the primary screen (enzyme, substrate, ATP, inhibitor) in a 384-well plate.
-
After the reaction, add ADP-Glo™ Reagent to deplete the remaining ATP.
-
Add Kinase Detection Reagent to convert the ADP generated into ATP, which then drives a luciferase-luciferin reaction.
-
Measure the luminescent signal, which is directly proportional to the ADP produced and thus to IKKβ activity.
-
Determine IC₅₀ values for the hit compounds as described in Protocol 4.1. True hits should exhibit comparable potencies in both the TR-FRET and ADP-Glo™ assays.
Counter-Screening and Selectivity Profiling
Objective: To eliminate promiscuous inhibitors and assess the selectivity of the confirmed hits.
Protocol 5.1: ATP Competition Assay
Rationale: Most kinase inhibitors target the highly conserved ATP-binding site.[16][17] This assay determines if the hit compounds inhibit IKKβ in an ATP-competitive manner.
Procedure:
-
Perform the IKKβ kinase assay (either TR-FRET or ADP-Glo™) with a fixed concentration of the inhibitor (e.g., its IC₅₀).
-
Vary the concentration of ATP across a wide range (e.g., from 1 µM to 1 mM).
-
Plot IKKβ activity against ATP concentration. For an ATP-competitive inhibitor, the apparent IC₅₀ value will increase linearly with the ATP concentration.[18]
Protocol 5.2: Kinase Selectivity Profiling
Rationale: Broad-spectrum kinase inhibitors can lead to off-target toxicity. Assessing selectivity early is crucial.
Procedure:
-
Screen confirmed hits at a single high concentration (e.g., 10 µM) against a panel of other kinases, particularly those within the same family or known to be involved in critical off-target pathways.[19]
-
For highly potent compounds, determine the IC₅₀ values against a smaller, curated panel of relevant kinases to establish a selectivity profile.
Cell-Based Confirmatory Assays
Objective: To verify that the biochemical activity of hit compounds translates into inhibition of the NF-κB pathway in a cellular context.
Protocol 6.1: NF-κB Reporter Gene Assay
Rationale: This assay measures the transcriptional activity of NF-κB, which is the ultimate downstream output of the canonical IKKβ pathway.[20][21]
Procedure:
-
Use a stable cell line (e.g., HEK293 or HeLa) containing an NF-κB response element driving the expression of a reporter gene (e.g., luciferase).
-
Plate the cells in a 96- or 384-well plate.
-
Pre-treat the cells with various concentrations of the hit compounds for 1-2 hours.
-
Stimulate the cells with an NF-κB activator like TNFα (10 ng/mL) for 6-8 hours.
-
Lyse the cells and measure the reporter gene activity (e.g., luminescence for luciferase).
-
Potent inhibitors should produce a dose-dependent decrease in the TNFα-induced reporter signal. A parallel cytotoxicity assay (e.g., CellTiter-Glo®) must be run to ensure the observed inhibition is not due to cell death.
Data Presentation and Interpretation
Quantitative data from the screening cascade should be summarized for clear interpretation.
Table 1: Example Data from a Pyridazinone HTS Campaign
| Compound ID | Primary Screen (% Inhibition @ 10 µM) | IKKβ TR-FRET IC₅₀ (µM) | IKKβ ADP-Glo™ IC₅₀ (µM) | Kinase B IC₅₀ (µM) | NF-κB Reporter IC₅₀ (µM) |
| PDZ-001 | 85.2 | 0.15 | 0.21 | > 50 | 0.85 |
| PDZ-002 | 78.9 | 0.45 | 0.55 | 2.5 | 2.10 |
| PDZ-003 | 65.1 | 5.10 | 4.80 | > 50 | 25.5 |
| PDZ-004 | 92.5 | 0.08 | > 50 (Assay Artifact) | N/A | > 50 |
Interpretation:
-
PDZ-001: A high-quality hit. It is potent in both biochemical assays, highly selective against a representative kinase (Kinase B), and shows good cellular activity. This compound is a strong candidate for lead optimization.
-
PDZ-002: A confirmed hit, but with lower potency and some off-target activity. It may be useful for structure-activity relationship (SAR) studies.
-
PDZ-003: A weak hit with poor cellular translation. Likely to be deprioritized.
-
PDZ-004: A probable HTS artifact. Its activity was not confirmed in the orthogonal assay, indicating it may interfere with the TR-FRET technology specifically. This highlights the critical importance of orthogonal testing.
Conclusion
This application note provides a robust, multi-tiered framework for the high-throughput screening of pyridazinone libraries to identify novel IKKβ inhibitors. The strategy emphasizes a combination of a highly reliable primary TR-FRET assay with essential orthogonal biochemical and cell-based assays for hit validation. By systematically confirming on-target activity, determining potency and mechanism of action, and eliminating promiscuous or artifactual compounds, this workflow is designed to deliver high-quality, cell-active lead molecules for downstream drug discovery programs targeting IKKβ-driven diseases. Rigorous adherence to these protocols and quality control measures is paramount for the success of any HTS campaign.[22][23]
References
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High-throughput screening - Wikipedia. Wikipedia. Available at: [Link]
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Zhang JH, Chung TD, Oldenburg KR. A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening. 1999;4(2):67-73. Available at: [Link]
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Ren G, et al. IκB kinase β (IKKβ): Structure, transduction mechanism, biological function, and discovery of its inhibitors. Acta Pharmaceutica Sinica B. 2022;12(9):3539-3560. Available at: [Link]
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NYUAD High-throughput Screening Platform. YouTube. Available at: [Link]
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Larocque D, et al. Development of a high-throughput assay for identifying inhibitors of TBK1 and IKKε. Journal of Biomolecular Screening. 2011;16(8):856-65. Available at: [Link]
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Screening for Allosteric Kinase Inhibitors in High Throughput. Wiley Analytical Science. 2010. Available at: [Link]
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Yoshida T, et al. L1CAM Promotes Human Endometrial Cancer Via NF-κB Activation. Cancers. 2022;14(15):3768. Available at: [Link]
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How to measure Kinase activity with HTRF™ KinEASE™ assay kit. YouTube. Available at: [Link]
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Elkins JM, et al. High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors. Pharmaceuticals. 2012;5(4):387-404. Available at: [Link]
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LanthaScreen TR-FRET tyrosine kinase and protein kinase C assay. BMG Labtech. Available at: [Link]
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A Validated IKK beta Inhibitor Screening Assay. BellBrook Labs. Available at: [Link]
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Sharma SK, et al. Synthesis and evaluation of c-Src kinase inhibitory activity of pyridin-2(1H)-one derivatives. Bioorganic & Medicinal Chemistry. 2014;22(9):2657-65. Available at: [Link]
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Services | ATP Competition Assay. International Centre for Kinase Profiling. Available at: [Link]
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High-Throughput Screening Data Analysis. Basicmedical Key. Available at: [Link]
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KINASE PROFILING & SCREENING. Reaction Biology. Available at: [Link]
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HTS Assay Validation. Assay Guidance Manual - NCBI Bookshelf. 2012. Available at: [Link]
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Cheong JK, et al. The Effects of IKK-beta Inhibition on Early NF-kappa-B Activation and Transcription of Downstream Genes. Cellular and Molecular Bioengineering. 2015;8(3):332-343. Available at: [Link]
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Oeckinghaus A, et al. Monitoring the Levels of Cellular NF-κB Activation States. Cancers. 2021;13(16):4092. Available at: [Link]
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Quantitative high-throughput screening data analysis: challenges and recent advances. Emerging Topics in Life Sciences. 2018;2(2):237-246. Available at: [Link]
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Choosing the Right Assay for Your Kinase Drug Discovery. Reaction Biology. 2024. Available at: [Link]
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Previously discovered pyridone derivatives as PIM-1 kinase inhibitors. ResearchGate. Available at: [Link]
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Adli M, et al. IKKα and IKKβ Each Function to Regulate NF-κB Activation in the TNF-Induced/Canonical Pathway. PLOS One. 2010;5(2):e9428. Available at: [Link]
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Boosting Accuracy and Efficiency: Assay Development and Validation Process for Drug Discovery. Dispendix. 2024. Available at: [Link]
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Screening of a kinase inhibitor library identified novel targetable kinase pathways in triple-negative breast cancer. Cancer Investigation. 2025. Available at: [Link]
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IKKβ Kinase Assay Kit. BPS Bioscience. Available at: [Link]
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High Throughput Screening Assays for Drug Discovery. BellBrook Labs. Available at: [Link]
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Imparting aromaticity to 2-pyridone derivatives by O-alkylation resulted in new competitive and non-competitive PIM-1 kinase inhibitors with caspase-activated apoptosis. Journal of Enzyme Inhibition and Medicinal Chemistry. 2017;32(1):1248-1260. Available at: [Link]
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ATP-competitive inhibitors for cancer treatment – kinases and the world beyond. Journal of Experimental & Clinical Cancer Research. 2023;42:256. Available at: [Link]
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Analysis of HTS data. Cambridge MedChem Consulting. 2017. Available at: [Link]
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The NF-kB Signaling Pathway. Creative Diagnostics. Available at: [Link]
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von Ahsen O, Bömer U. High-throughput screening for kinase inhibitors. Chembiochem. 2005;6(3):481-90. Available at: [Link]
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Häcker H, Karin M. The IKK Complex, a Central Regulator of NF-κB Activation. Cold Spring Harbor Perspectives in Biology. 2009;1(6):a000152. Available at: [Link]
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HTS Data Integration. Apix-Drive. 2024. Available at: [Link]
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LanthaScreen Technology on microplate readers. BMG Labtech. 2022. Available at: [Link]
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Simulated High Throughput Sequencing Datasets: A Crucial Tool for Validating Bioinformatic Pathogen Detection Pipelines. International Journal of Molecular Sciences. 2024;25(18):9987. Available at: [Link]
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4-Anilino-5-carboxamido-2-pyridone Derivatives as Noncompetitive Inhibitors of Mitogen-Activated Protein Kinase Kinase. Journal of Medicinal Chemistry. 2008;51(18):5627-5630. Available at: [Link]
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Assay Validation in High Throughput Screening – from Concept to Application. IntechOpen. 2015. Available at: [Link]
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Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry. 2022;10:897310. Available at: [Link]
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Application Notes and Protocols for Assay Development in Testing the Anti-inflammatory Effects of Pyridazinone Compounds
Introduction: The Therapeutic Potential of Pyridazinone Compounds in Inflammation
Inflammation is a fundamental biological process that, while essential for host defense, can lead to chronic and debilitating diseases when dysregulated. Key signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, are central to the inflammatory response, orchestrating the production of pro-inflammatory mediators including cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), and enzymes such as Cyclooxygenase-2 (COX-2) and inducible Nitric Oxide Synthase (iNOS).[1][2][3] The pyridazinone scaffold has emerged as a promising pharmacophore in the development of novel anti-inflammatory agents, with derivatives showing potential to modulate these critical inflammatory pathways.[4][5][6][7]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the development and validation of a robust in vitro assay cascade to screen and characterize the anti-inflammatory properties of novel pyridazinone compounds. The protocols detailed herein are designed to ensure scientific integrity through self-validating systems and are grounded in established methodologies.
Conceptual Framework: Targeting Key Inflammatory Pathways
The primary objective of this assay development guide is to establish a tiered screening approach, beginning with a cell-based model of inflammation and progressing to more specific mechanistic assays. The foundational model utilizes lipopolysaccharide (LPS)-stimulated macrophages, a well-established and clinically relevant model for mimicking bacterial-induced inflammation.[8][9][10] LPS, a component of the outer membrane of Gram-negative bacteria, activates Toll-like receptor 4 (TLR4), triggering downstream signaling cascades that lead to the production of inflammatory mediators.[2]
Our primary readouts will focus on the quantification of key pro-inflammatory markers:
-
Pro-inflammatory Cytokines: TNF-α and IL-6 are pivotal cytokines in the inflammatory response, and their inhibition is a key therapeutic strategy.
-
Inflammatory Enzymes: COX-2 and iNOS are inducible enzymes that produce prostaglandins and nitric oxide, respectively, both of which are significant contributors to inflammation.
The proposed workflow is designed to first identify pyridazinone compounds that exhibit anti-inflammatory activity in a cellular context and then to elucidate their potential mechanism of action by examining their effects on key signaling proteins.
Visualizing the Inflammatory Signaling Cascade
The following diagram illustrates the simplified signaling pathway activated by LPS in macrophages, highlighting the key targets for our assays.
Caption: LPS-induced inflammatory signaling pathway in macrophages.
Experimental Protocols
This section provides detailed, step-by-step methodologies for the key experiments.
Part 1: Primary Screening of Pyridazinone Compounds in LPS-Stimulated Macrophages
This initial screen is designed to identify "hit" compounds that reduce the production of pro-inflammatory cytokines. The murine macrophage cell line RAW 264.7 is recommended for its robustness and ease of use.[8][9][11]
1.1. Cell Culture and Seeding
-
Cell Line: RAW 264.7 murine macrophage cell line.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1-2 x 10^5 cells/well.[8]
-
Incubation: Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
1.2. Compound Treatment and LPS Stimulation
-
Compound Preparation: Prepare stock solutions of pyridazinone compounds in dimethyl sulfoxide (DMSO). Further dilute in culture medium to the desired final concentrations. The final DMSO concentration should not exceed 0.1% to avoid cytotoxicity.
-
Pre-treatment: Remove the overnight culture medium and replace it with fresh medium containing the pyridazinone compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known anti-inflammatory drug, e.g., Dexamethasone).
-
Incubation: Incubate for 1-2 hours.
-
LPS Stimulation: Add LPS (from E. coli O111:B4) to each well to a final concentration of 100-200 ng/mL.[9] Include a negative control group of cells that are not stimulated with LPS.
-
Final Incubation: Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.
1.3. Measurement of Cytokine Production by ELISA
The concentration of TNF-α and IL-6 in the cell culture supernatants will be quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits.
-
Supernatant Collection: After incubation, centrifuge the 96-well plate at a low speed (e.g., 300 x g for 5 minutes) to pellet the cells. Carefully collect the supernatant from each well.
-
ELISA Protocol: Follow the manufacturer's instructions for the specific human TNF-α and IL-6 ELISA kits.[12][13][14][15] A general protocol is as follows:
-
Coat a 96-well ELISA plate with the capture antibody overnight.
-
Wash the plate and block non-specific binding sites.
-
Add the collected cell culture supernatants and standards to the wells and incubate.
-
Wash the plate and add the detection antibody.
-
Wash the plate and add the enzyme conjugate (e.g., Streptavidin-HRP).
-
Wash the plate and add the substrate solution.
-
Stop the reaction and measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis: Calculate the concentration of TNF-α and IL-6 in each sample by comparing the absorbance to the standard curve. Determine the IC50 value for each compound.
1.4. Cell Viability Assay
It is crucial to ensure that the observed reduction in cytokine production is not due to cytotoxicity of the compounds. A cell viability assay, such as the MTT assay, should be performed in parallel.[11]
-
Protocol: After collecting the supernatant for ELISA, add MTT solution to the remaining cells in the 96-well plate and incubate.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or Sorenson's glycine buffer) to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm).
-
Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Compounds exhibiting significant cytotoxicity should be flagged.
Part 2: Mechanistic Assays - Western Blot Analysis of COX-2 and iNOS Expression
For "hit" compounds identified in the primary screen, a Western blot analysis will be performed to determine their effect on the expression of the pro-inflammatory enzymes COX-2 and iNOS.
2.1. Experimental Workflow
Caption: A streamlined workflow for Western blot analysis.
2.2. Detailed Protocol
-
Cell Treatment and Lysis:
-
Seed RAW 264.7 cells in 6-well plates and treat with the pyridazinone compound and LPS as described in section 1.2.
-
After 24 hours, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease inhibitors.[16]
-
Scrape the cells and collect the lysate. Centrifuge to pellet cell debris and collect the supernatant containing the total protein.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay kit.[16]
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (20-40 µg) per lane onto an SDS-polyacrylamide gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[16][17]
-
Incubate the membrane with primary antibodies against COX-2, iNOS, and a loading control (e.g., β-actin) overnight at 4°C.[16][18][19][20]
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add an enhanced chemiluminescence (ECL) substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
-
Densitometric Analysis:
-
Quantify the band intensities using image analysis software (e.g., ImageJ).
-
Normalize the band intensities of COX-2 and iNOS to the corresponding β-actin band intensity to correct for loading differences.[16]
-
Data Presentation and Interpretation
All quantitative data should be presented in a clear and organized manner to facilitate comparison and interpretation.
Table 1: Illustrative Data from Primary Screening
| Compound ID | Concentration (µM) | TNF-α Inhibition (%) | IL-6 Inhibition (%) | Cell Viability (%) |
| Pyridazinone-A | 1 | 25.3 | 18.9 | 98.2 |
| 10 | 68.7 | 55.4 | 95.6 | |
| 50 | 92.1 | 85.3 | 91.4 | |
| Pyridazinone-B | 1 | 5.2 | 8.1 | 99.1 |
| 10 | 15.6 | 22.4 | 97.8 | |
| 50 | 35.8 | 41.2 | 96.5 | |
| Dexamethasone | 1 | 85.4 | 78.9 | 99.5 |
Table 2: Illustrative Data from Western Blot Analysis
| Treatment | Relative COX-2 Expression (Normalized to β-actin) | Relative iNOS Expression (Normalized to β-actin) |
| Control (no LPS) | 0.12 | 0.08 |
| LPS (100 ng/mL) | 1.00 | 1.00 |
| LPS + Pyridazinone-A (10 µM) | 0.35 | 0.42 |
| LPS + Dexamethasone (1 µM) | 0.21 | 0.28 |
Trustworthiness and Validation of Assays
To ensure the reliability and reproducibility of the results, it is essential to incorporate robust validation practices into the assay development process.[21][22][23]
-
Positive and Negative Controls: Always include appropriate positive (known inhibitor) and negative (vehicle) controls in every experiment.
-
Dose-Response Curves: Generate dose-response curves for each compound to determine the IC50 values accurately.
-
Reproducibility: Repeat each experiment at least three independent times to ensure the consistency of the results.
-
Specificity: For mechanistic studies, consider using specific inhibitors of the NF-κB and MAPK pathways to confirm the involvement of these pathways in the observed anti-inflammatory effects.
Conclusion and Future Directions
The in vitro assay cascade described in these application notes provides a robust and efficient platform for the initial screening and mechanistic characterization of pyridazinone compounds as potential anti-inflammatory agents. Compounds that demonstrate significant and dose-dependent inhibition of pro-inflammatory mediators without inducing cytotoxicity can be prioritized for further investigation, including more detailed mechanistic studies (e.g., analysis of NF-κB and MAPK pathway activation) and subsequent evaluation in in vivo models of inflammation.[24][25] This structured approach will accelerate the discovery and development of novel pyridazinone-based therapeutics for the treatment of inflammatory diseases.
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Application Notes and Protocols: Molecular Docking of 6-(4-Fluorophenyl)pyridazin-3-ol
Introduction: The Scientific Rationale
Pyridazinone derivatives are a well-established class of heterocyclic compounds that have garnered significant attention in medicinal chemistry.[1][2][3] Their versatile scaffold allows for a broad spectrum of biological activities, including anti-inflammatory, anticancer, antimicrobial, and cardiovascular effects.[1][2][4][5] The subject of this guide, 6-(4-Fluorophenyl)pyridazin-3-ol, possesses this promising pyridazinone core. Molecular docking, a powerful computational technique, allows us to predict the binding orientation and affinity of this small molecule with various protein targets at the atomic level.[6] This in silico approach is instrumental in modern drug discovery for hypothesis generation, lead optimization, and elucidating potential mechanisms of action before undertaking costly and time-consuming wet-lab experiments.
This document provides a comprehensive, step-by-step protocol for conducting molecular docking studies of this compound. We will explore its potential interactions with two key protein targets implicated in cancer: Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) and Epidermal Growth Factor Receptor (EGFR). The causality behind each step is explained to provide researchers with not just a protocol, but a deeper understanding of the process.
PART 1: Target Selection and Preparation
The selection of appropriate protein targets is a critical first step. Given the known anticancer activities of pyridazinone derivatives, VEGFR2 and EGFR represent logical choices.[4] VEGFR2 is a key regulator of angiogenesis, a process crucial for tumor growth and metastasis. EGFR is a receptor tyrosine kinase that, when dysregulated, can lead to uncontrolled cell proliferation.
Protocol 1.1: Retrieval and Preparation of Target Protein Structures
This protocol outlines the steps for obtaining and preparing the crystal structures of our target proteins from the Protein Data Bank (PDB).
-
Protein Structure Retrieval:
-
Navigate to the RCSB PDB database (rcsb.org).
-
For VEGFR2, we will use the crystal structure complexed with an inhibitor (PDB ID: 4ASE).[7] This provides a well-defined active site.
-
For EGFR, we will utilize the kinase domain in complex with an irreversible inhibitor (PDB ID: 2J5E).
-
Download the PDB files for both structures.
-
-
Initial Protein Cleaning (using UCSF Chimera or BIOVIA Discovery Studio Visualizer):
-
Load the downloaded PDB file into the molecular visualization software.[8][9][10]
-
Rationale: PDB files often contain non-essential molecules like water, co-factors, and other protein chains that can interfere with the docking process.[11][12][13]
-
Remove all water molecules.
-
Delete any co-crystallized ligands and other heteroatoms not essential for the protein's structural integrity.
-
Isolate the protein chain of interest if the biological unit is a monomer.
-
-
Protein Preparation for Docking (using AutoDockTools):
-
Rationale: The protein structure needs to be prepared by adding hydrogen atoms and assigning partial charges, which are crucial for calculating the interaction energies during docking.[13][14]
-
Load the cleaned protein PDB file into AutoDockTools.[15]
-
Add polar hydrogens to the protein.
-
Compute Gasteiger charges to assign partial charges to each atom.
-
Save the prepared protein in the PDBQT format, which is the required input format for AutoDock Vina.[14]
-
PART 2: Ligand Preparation
Accurate preparation of the ligand, this compound, is equally important for a successful docking study.
Protocol 2.1: 3D Structure Generation and Optimization
-
2D to 3D Conversion:
-
Draw the 2D structure of this compound using a chemical drawing software like ChemDraw or MarvinSketch.
-
Convert the 2D structure to a 3D conformation.
-
-
Energy Minimization:
-
Rationale: The initial 3D structure may not be in its lowest energy conformation. Energy minimization is performed to obtain a more stable and realistic ligand structure.
-
Use a computational chemistry software (e.g., Avogadro, ArgusLab) to perform energy minimization of the 3D structure using a suitable force field (e.g., MMFF94 or UFF).
-
-
Ligand Preparation for Docking (using AutoDockTools):
PART 3: Molecular Docking Workflow
With the prepared protein and ligand, we can now proceed with the molecular docking simulation using AutoDock Vina.
Workflow Diagram
Caption: Molecular Docking Workflow.
Protocol 3.1: Grid Box Generation
-
Rationale: The grid box defines the three-dimensional space within the target protein where the docking algorithm will search for potential binding poses for the ligand.[17][18][19] It is crucial to define this space to encompass the active site of the protein.
-
In AutoDockTools, with the prepared protein loaded, navigate to the "Grid" menu and select "Grid Box".[20]
-
Center the grid box on the active site of the protein. A common approach is to center it on the co-crystallized ligand from the original PDB file (if available and relevant) or on key catalytic residues.
-
Adjust the dimensions of the grid box to ensure it is large enough to accommodate the ligand and allow for conformational changes.
-
Save the grid parameters to a configuration file.[20]
Protocol 3.2: Running the Docking Simulation
-
Configuration File: Create a text file (e.g., conf.txt) that specifies the paths to the prepared protein (receptor) and ligand PDBQT files, the grid box parameters (center and size), and the name of the output file.[15][21]
Example conf.txt content:
-
Execute AutoDock Vina: Open a terminal or command prompt, navigate to the directory containing your files, and run the following command:
This will initiate the docking simulation, and the results will be saved to docking_results.pdbqt and a log file will be created.[15][22]
PART 4: Analysis and Interpretation of Results
The output of a docking simulation provides a wealth of data that requires careful analysis and interpretation.[6][23][24]
Protocol 4.1: Analyzing Docking Poses and Binding Energies
-
Loading Results: Load the docking_results.pdbqt file into a molecular visualization tool like PyMOL or BIOVIA Discovery Studio Visualizer.[25][26][27] This file contains multiple predicted binding poses of the ligand, ranked by their binding affinity.
-
Binding Affinity (ΔG): The binding affinity, typically reported in kcal/mol, is a measure of the strength of the interaction between the ligand and the protein.[23] A more negative value indicates a stronger predicted binding affinity.
-
Root Mean Square Deviation (RMSD): RMSD is used to compare the docked conformation to a reference structure (if available). Lower RMSD values (typically < 2.0 Å) suggest a more accurate prediction.[6][23]
Data Summary Table
| Target Protein | PDB ID | Best Binding Affinity (kcal/mol) | Interacting Residues | Key Interactions |
| VEGFR2 | 4ASE | [Example Value: -8.5] | [Example: Cys919, Asp1046, Glu885] | [Example: Hydrogen bond, Pi-Alkyl] |
| EGFR | 2J5E | [Example Value: -9.2] | [Example: Met793, Leu718, Gly796] | [Example: Hydrogen bond, Halogen bond] |
| Note: The values in this table are illustrative and should be replaced with the actual results from the docking simulation. |
Protocol 4.2: Visualization of Ligand-Protein Interactions
-
3D Visualization: In your visualization software, display the protein in a surface or cartoon representation and the ligand in a stick or sphere representation.[28]
-
Interaction Analysis: Use the software's tools to identify and visualize the non-covalent interactions between the ligand and the protein's active site residues.[29] Common interactions to look for include:
-
Hydrogen bonds: Crucial for specificity and affinity.
-
Hydrophobic interactions: Important for stabilizing the ligand in the binding pocket.
-
Pi-stacking and Pi-Alkyl interactions: Often occur with aromatic residues.
-
Halogen bonds: The fluorine atom on the ligand can participate in these interactions.
-
-
2D Interaction Diagrams: Generate 2D diagrams to clearly depict the interacting residues and the types of interactions.[24] Tools like LigPlot+ or the functionality within Discovery Studio can be used for this purpose.[8]
Interaction Pathway Diagram
Caption: Ligand-Protein Interactions.
Conclusion and Future Directions
This guide provides a robust framework for conducting molecular docking studies of this compound with VEGFR2 and EGFR. The results from these in silico experiments can offer valuable insights into the potential binding modes and affinities of this compound, thereby guiding further experimental validation. It is imperative to remember that molecular docking is a predictive tool, and its findings should be corroborated with experimental techniques such as enzymatic assays and X-ray crystallography to confirm the biological activity and binding interactions.
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Application Notes and Protocols for Studying Cytokine Production Inhibition by 6-(4-Fluorophenyl)pyridazin-3-ol
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Therapeutic Potential of Cytokine Modulation
Inflammation is a critical biological response to harmful stimuli, but its dysregulation is a key driver of numerous pathologies, including autoimmune diseases, chronic inflammatory conditions, and neurodegenerative disorders. Pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β), are central mediators of the inflammatory cascade. Consequently, the inhibition of cytokine production represents a significant therapeutic strategy.[1][2] The pyridazinone core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anti-inflammatory effects.[1][2][3] This document provides a detailed guide for investigating the cytokine inhibitory potential of a specific pyridazinone derivative, 6-(4-Fluorophenyl)pyridazin-3-ol.
While direct literature on the specific anti-inflammatory action of this compound is emerging, the broader class of pyridazinone-containing compounds has been shown to exert anti-inflammatory effects through various mechanisms. These include the inhibition of cyclooxygenase-2 (COX-2), phosphodiesterase type 4 (PDE4), and key inflammatory signaling pathways like p38 Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB).[3][4][5] This application note will, therefore, provide a framework for evaluating this compound as a cytokine production inhibitor, with a focus on its potential action on the p38 MAPK and NF-κB signaling pathways.
Hypothesized Mechanism of Action: Inhibition of the p38 MAPK and NF-κB Signaling Pathways
We hypothesize that this compound inhibits the production of pro-inflammatory cytokines by targeting key upstream signaling molecules. Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent inducer of inflammatory responses in immune cells like macrophages.[6] LPS binding to Toll-like receptor 4 (TLR4) initiates a signaling cascade that leads to the activation of both the p38 MAPK and NF-κB pathways.[6]
The p38 MAPK pathway plays a crucial role in the transcriptional and post-transcriptional regulation of cytokine expression.[7][8][9] The NF-κB pathway is a master regulator of inflammation, controlling the expression of a vast array of pro-inflammatory genes, including those for TNF-α, IL-6, and IL-1β.[10][11][12] We propose that this compound may interfere with these pathways, leading to a reduction in cytokine synthesis and release.
Caption: Hypothesized signaling pathway for cytokine inhibition.
Experimental Workflow for Assessing Cytokine Inhibition
The following workflow outlines the key steps to evaluate the efficacy of this compound as a cytokine inhibitor.
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A Guide to In Vivo Pharmacokinetic Profiling of 6-(4-Fluorophenyl)pyridazin-3-ol Derivatives
An Application Note for Researchers, Scientists, and Drug Development Professionals
Introduction: The Therapeutic Potential and Pharmacokinetic Challenges of Pyridazinones
The pyridazin-3(2H)-one scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including cardiovascular, anti-inflammatory, and anticancer properties.[1][2][3] Derivatives of 6-(4-Fluorophenyl)pyridazin-3-ol, a key subset of this class, have been investigated for roles as diverse as c-Met kinase inhibitors for cancer therapy and selective nonsteroidal mineralocorticoid receptor antagonists.[4][5] The fluorophenyl group often enhances metabolic stability and receptor binding affinity, making these derivatives particularly attractive for drug development.
However, the therapeutic success of any candidate compound is critically dependent on its pharmacokinetic (PK) profile—the journey it takes through the body. Understanding the absorption, distribution, metabolism, and excretion (ADME) of these molecules is not merely a regulatory checkbox; it is fundamental to designing effective and safe medicines.[6] A compound with excellent in vitro potency is of little use if it is poorly absorbed, rapidly metabolized into inactive or toxic byproducts, or fails to reach its target organ in sufficient concentrations.
This application note provides a comprehensive guide for researchers on designing and executing in vivo pharmacokinetic studies for this compound derivatives. It moves beyond simple procedural lists to explain the causality behind experimental choices, ensuring that the generated data is robust, reproducible, and translatable.
Part 1: Preclinical Study Design & Strategic Considerations
The primary objective of an in vivo PK study is to quantify the concentration of a drug and its major metabolites over time in a biological matrix, typically plasma.[6] This data allows for the calculation of critical parameters that inform dose selection, predict human PK, and identify potential liabilities.
The Logic of Animal Model Selection
The choice of animal model is a foundational decision that impacts the relevance of the entire study. While small rodents are cost-effective for initial screens, larger animals may be necessary to obtain preclinical data that better mimics human physiology.[6]
-
Rodents (Mice, Rats): These are the workhorses of early-stage PK screening. Their small size, fast life cycle, and well-characterized physiology make them ideal for initial assessments of oral bioavailability, clearance, and half-life. They are invaluable for establishing basic PK parameters.[6]
-
Non-Rodents (Dogs, Monkeys): Often used in later-stage preclinical development, dogs are a preferred large-animal model for assessing safety profiles and central nervous system (CNS) drug parameters.[7] For compounds targeting CNS disorders, careful model selection is paramount, as animal models may only mimic some mechanisms of human disease.[8][9]
The decision should be driven by the therapeutic indication and the specific questions being asked. For a compound intended for a chronic oral indication, a study in both rats and dogs can provide valuable data on interspecies scaling.
The In Vivo Pharmacokinetic Workflow
A typical PK study follows a standardized workflow, from compound administration to data interpretation. Each step must be meticulously planned and executed to ensure data integrity.
Caption: High-level workflow for a typical in vivo pharmacokinetic study.
Part 2: Core Experimental Protocols
The following protocols are designed to be adaptable for various this compound derivatives. The key to success is consistency and adherence to validated methods.
Protocol 2.1: Test Article Formulation and Animal Dosing
Rationale: The formulation vehicle must fully solubilize the test compound without impacting its intrinsic PK or causing adverse effects in the animal. An intravenous (IV) dose is administered to determine clearance and volume of distribution, while an oral (PO) dose is used to assess absorption and oral bioavailability.
Materials:
-
Test compound (this compound derivative)
-
Solvents/vehicles (e.g., DMSO, PEG400, Solutol HS 15, saline, water)
-
Dosing syringes (1 mL) and gavage needles (for PO)
-
Catheters or fine-gauge needles (for IV)
-
Male Sprague-Dawley rats (or other appropriate species), weight- and age-matched
Procedure:
-
Vehicle Screening: Test the solubility of the compound in various pharmaceutically acceptable vehicles. A common starting point for discovery compounds is a mixture of DMSO, PEG400, and water/saline. The final DMSO concentration should typically be kept below 10% to minimize toxicity.
-
Formulation Preparation: Prepare a clear, homogenous solution of the test article at the desired concentration (e.g., 1 mg/mL for IV, 5 mg/mL for PO). Prepare fresh on the day of the study.
-
Animal Acclimatization: Allow animals to acclimate to the facility for at least 3-5 days prior to the study. Fast animals overnight (with access to water) before PO dosing to reduce variability in gastric emptying.
-
Dosing (IV): Anesthetize the animal if necessary. Administer the formulation as a slow bolus injection via the tail vein or a cannulated vessel. A typical IV dose for rats is 1-2 mg/kg.
-
Dosing (PO): Administer the formulation via oral gavage. Ensure the gavage needle is correctly placed to avoid injury. A typical PO dose for rats is 5-10 mg/kg.
Protocol 2.2: Serial Blood Sampling and Plasma Processing
Rationale: Collecting blood at multiple time points is essential to accurately define the concentration-time curve. Sparse sampling (one or two samples per animal) can be used with a larger number of animals, but serial sampling from the same animal reduces biological variability and the number of animals required.
Materials:
-
K2EDTA-coated microcentrifuge tubes (or other anticoagulant)
-
Fine-gauge needles and syringes or capillary tubes
-
Centrifuge
-
Cryovials for plasma storage
-
Dry ice and -80°C freezer
Procedure:
-
Establish Time Points: Select time points to capture the absorption, distribution, and elimination phases.
-
IV Route: Pre-dose, 2, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours.
-
PO Route: Pre-dose, 15, 30 minutes, and 1, 2, 4, 8, 24 hours.
-
-
Blood Collection: Collect approximately 100-200 µL of whole blood from a suitable site (e.g., saphenous or jugular vein) at each time point into K2EDTA tubes.
-
Plasma Separation: Immediately after collection, centrifuge the blood samples at 2000-3000 x g for 10 minutes at 4°C to separate the plasma (supernatant).
-
Storage: Carefully transfer the plasma to uniquely labeled cryovials and flash-freeze on dry ice. Store samples at -80°C until bioanalysis. Proper storage is critical to prevent degradation of the analyte.
Protocol 2.3: Bioanalytical Method Using LC-MS/MS
Rationale: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for drug quantification in biological matrices due to its high sensitivity and selectivity. A validated method ensures that the results are accurate and reliable. The method detailed here is based on principles applied to other pyridazinone compounds.[10]
Caption: Workflow for bioanalytical sample preparation and analysis.
Procedure:
-
Sample Preparation (Protein Precipitation): a. Thaw plasma samples, calibration standards, and quality control (QC) samples on ice. b. In a 1.5 mL tube, add 50 µL of plasma. c. Add 150 µL of cold acetonitrile containing a suitable internal standard (a structurally similar, stable-isotope-labeled compound is ideal). d. Vortex for 1 minute to precipitate plasma proteins. e. Centrifuge at 14,000 x g for 10 minutes at 4°C. f. Transfer the supernatant to a clean vial or 96-well plate for analysis.
-
LC-MS/MS Conditions (Example):
-
LC Column: Hypersil GOLD C18 (or equivalent).[10]
-
Mobile Phase: Gradient elution using water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).[10]
-
Mass Spectrometer: A triple quadrupole instrument operating in Multiple Reaction Monitoring (MRM) mode.
-
Ionization: Electrospray Ionization (ESI), positive mode.
-
MRM Transitions: Optimize parent-to-product ion transitions for both the analyte and the internal standard.
-
-
Method Validation: Before analyzing study samples, the method must be validated according to regulatory guidelines (e.g., ICH M10).[11] Key parameters include:
-
Selectivity & Linearity: Ensure no interference from endogenous matrix components and establish a linear calibration range.[10]
-
Accuracy & Precision: Intra- and inter-day accuracy (% bias) and precision (%CV) must be within ±15% (±20% at the lower limit of quantification).[10]
-
Recovery & Matrix Effect: Assess the efficiency of the extraction process and the ion suppression/enhancement from the biological matrix.[10]
-
Stability: Confirm the compound is stable under various conditions (bench-top, freeze-thaw cycles, long-term storage).[10]
-
Part 3: Data Analysis and Metabolic Interpretation
Calculation of Key Pharmacokinetic Parameters
Once the plasma concentrations are determined, they are plotted against time. Non-compartmental analysis (NCA) is then used to calculate the fundamental PK parameters.
| Parameter | Description | Importance in Drug Development |
| Cmax | Maximum observed plasma concentration | Indicates the rate of absorption; related to efficacy and potential toxicity. |
| Tmax | Time to reach Cmax | Indicates the speed of absorption. |
| AUC | Area Under the concentration-time Curve | Represents total drug exposure over time. It is the primary measure of bioavailability. |
| t½ | Elimination Half-life | Time required for the plasma concentration to decrease by half. Dictates the dosing interval. |
| CL | Clearance | The volume of plasma cleared of the drug per unit of time. High clearance can lead to a short half-life. |
| Vd | Volume of Distribution | The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma. A high Vd suggests extensive tissue distribution. |
| F% | Oral Bioavailability | The fraction (%) of the orally administered dose that reaches systemic circulation. A key parameter for oral drug viability. |
Example Data: The preclinical properties of GNE-A, a complex pyridazinone derivative, showed variable oral bioavailability across species: 11.2% in rats, 88.0% in mice, 72.4% in monkeys, and 55.8% in dogs.[12] Its half-life ranged from 1.67 hours in rats to 16.3 hours in dogs, highlighting significant interspecies differences.[12]
Understanding Metabolic Pathways
Metabolism is the body's process of converting xenobiotics into more water-soluble compounds for excretion.[13] This is primarily carried out by Cytochrome P450 (CYP) enzymes in the liver.[14][15] For pyridazinone derivatives, several metabolic pathways are plausible.
Caption: Potential metabolic pathways for pyridazinone derivatives.
-
Phase I Reactions (Functionalization): Catalyzed mainly by CYP enzymes (isoforms like CYP3A4, CYP2D6, CYP2C9 are common), these reactions introduce or expose polar functional groups.[15][16] For a this compound derivative, likely reactions include:
-
Aromatic Hydroxylation: Addition of a hydroxyl (-OH) group to one of the aromatic rings.
-
N-dealkylation: If the pyridazinone nitrogen at position 2 is substituted, this group can be removed.
-
-
Phase II Reactions (Conjugation): An endogenous molecule (e.g., glucuronic acid) is attached to the polar functional group, greatly increasing water solubility. The hydroxyl group of the pyridazin-3-ol core is a prime site for glucuronidation by Uridine diphosphate-glucuronosyltransferases (UGTs).[15]
Investigative Insight: The metabolic profile can be initially explored using in vitro systems like human liver microsomes.[17] Identifying major metabolites is crucial, as they could be active, inactive, or even toxic.
Conclusion
A thorough in vivo pharmacokinetic evaluation is indispensable in the development of this compound derivatives. By employing robust study designs, validated bioanalytical methods, and a sound understanding of ADME principles, researchers can generate the critical data needed to assess a compound's viability. This systematic approach allows for the selection of candidates with the most promising drug-like properties, ultimately de-risking the path to clinical development and increasing the probability of therapeutic success.
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Discovery of 6-[5-(4-fluorophenyl)-3-methyl-pyrazol-4-yl]-benzoxazin-3-one derivatives as novel selective nonsteroidal mineralocorticoid receptor antagonists. PubMed. Available from: [Link]
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- 4. Discovery of 6-[5-(4-fluorophenyl)-3-methyl-pyrazol-4-yl]-benzoxazin-3-one derivatives as novel selective nonsteroidal mineralocorticoid receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of substituted 6-pheny-3H-pyridazin-3-one derivatives as novel c-Met kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Role of animal models in biomedical research: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
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- 9. Clinical Pharmacokinetics and Pharmacodynamics of Drugs in the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
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- 11. prospects.wum.edu.pl [prospects.wum.edu.pl]
- 12. Preclinical absorption, distribution, metabolism, excretion, and pharmacokinetic-pharmacodynamic modelling of N-(4-(3-((3S,4R)-1-ethyl-3-fluoropiperidine-4-ylamino)-1H-pyrazolo[3,4-b]pyridin-4-yloxy)-3-fluorophenyl)-2-(4-fluorophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxamide, a novel MET kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Biochemistry, Cytochrome P450 - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cytochrome P450 Enzymes and Drug Metabolism in Humans | MDPI [mdpi.com]
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- 17. usiena-air.unisi.it [usiena-air.unisi.it]
Application Notes and Protocols: Investigating the Antimicrobial Activity of Novel Pyridazine Derivatives
Introduction: The Imperative for Novel Antimicrobial Agents
The escalating threat of antimicrobial resistance (AMR) necessitates the urgent discovery and development of new chemical entities with potent antimicrobial activity. Pyridazine and its derivatives have emerged as a promising class of nitrogen-containing heterocyclic compounds, demonstrating a broad spectrum of biological activities, including antimicrobial, antiviral, and anticancer properties.[1][2] Their versatile scaffold allows for diverse chemical modifications, enabling the fine-tuning of their therapeutic index and efficacy against multidrug-resistant pathogens.
This comprehensive guide provides a detailed framework for researchers, scientists, and drug development professionals to investigate the antimicrobial potential of novel pyridazine derivatives. It offers a synthesis of established protocols and expert insights, moving beyond a simple recitation of steps to explain the scientific rationale behind experimental choices. This document is designed to be a self-validating system, ensuring the generation of robust and reproducible data.
Section 1: Synthesis and Characterization of Novel Pyridazine Derivatives
The journey of antimicrobial discovery begins with the synthesis of novel chemical entities. The pyridazine core can be synthesized through various established routes, often involving the condensation of dicarbonyl compounds with hydrazine derivatives. Subsequent modifications to the pyridazine ring are then performed to generate a library of novel derivatives with diverse physicochemical properties.
A critical aspect of this phase is the thorough characterization of the synthesized compounds to confirm their identity, purity, and structural integrity. Standard analytical techniques include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the molecular structure and confirm the arrangement of atoms.
-
Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the functional groups present in the molecule.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the synthesized compound.
A well-characterized compound is the bedrock of reliable biological evaluation.
Section 2: Core Antimicrobial Susceptibility Testing
The initial screening of novel pyridazine derivatives involves determining their ability to inhibit or kill microorganisms. The following protocols are fundamental to this process.
Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[3][4] The broth microdilution method is a quantitative and widely accepted technique for determining MIC values.
Rationale: This method allows for the simultaneous testing of multiple compounds against various microbial strains in a high-throughput format, providing a quantitative measure of their potency.
Experimental Workflow for MIC Determination
Caption: Workflow for the Broth Microdilution Assay to Determine MIC.
Detailed Protocol: Broth Microdilution
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate, select 3-5 isolated colonies of the test microorganism.
-
Suspend the colonies in sterile Mueller-Hinton Broth (MHB).
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute the standardized inoculum to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of the novel pyridazine derivative in a suitable solvent (e.g., DMSO).
-
In a sterile 96-well microtiter plate, perform serial two-fold dilutions of the compound in MHB to achieve the desired concentration range.
-
-
Inoculation and Incubation:
-
Add the prepared bacterial inoculum to each well containing the compound dilutions.
-
Include a positive control (inoculum in broth without the compound) and a negative control (broth only).
-
Seal the plate and incubate at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.
-
Alternatively, the optical density at 600 nm (OD₆₀₀) can be measured using a microplate reader. The MIC is the concentration that shows a significant reduction in OD₆₀₀ compared to the positive control.
-
Agar Well Diffusion Assay for Preliminary Screening
The agar well diffusion method is a qualitative or semi-quantitative technique to assess the antimicrobial activity of a compound.[5][6][7]
Rationale: This method is simple, rapid, and cost-effective for screening a large number of compounds. The size of the zone of inhibition provides a visual indication of the compound's efficacy.
Detailed Protocol: Agar Well Diffusion
-
Preparation of Inoculated Plates:
-
Prepare a standardized bacterial inoculum as described for the broth microdilution method.
-
Using a sterile cotton swab, evenly streak the inoculum over the entire surface of a Mueller-Hinton Agar (MHA) plate to create a bacterial lawn.
-
-
Well Creation and Compound Application:
-
Aseptically punch wells (6-8 mm in diameter) into the agar using a sterile cork borer.
-
Carefully add a known volume (e.g., 50-100 µL) of the pyridazine derivative solution at a specific concentration into each well.
-
Include a positive control (a known antibiotic) and a negative control (the solvent used to dissolve the compound).
-
-
Incubation and Measurement:
-
Allow the plates to stand for a pre-diffusion period (e.g., 1-2 hours) at room temperature to permit the compound to diffuse into the agar.
-
Invert the plates and incubate at 37°C for 18-24 hours.
-
After incubation, measure the diameter of the zone of inhibition (the clear area around the well where bacterial growth is inhibited) in millimeters.
-
Determination of Minimum Bactericidal Concentration (MBC)
The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[8][9][10]
Rationale: While the MIC indicates growth inhibition, the MBC determines whether a compound is bactericidal (kills bacteria) or bacteriostatic (inhibits growth). This is a critical parameter in drug development.
Detailed Protocol: Minimum Bactericidal Concentration
-
Perform a Broth Microdilution Assay:
-
Follow the protocol for MIC determination as described above.
-
-
Subculturing from Non-Turbid Wells:
-
From the wells showing no visible growth (at and above the MIC), take a small aliquot (e.g., 10 µL) and plate it onto a fresh MHA plate.
-
-
Incubation and Colony Counting:
-
Incubate the MHA plates at 37°C for 18-24 hours.
-
After incubation, count the number of colonies on each plate.
-
-
Determination of MBC:
-
The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the number of viable bacteria compared to the initial inoculum.
-
Section 3: Cytotoxicity Assessment
It is crucial to evaluate the potential toxicity of novel antimicrobial compounds to mammalian cells to ensure their safety for therapeutic use. The MTT assay is a widely used colorimetric method to assess cell viability.[11][12][13]
Rationale: The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability. A reduction in metabolic activity suggests a cytotoxic effect.
Experimental Workflow for MTT Cytotoxicity Assay
Caption: Workflow for the MTT Cytotoxicity Assay.
Detailed Protocol: MTT Assay
-
Cell Seeding:
-
Seed a suitable mammalian cell line (e.g., HEK293, HepG2) in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of the pyridazine derivatives in cell culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of the compounds.
-
Include a vehicle control (cells treated with the solvent) and a positive control for cytotoxicity (e.g., doxorubicin).
-
-
MTT Addition and Incubation:
-
After the desired exposure time (e.g., 24, 48, or 72 hours), add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well.
-
Incubate for 2-4 hours at 37°C. During this time, viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.[11]
-
-
Solubilization and Absorbance Measurement:
-
Add a solubilization solution (e.g., DMSO or a solution of Sorenson's glycine buffer and SDS) to each well to dissolve the formazan crystals.
-
Measure the absorbance of the solution at a wavelength of approximately 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration to determine the IC₅₀ (the concentration that inhibits 50% of cell viability).
-
Section 4: Elucidating the Mechanism of Action
Understanding how a novel pyridazine derivative exerts its antimicrobial effect is a critical step in its development. Nitrogen-containing heterocyclic compounds are known to act through various mechanisms.[14][15][16]
Potential Mechanisms of Action for Pyridazine Derivatives:
-
Inhibition of Cell Wall Synthesis: Disruption of peptidoglycan synthesis, leading to cell lysis.
-
Disruption of Protein Synthesis: Targeting bacterial ribosomes and inhibiting protein translation.
-
Inhibition of Nucleic Acid Synthesis: Interfering with DNA replication or RNA transcription.
-
Disruption of Metabolic Pathways: Inhibiting essential enzymes involved in bacterial metabolism.
-
Membrane Disruption: Altering the integrity of the bacterial cell membrane, leading to leakage of cellular contents.
Hypothetical Signaling Pathway Inhibition
Caption: Hypothetical Inhibition of a Bacterial Metabolic Pathway by a Pyridazine Derivative.
Further experimental studies, such as macromolecular synthesis assays, membrane potential assays, and enzyme inhibition assays, can be employed to pinpoint the specific molecular target of the novel pyridazine derivatives.
Section 5: Data Presentation and Interpretation
Table 1: Antimicrobial Activity and Cytotoxicity of Novel Pyridazine Derivatives
| Compound ID | Target Microorganism | MIC (µg/mL) | MBC (µg/mL) | IC₅₀ (µg/mL) on HEK293 cells | Selectivity Index (SI = IC₅₀/MIC) |
| PYD-001 | S. aureus ATCC 29213 | 8 | 16 | >128 | >16 |
| PYD-001 | E. coli ATCC 25922 | 16 | 32 | >128 | >8 |
| PYD-002 | S. aureus ATCC 29213 | 4 | 8 | 64 | 16 |
| PYD-002 | E. coli ATCC 25922 | 8 | 16 | 64 | 8 |
| Ciprofloxacin | S. aureus ATCC 29213 | 0.5 | 1 | >100 | >200 |
| Ciprofloxacin | E. coli ATCC 25922 | 0.25 | 0.5 | >100 | >400 |
Interpretation: The Selectivity Index (SI) is a crucial parameter, representing the ratio of cytotoxicity to antimicrobial activity. A higher SI value indicates greater selectivity for the microbial target over host cells, a desirable characteristic for a potential therapeutic agent.
Conclusion
The protocols and insights provided in this guide offer a robust framework for the systematic investigation of novel pyridazine derivatives as potential antimicrobial agents. By adhering to these methodologies and principles of scientific integrity, researchers can generate high-quality, reproducible data that will be instrumental in the discovery and development of the next generation of antimicrobial therapies to combat the global challenge of AMR.
References
-
Solanki, S., & Bhatt, H. (2025). Emerging Frontiers in Antimicrobial Therapy: The Role of Nitrogen-Containing heterocyclic Compounds in Overcoming Drug-Resistant Infections. Preprints.org. [Link]
-
Microbiology International. (n.d.). Broth Microdilution. Retrieved from [Link]
-
Lab Tube. (2023). Antibacterial Efficacy: Step-by-Step Guide to the Well Diffusion Method for Evaluating Activity. YouTube. [Link]
-
Hancock, R. E. W. (2001). MIC Determination By Microtitre Broth Dilution Method. Hancock Lab. [Link]
-
Aryal, S. (2022). Broth Dilution Method for MIC Determination. Microbe Online. [Link]
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Microchem Laboratory. (n.d.). Minimum Bactericidal Concentration (MBC) Test. Retrieved from [Link]
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Singh, R., & Singh, A. (2017). A review: antimicrobial agents based on nitrogen and sulfur containing heterocycles. Asian Journal of Pharmaceutical and Clinical Research, 10(2), 57. [Link]
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Valgas, C., de Souza, S. M., Smânia, E. F. A., & Smânia Jr, A. (2007). Screening methods to determine antibacterial activity of natural products. Brazilian journal of microbiology, 38, 369-380. [Link]
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Mah, T. F., & O'Toole, G. A. (2001). Mechanisms of biofilm resistance to antimicrobial agents. Trends in microbiology, 9(1), 34-39. [Link]
-
Creative Diagnostics. (n.d.). Minimum Bactericidal Concentration (MBC) Assay. Retrieved from [Link]
-
Berditsch, M. (2012). Two-fold Broth Microdilution Method for Determination of MIC. KIT - IBG. [Link]
-
Wnorowska, U., et al. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. protocols.io. [Link]
-
Ionescu, E., et al. (1987). [Antimicrobial activity of new pyridazine derivatives]. PubMed. [Link]
-
Denkova, R., et al. (2021). Agar well-diffusion antimicrobial assay. ResearchGate. [Link]
-
Al-Ghorbani, M., et al. (2022). Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. MDPI. [Link]
-
Microbe Investigations. (n.d.). Minimum Bactericidal Concentration (MBC) Test. Retrieved from [Link]
-
Sharma, A., et al. (2022). Potential Nitrogen-Based Heterocyclic Compounds for Treating Infectious Diseases: A Literature Review. PMC - NIH. [Link]
-
Mah, T. F. (2014). Establishing the Minimal Bactericidal Concentration of an Antimicrobial Agent for Planktonic Cells (MBC-P) and Biofilm Cells (MBC-B). ResearchGate. [Link]
-
El-Nagar, M. K. S., et al. (2023). Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation. PubMed Central. [Link]
-
Agar well diffusion assay. (2020). YouTube. [Link]
-
AWS. (n.d.). Agar Well Diffusion Method Protocol. Retrieved from [Link]
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Naik, A. (2026). In Vitro Assessment of Cytolysins' Production by Cytotoxicity Assays. Springer Nature Experiments. [Link]
-
Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]
-
Méndez-Arriaga, J. M. (Ed.). (n.d.). Special Issue : Antimicrobial Uses of Nitrogen Heterocycles and Their Metal Complexes—Recent Advances and Future Perspectives. MDPI. [Link]
-
Riss, T. L., et al. (2013). Cell Viability Assays. Assay Guidance Manual - NCBI Bookshelf - NIH. [Link]
-
NITROGEN HETEROCYCLES AS POTENTIAL ANTIBACTERIAL AGENTS. (n.d.). ResearchGate. [Link]
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El-Gaby, M. S. A., et al. (2002). Pyridazine derivatives and related compounds, part 28. 1 pyridazinesulfonamides: Synthesis and antimicrobial activity. Africa Research Connect. [Link]
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Kandile, N. G., et al. (2009). Novel pyridazine derivatives: Synthesis and antimicrobial activity evaluation. PubMed. [Link]
-
Al-Oqaili, N. A. A. (2023). MTT (Assay protocol). protocols.io. [Link]
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- 16. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6-(4-Fluorophenyl)pyridazin-3-ol
Welcome to the technical support center for the synthesis of 6-(4-Fluorophenyl)pyridazin-3-ol and related pyridazinone cores. This guide is designed for researchers, medicinal chemists, and process development scientists. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting strategies to help you navigate the common challenges associated with this synthesis, ensuring higher yields, improved purity, and reproducible results.
Primary Synthetic Pathway Overview
The most robust and widely adopted method for synthesizing 6-arylpyridazin-3(2H)-ones, including this compound, is the cyclocondensation of a γ-keto acid with a hydrazine derivative.[1][2][3][4] This process typically involves two key stages:
-
Friedel-Crafts Acylation: Synthesis of the precursor, 3-(4-fluorobenzoyl)propionic acid, by reacting fluorobenzene with succinic anhydride.
-
Cyclocondensation: Reaction of the γ-keto acid with hydrazine hydrate to form the pyridazinone ring.
The following workflow diagram illustrates this primary synthetic route.
Caption: General workflow for the two-stage synthesis of this compound.
Troubleshooting Guide
This section addresses specific, common issues encountered during the synthesis.
Q1: My final yield of this compound is consistently low. What are the likely causes and how can I fix this?
A1: Low yield is a frequent issue stemming from several potential factors. Let's break them down in a systematic way.
-
Cause 1: Purity of Starting Materials. The quality of your 3-(4-fluorobenzoyl)propionic acid is critical. Impurities from the Friedel-Crafts reaction can inhibit the cyclization or introduce side products. Similarly, aged hydrazine hydrate can have a lower effective concentration due to decomposition.
-
Solution:
-
Confirm the purity of the 3-(4-fluorobenzoyl)propionic acid via melting point (should be ~100-102 °C) or NMR spectroscopy before use.[5] If impure, recrystallize from a suitable solvent system like methylene chloride/hexane.[6]
-
Use a fresh, sealed bottle of hydrazine hydrate. A slight excess (1.1-1.2 equivalents) can often be beneficial to drive the reaction to completion.
-
-
-
Cause 2: Inefficient Cyclocondensation/Dehydration. The reaction proceeds via an intermediate hydrazone, which must cyclize and dehydrate to form the stable pyridazinone ring. If this step is inefficient, the equilibrium will not favor the product.
-
Solution:
-
Solvent Choice: The reaction is commonly performed in solvents like ethanol, but glacial acetic acid is often superior.[7] Acetic acid acts as both a solvent and an acid catalyst, promoting the dehydration of the cyclic intermediate and driving the reaction forward.
-
Temperature and Time: Ensure the reaction is refluxed for a sufficient duration. Typical reaction times are 4-8 hours.[4] Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal endpoint.
-
-
-
Cause 3: Suboptimal Work-up Procedure. The product may be lost during extraction or precipitation.
-
Solution: After the reaction is complete, concentrate the mixture and pour it into ice-cold water.[4] The product should precipitate out. Ensure the pH is near neutral before filtration. If the product is partially soluble, additional extractions of the aqueous layer with a solvent like ethyl acetate may be necessary.
-
Caption: A simplified troubleshooting workflow for addressing low product yield.
Q2: I am observing significant impurity spots on my TLC plate. What are these byproducts and how can I prevent their formation?
A2: Impurity formation is typically due to side reactions or incomplete conversion. The most common byproducts in this synthesis are unreacted starting material and the intermediate 4,5-dihydropyridazin-3(2H)-one.
-
Cause 1: Incomplete Dehydration/Aromatization. The initial cyclization product is the 4,5-dihydropyridazinone. In some cases, this species can persist if the final dehydration step is not complete.
-
Solution: As mentioned above, using glacial acetic acid as the solvent or catalyst is highly effective for ensuring complete dehydration to the aromatic pyridazin-3-ol.[1] If you are using a neutral solvent like ethanol, extending the reflux time or adding a catalytic amount of acid can help.
-
-
Cause 2: Dimerization or Side Reactions. Hydrazine can, under certain conditions, react in unintended ways, and the keto-acid may undergo self-condensation, although this is less common.
-
Solution: Maintain strict temperature control. Do not overheat the reaction mixture beyond the recommended reflux temperature of the chosen solvent. Ensure slow, controlled addition of reagents if the reaction is highly exothermic upon mixing.
-
-
Purification Strategy:
-
Recrystallization: This is the most effective method for purifying the final product. Ethanol is a commonly used solvent for recrystallization of 6-arylpyridazinones.[4][8]
-
Column Chromatography: If recrystallization is insufficient, silica gel chromatography using a solvent system like ethyl acetate/hexane can be employed to separate closely related impurities.
-
Q3: The synthesis of my starting material, 3-(4-fluorobenzoyl)propionic acid, is low-yielding. How can I improve this Friedel-Crafts acylation?
A3: The Friedel-Crafts acylation is a classic but sensitive reaction. Success hinges on reagent quality and strict control of conditions.
-
Cause 1: Inactive Lewis Acid Catalyst. Anhydrous aluminum chloride (AlCl₃) is the standard catalyst. It is highly hygroscopic and will rapidly become inactive upon exposure to atmospheric moisture.
-
Solution: Use a new, unopened bottle of anhydrous AlCl₃ or ensure your existing stock has been stored properly in a desiccator. The reaction must be run under an inert atmosphere (e.g., nitrogen or argon).
-
-
Cause 2: Incorrect Stoichiometry. For acylation with an anhydride, more than two equivalents of AlCl₃ are required because the catalyst complexes with both the anhydride and the resulting ketone product.
-
Cause 3: Poor Temperature Control. The reaction is exothermic. Adding the reagents too quickly can cause the temperature to rise, leading to side reactions like polysubstitution or isomerization.
-
Solution: Add the succinic anhydride portion-wise to the AlCl₃/fluorobenzene suspension while maintaining a low temperature (e.g., 10-20 °C) using an ice bath.[6] After the addition is complete, the mixture can be gently heated to drive the reaction to completion.
-
-
Cause 4: Inefficient Quenching and Extraction. The work-up is critical for isolating the keto-acid product from the aluminum salts.
-
Solution: The reaction should be quenched by slowly pouring the mixture onto crushed ice containing concentrated HCl.[6][9] This hydrolyzes the aluminum complexes and protonates the carboxylate. The product can then be extracted into an organic solvent, and subsequently back-extracted into a basic aqueous solution (like NaOH or NaHCO₃) to separate it from neutral organic impurities.[6][9] Final acidification of the basic extract will precipitate the pure keto-acid.
-
Frequently Asked Questions (FAQs)
Q1: What are the most critical parameters to control during the cyclocondensation reaction?
A1: The three most critical parameters are:
-
Temperature: Refluxing is necessary to provide the activation energy for cyclization and dehydration.
-
Solvent/pH: Using an acidic solvent like glacial acetic acid significantly improves reaction rates and drives the equilibrium towards the final aromatic product.[1]
-
Reagent Purity: As detailed in the troubleshooting section, the purity of the γ-keto acid and the activity of the hydrazine hydrate are paramount for achieving high yields.
Q2: Are there alternative synthetic routes to this compound?
A2: Yes, while the γ-keto acid route is most common, another powerful method is the Suzuki-Miyaura cross-coupling reaction .[11][12][13] This approach involves coupling 6-chloropyridazin-3-ol with 4-fluorophenylboronic acid using a palladium catalyst. This method is particularly valuable for creating a diverse library of 6-arylpyridazinones, as a wide variety of arylboronic acids are commercially available.[11][14] Microwave-assisted Suzuki couplings have also been shown to be highly efficient.[13]
Q3: How can I confirm the identity and purity of my final product?
A3: A combination of standard analytical techniques should be used:
-
NMR Spectroscopy (¹H and ¹³C): This provides definitive structural confirmation.
-
Mass Spectrometry (MS): Confirms the molecular weight of the product.
-
Melting Point: A sharp melting point is a good indicator of purity.
-
Infrared (IR) Spectroscopy: Will show characteristic peaks for the C=O (amide) and O-H groups.
-
Thin Layer Chromatography (TLC): A single spot in multiple solvent systems suggests high purity.
Q4: Can this reaction be scaled up for larger-quantity production?
A4: Yes, this synthesis is scalable. For the Friedel-Crafts acylation, careful management of the exotherm during reagent addition is the primary safety and yield consideration. For the cyclocondensation, ensuring efficient mixing and heating is key. The precipitation and filtration work-up is also amenable to large-scale equipment.
Key Experimental Protocols
Protocol 1: Synthesis of 3-(4-Fluorobenzoyl)propionic Acid
This protocol is adapted from established Friedel-Crafts acylation procedures.[6][9]
-
Setup: Equip a three-necked round-bottom flask with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a nitrogen inlet.
-
Reagents: Charge the flask with anhydrous aluminum chloride (2.2 eq.) and fluorobenzene (used as solvent/reactant). Cool the suspension to 10 °C in an ice/water bath.
-
Addition: Add succinic anhydride (1.0 eq.) in small portions over 1.5 hours, ensuring the internal temperature does not exceed 20 °C.
-
Reaction: After the addition is complete, remove the ice bath and heat the mixture on a steam bath or heating mantle for approximately 45-60 minutes.
-
Quench: Cool the reaction mixture back to room temperature and slowly and carefully pour it onto a mixture of crushed ice and concentrated HCl.
-
Extraction: Extract the product into an organic solvent (e.g., methylene chloride). Wash the organic layer with water.
-
Purification: Back-extract the organic layer with 2N NaOH solution. The product will move to the aqueous basic layer. Treat the aqueous layer with activated carbon if necessary, then filter.
-
Isolation: Acidify the basic aqueous extract with concentrated HCl until the product precipitates. Collect the solid by vacuum filtration, wash with cold water, and dry to yield the title compound.
Protocol 2: Synthesis of this compound
This protocol is based on common cyclocondensation methods.[3][4]
-
Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 3-(4-fluorobenzoyl)propionic acid (1.0 eq.) in glacial acetic acid.
-
Reagent Addition: Add hydrazine hydrate (1.1 eq.) to the solution.
-
Reaction: Heat the mixture to reflux and maintain for 4-8 hours. Monitor the reaction's completion by TLC (a typical eluent would be 50:50 ethyl acetate:hexane).
-
Isolation: After the reaction is complete, allow the mixture to cool. Reduce the solvent volume under reduced pressure.
-
Precipitation: Pour the concentrated residue into a beaker of ice-cold water with stirring. A solid precipitate should form.
-
Filtration and Washing: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water to remove any residual acetic acid or hydrazine salts.
-
Drying and Purification: Dry the solid product under vacuum. If necessary, recrystallize from ethanol to obtain the pure this compound.
| Parameter | Condition 1 (Standard) | Condition 2 (Optimized) | Expected Outcome |
| Solvent | Ethanol | Glacial Acetic Acid | Higher conversion, cleaner reaction |
| Temperature | Reflux (~78 °C) | Reflux (~118 °C) | Faster reaction rate |
| Reaction Time | 6-12 hours | 4-8 hours | Shorter reaction time |
| Hydrazine (eq.) | 1.1 | 1.1 | Drives reaction to completion |
| Typical Yield | 60-75% | >85% | Improved overall yield |
Table 1: Comparison of typical reaction conditions for the cyclocondensation step.
References
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PrepChem. Synthesis of 3-(4-fluoro-3-nitrobenzoyl)-propionic acid. Available from: [Link]
-
ScienceDirect. Synthesis and chemistry of pyridazin-3(2H)-ones. Available from: [Link]
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INDO GLOBAL JOURNAL OF PHARMACEUTICAL SCIENCES. A Review on Synthetic Protocols of Pyridazine and Pyridazone Analogues. Available from: [Link]
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ResearchGate. A Regioselective One-Pot, Three Component Synthesis of 6-Aryl-4-cyano-3(2H)-pyridazinones in Water. Available from: [Link]
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PMC - NIH. Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. Available from: [Link]
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ResearchGate. Solid-Phase Syntheses of 6-Arylpyridazin-3( 2H )-Ones | Request PDF. Available from: [Link]
-
MDPI. Autoxidation of 4-Hydrazinylquinolin-2(1H)-one; Synthesis of Pyridazino[4,3-c:5,6-c′]diquinoline-6,7(5H,8H)-diones. Available from: [Link]
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PubMed. Facile synthesis of 6-aryl 5-N-substituted pyridazinones: microwave-assisted Suzuki-Miyaura cross coupling of 6-chloropyridazinones. Available from: [Link]
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NIH. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. Available from: [Link]
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Sci-Hub. ChemInform Abstract: Suzuki Reactions on Chloropyridazinones: An Easy Approach Towards Arylated 3(2H)‐Pyridazinones. Available from: [Link]
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NIH. Synthesis of A New Class of Pyridazin-3-one and 2-Amino-5-arylazopyridine Derivatives and Their Utility in the Synthesis of Fused Azines. Available from: [Link]
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PubMed. Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. Available from: [Link]
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ResearchGate. Synthesis and antiinflammatory activity of 6-(substituted aryl)-2,3,4,5-tetrahydro-3-thiopyridazinones. Available from: [Link]
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Science of Synthesis. Product Class 8: Pyridazines. Available from: [Link]
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Organic Chemistry Portal. Synthesis of pyridazines. Available from: [Link]
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PubMed. Synthesis and Biological Evaluation of Some Novel 6-aryl-2-(p-sulfamylphenyl)-4,5-dihydropyridazin-3(2H)-ones as Anti-Cancer, Antimicrobial, and Anti-Inflammatory Agents. Available from: [Link]
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PrepChem. Synthesis of 3-(p-Fluorobenzoyl)propionic Acid. Available from: [Link]
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NIH. Design, Synthesis, and Biological Evaluation of Pyridazinones Containing the (2-Fluorophenyl) Piperazine Moiety as Selective MAO-B Inhibitors. Available from: [Link]
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PubMed. Synthesis, antiproliferative and anti-inflammatory activities of some novel 6-aryl-2-(p-(methanesulfonyl)phenyl)-4,5-dihydropyridazi-3(2H)-ones. Available from: [Link]
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PubMed. Identification, synthesis, and biological evaluation of 6-[(6R)-2-(4-fluorophenyl)-6-(hydroxymethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl]-2-(2-methylphenyl)pyridazin-3(2H)-one (AS1940477), a potent p38 MAP kinase inhibitor. Available from: [Link]
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ResearchGate. Development of substituted 6-[4-fluoro-3-(piperazin-1-ylcarbonyl)benzyl]-4,5-dimethylpyridazin-3(2H )-ones as potent poly(ADP-ribose) polymerase-1 (PARP-1) inhibitors active in BRCA deficient cells. Available from: [Link]
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Lirias. Strategy for the synthesis of pyridazine heterocycles and its derivatives. Available from: [Link]
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ZORA. Boron Trifluoride Mediated Cycloaddition of 3-Bromotetrazine and Silyl-Enol-Ethers: Synthesis of 3-Bromo-Pyridazines. Available from: [Link]
-
MDPI. Synthesis, Crystal Structure, and Computational Investigations of 2-(2-(4-Fluorophenyl)-2-oxoethyl)-6-methyl-5-(4-methylbenzyl)pyridazin-3(2H)-one as Antiviral Agent. Available from: [Link]
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PrepChem. Synthesis of 4-(3-amino-4-bromophenyl)-4-oxobutanoic acid. Available from: [Link]
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Wikipedia. 4-(4-Methylphenyl)-4-oxobutanoic acid. Available from: [Link]
-
ResearchGate. Synthesis of Some 6-Aryl-1,2,4,5-Tetrazine-3-thione Compounds Derived from Thiocarbohydrazide. Available from: [Link]
-
MDPI. Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. Available from: [Link]
-
PubMed. Synthesis and bioactivity of 6-phenyl-4,5-dihydro-3(2H)-pyridazinone derivatives. Available from: [Link]
-
PubMed. Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. Available from: [Link]
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Technical Support Center: Purification of Pyridazinone Compounds
This technical support guide is designed for researchers, scientists, and drug development professionals actively engaged in the synthesis and purification of pyridazinone compounds. Pyridazinones are a vital class of heterocyclic compounds with a broad spectrum of biological activities, making their purity paramount for accurate downstream applications.[1][2][3] This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to navigate the common and complex challenges encountered during the purification of these valuable molecules.
General Purification Workflow for Pyridazinone Compounds
The initial purity and physical state of the crude pyridazinone product will dictate the most effective purification strategy. A typical workflow involves a series of steps designed to remove unreacted starting materials, byproducts, and other impurities.[4]
Caption: General experimental workflow for the purification of crude pyridazinone derivatives.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: Recrystallization
Recrystallization is a powerful technique for purifying solid pyridazinone compounds, leveraging differences in solubility at varying temperatures.[5][6] The ideal solvent will dissolve the compound sparingly at room temperature but readily at an elevated temperature.[4]
Q1: My pyridazinone compound "oils out" instead of crystallizing. What's happening and how can I fix it?
A1: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid crystalline lattice. This is often due to a high concentration of impurities or a solvent system in which the compound's melting point is lower than the boiling point of the solvent.
Troubleshooting Steps:
-
Reduce the Cooling Rate: Allow the solution to cool to room temperature slowly before moving it to an ice bath. Rapid cooling can favor the formation of an amorphous oil over an ordered crystal lattice.[7]
-
Use a Different Solvent or Solvent System: Experiment with solvent mixtures. Adding a miscible "poor" solvent (an anti-solvent) dropwise to a solution of your compound in a "good" solvent at a slightly elevated temperature can induce crystallization.[7] For many pyridazinone derivatives, ethanol, or mixtures of dichloromethane and ethanol, are effective.[4][8]
-
Increase the Solvent Volume: The concentration of your compound might be too high. Add more hot solvent to ensure the compound is fully dissolved before cooling.
-
Induce Crystallization: If the solution is supersaturated but crystals are not forming, try scratching the inside of the flask with a glass rod or adding a seed crystal.[9]
Q2: After recrystallization, my yield is very low. How can I improve it?
A2: Low yield is a common problem and can stem from several factors.[10]
Causality and Optimization:
-
Sub-optimal Solvent Choice: The compound may have significant solubility in the mother liquor even at low temperatures.[7] Refer to the table below for starting points on solvent selection.
-
Insufficient Cooling: Ensure the flask is left in an ice bath for an adequate amount of time (e.g., 30 minutes or more) to maximize precipitation.[11]
-
Using Too Much Solvent: The key is to use the minimum amount of hot solvent required to fully dissolve the crude product.[9][11] Excess solvent will keep more of your product in solution upon cooling.
| Solvent | Polarity | Boiling Point (°C) | Notes on Use for Pyridazinones |
| Ethanol | Polar | 78 | A common and effective solvent for recrystallizing many pyridazinone derivatives.[5][8] |
| Methanol | Polar | 65 | Can be effective, but the lower boiling point may be less suitable for some compounds. |
| Isopropanol | Polar | 82 | A good alternative to ethanol, with a slightly higher boiling point.[7] |
| Dichloromethane/Ethanol | Mixture | Variable | A mixture can be fine-tuned to achieve optimal solubility characteristics.[4] |
| Water | Very Polar | 100 | Generally used as an anti-solvent or for compounds with high polarity.[7] |
Experimental Protocol: Recrystallization of a Solid Pyridazinone
-
Solvent Selection: In a small test tube, test the solubility of a small amount of your crude product in various solvents at room and elevated temperatures to identify a suitable candidate.
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen recrystallization solvent.[4] Heat the mixture gently (e.g., on a hot plate) with stirring until the solvent boils. Add small portions of hot solvent until the solid is completely dissolved.[4][9]
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step must be done quickly to prevent premature crystallization of your product.[4][11]
-
Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Once crystals begin to form, you can place the flask in an ice bath to maximize the yield.[9][11]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[11]
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.[4][11]
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.[4]
Section 2: Column Chromatography
For complex mixtures, oily products, or when recrystallization is ineffective, silica gel column chromatography is a standard and versatile purification technique.[4][5][6]
Q3: My pyridazinone compound is streaking or tailing on the silica gel column. What causes this and how can I get sharp bands?
A3: Tailing is a frequent issue with nitrogen-containing heterocyclic compounds like pyridazinones.[11] The basic nitrogen atoms can interact strongly with the acidic silanol groups on the surface of the silica gel, leading to poor separation.[11]
Troubleshooting Workflow:
Caption: Decision tree for troubleshooting peak tailing in pyridazinone purification.
Solutions:
-
Deactivate the Silica Gel: Add a small amount of a basic modifier like triethylamine (0.1-1%) or ammonia to your mobile phase.[11] This will neutralize the acidic sites on the silica gel, minimizing the strong interactions with your compound.
-
Use an Alternative Stationary Phase: Consider using a less acidic stationary phase such as neutral or basic alumina. For highly polar pyridazinones, reverse-phase chromatography (e.g., C18 silica) can be a better option.[11]
Experimental Protocol: Silica Gel Column Chromatography
-
Eluent Selection: Using Thin Layer Chromatography (TLC), determine a suitable eluent system. The ideal eluent should provide good separation of your target compound from impurities, with an Rf value for the target compound of approximately 0.3-0.4.[4] A common system is a mixture of hexane and ethyl acetate.[5]
-
Column Packing: Prepare a slurry of silica gel in your chosen eluent and pour it into the chromatography column. Ensure the packing is uniform to prevent channeling.[4]
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent. Carefully load the sample onto the top of the silica gel bed. Dry loading (adsorbing the compound onto a small amount of silica) can improve resolution.[4][11]
-
Elution: Add the eluent to the top of the column and begin collecting fractions.[4]
-
Fraction Analysis: Monitor the separation by analyzing the collected fractions using TLC. Visualize the spots under a UV lamp.[4]
-
Pooling and Evaporation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.[4]
Section 3: Acid-Base Extraction
This technique is useful for separating acidic or basic pyridazinone compounds from neutral impurities, or vice-versa, by exploiting their differential solubility in aqueous and organic phases at different pH values.[12][13]
Q4: When should I consider using acid-base extraction for my pyridazinone derivative?
A4: Acid-base extraction is most effective when your target compound has an acidic or basic functional group that is absent in the major impurities.[14] For example, if your pyridazinone has a carboxylic acid moiety, it can be extracted into an aqueous basic solution (like sodium bicarbonate), leaving neutral impurities in the organic layer.[12] Conversely, a basic pyridazinone can be extracted into an aqueous acidic solution (like dilute HCl).[5][14]
Experimental Protocol: Acid-Base Extraction of a Basic Pyridazinone
-
Dissolution: Dissolve the crude mixture in an organic solvent like dichloromethane or diethyl ether in a separatory funnel.[13]
-
Acidic Wash: Add an aqueous solution of a weak acid (e.g., 1M HCl). Stopper the funnel and shake vigorously, venting frequently to release any pressure.[14] The basic pyridazinone will be protonated and move into the aqueous layer.
-
Separation: Allow the layers to separate and drain the lower aqueous layer. Repeat the extraction of the organic layer with fresh aqueous acid to ensure complete transfer.
-
Back-Wash (Optional): Combine the aqueous extracts and wash with a small amount of fresh organic solvent to remove any trapped neutral impurities.[12]
-
Neutralization and Re-extraction: Neutralize the combined aqueous layers by adding a base (e.g., NaOH or NaHCO3) until the solution is basic. The neutral pyridazinone will precipitate or can be re-extracted into a fresh portion of organic solvent.[14]
-
Drying and Evaporation: Dry the organic layer containing your purified product over an anhydrous salt (e.g., MgSO4 or Na2SO4), filter, and evaporate the solvent.
Section 4: Chiral Separation
Many biologically active pyridazinones are chiral, and often only one enantiomer possesses the desired therapeutic effect.[15][16] Chiral High-Performance Liquid Chromatography (HPLC) is a common method for separating enantiomers.[15][17][18]
Q5: My chiral HPLC method is not resolving the enantiomers of my pyridazinone. What can I do?
A5: The separation of enantiomers is highly dependent on the chiral stationary phase (CSP) and the mobile phase composition.
Optimization Strategies:
-
Screen Different Chiral Columns: There is no universal chiral column. Polysaccharide-based CSPs, such as Chiralcel® and Chiralpak®, are often effective for pyridazinone derivatives.[15][17][18] You may need to screen several columns to find one that provides adequate separation.
-
Optimize the Mobile Phase: The composition of the mobile phase is critical. For normal-phase chiral HPLC, typical mobile phases consist of hexane with an alcohol modifier like ethanol or 2-propanol.[17] Varying the type and percentage of the alcohol can significantly impact resolution.
-
Temperature: Temperature can affect the interactions between the enantiomers and the CSP. Try running the separation at different temperatures (e.g., 10°C, 25°C, 40°C) to see if it improves resolution.
-
Flow Rate: Lowering the flow rate can sometimes increase the resolution by allowing more time for the enantiomers to interact with the stationary phase.
| Parameter | Typical Starting Conditions | Optimization Strategy |
| Chiral Stationary Phase | Chiralcel® OJ, OF, OD-H; Chiralpak® AD[17][18] | Screen multiple columns with different chiral selectors. |
| Mobile Phase | Hexane/Ethanol or Hexane/2-Propanol mixtures[17] | Vary the alcohol percentage (e.g., 5% to 30%). |
| Temperature | Ambient (25°C) | Test at lower and higher temperatures (e.g., 15-40°C). |
| Flow Rate | 1.0 mL/min (analytical) | Decrease flow rate to improve resolution if needed. |
References
- Enantiomeric separation of optically active pyridazinone deriv
- Application Notes and Protocols for the Purification of 3-piperazin-1-yl-1H-pyridazin-6-one. BenchChem.
- Chiral Resolution and Absolute Configuration of the Enantiomers of 5-acetyl-2-methyl-4-methylsulfinyl-6-phenyl-3(2H)
- Synthesis, enantioresolution, and activity profile of chiral 6-methyl-2,4-disubs-tituted pyridazin-3(2H)-ones as potent N-formyl peptide receptor agonists. PMC - NIH.
- Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Deriv
- A Review on Synthesis and Biological Activities of Magic Moiety: Pyridazinone.
- Technical Support Center: Pyridazinone Synthesis Purific
- Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction.
- Troubleshooting purification issues of N-pyridazin-4-ylnitramide. BenchChem.
- Technical Support Center: Purification of 3-Pyridazinealanine Compounds. BenchChem.
- Acid-Base Extraction. University of Colorado Boulder.
- Purification Techniques. Journal of New Developments in Chemistry.
- Technical Support Center: Crystallization of 3-piperazin-1-yl-1H-pyridazin-6-one. BenchChem.
- Acid–base extraction. Wikipedia.
- Chiral Drug Separation. Encyclopedia of Pharmaceutical Science and Technology.
- Acid-Base Extraction Tutorial. YouTube.
- Recrystalliz
- A Review on Medicinally Important Heterocyclic Compounds. Bentham Science.
- The Importance of Heterocycles in Drug Discovery: From Biological Activity to Pharmaceutical Applications. International Journal of Scientific Research & Technology.
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Technical Support Center: Overcoming Poor Oral Bioavailability of Pyridazinone Inhibitors
Welcome to the technical support center for researchers, scientists, and drug development professionals working with pyridazinone inhibitors. This guide is designed to provide you with in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the common challenge of poor oral bioavailability in this important class of molecules. My aim is to equip you with the scientific rationale and practical methodologies to diagnose and overcome the hurdles you may encounter during your experiments.
I. Frequently Asked Questions (FAQs)
Here, we address some of the initial questions you might have when encountering poor oral bioavailability with your pyridazinone compounds.
Q1: My pyridazinone inhibitor shows excellent in vitro potency but poor efficacy in animal models when dosed orally. What are the likely reasons?
A1: This is a classic "in vitro-in vivo disconnect" and a common challenge in drug discovery. For orally administered drugs, poor in vivo efficacy despite high in vitro potency is often attributable to low oral bioavailability. Bioavailability is the fraction of the administered drug that reaches systemic circulation. Several factors can limit the oral bioavailability of your pyridazinone inhibitor, broadly categorized as issues with:
-
Solubility and Dissolution: The compound may not dissolve sufficiently in the gastrointestinal (GI) fluids to be absorbed. Pyridazinone scaffolds, depending on their substituents, can be poorly soluble in aqueous media.[1][2]
-
Permeability: The dissolved compound may not efficiently cross the intestinal epithelium to enter the bloodstream.
-
First-Pass Metabolism: The compound may be extensively metabolized by enzymes in the gut wall or the liver before it reaches systemic circulation.
A systematic investigation into these areas is the first step in troubleshooting.
Q2: What are the key physicochemical properties of my pyridazinone inhibitor that I should evaluate to predict potential oral bioavailability issues?
A2: Several key physicochemical properties, often guided by frameworks like Lipinski's Rule of Five, can provide early warnings of potential bioavailability problems.[3] For pyridazinone inhibitors, pay close attention to:
-
Aqueous Solubility: This is a critical starting point. Poorly soluble compounds are likely to have dissolution rate-limited absorption.[1][2]
-
Lipophilicity (LogP/LogD): While a certain degree of lipophilicity is required for membrane permeation, excessively high lipophilicity can lead to poor solubility and increased metabolic clearance.
-
Molecular Weight (MW): Larger molecules often exhibit lower permeability.
-
Polar Surface Area (PSA) and Hydrogen Bond Donors/Acceptors: High PSA and a large number of hydrogen bond donors/acceptors can hinder membrane permeability.[3]
The interplay of these factors, rather than a single parameter, will determine the overall absorption profile.
Q3: What are the initial "go-to" in vitro assays to diagnose the cause of poor oral bioavailability?
A3: A tiered approach using in vitro assays is highly recommended to efficiently pinpoint the root cause:
-
Kinetic and Thermodynamic Solubility Assays: These will quantify the solubility of your compound in relevant buffers (e.g., simulated gastric and intestinal fluids).
-
Caco-2 Permeability Assay: This cell-based assay is the industry standard for assessing intestinal permeability and identifying if your compound is a substrate for efflux transporters like P-glycoprotein (P-gp).[4][5]
-
Liver Microsomal Stability Assay: This assay provides an initial indication of the metabolic stability of your compound by exposing it to liver enzymes.
The results from these assays will guide your subsequent optimization strategies.
II. Troubleshooting Guides
This section provides detailed troubleshooting workflows for specific bioavailability challenges you may encounter with your pyridazinone inhibitors.
Scenario 1: Low Aqueous Solubility
Issue: Your pyridazinone inhibitor exhibits low solubility in aqueous buffers, leading to poor dissolution and absorption.
Causality: The pyridazinone core itself, combined with various lipophilic substituents necessary for target engagement, can result in a crystalline structure with low aqueous solubility.[1][2]
Troubleshooting Workflow:
Caption: Decision tree for addressing low aqueous solubility.
Detailed Steps & Protocols:
-
Quantify Solubility:
-
Protocol: Kinetic Solubility Assay
-
Prepare a high-concentration stock solution of your pyridazinone inhibitor in DMSO.
-
Add a small volume of the stock solution to a phosphate-buffered saline (PBS) solution at pH 7.4.
-
Shake the mixture for a defined period (e.g., 2 hours) at room temperature.
-
Filter the solution to remove any precipitated compound.
-
Analyze the concentration of the compound in the filtrate using LC-MS/MS or HPLC-UV.
-
-
-
Medicinal Chemistry Interventions:
-
Rationale: Modify the chemical structure to improve intrinsic solubility.
-
Actionable Strategies:
-
Introduce Polar Groups: Judiciously add polar functional groups (e.g., hydroxyl, amino) to the molecule, being mindful of their potential impact on target affinity and permeability.
-
Prodrug Approach: Synthesize a more soluble prodrug that is converted to the active parent drug in vivo. A common strategy is to create a phosphate ester prodrug.[6]
-
Salt Formation: If your compound has a basic or acidic center, forming a salt can significantly enhance solubility.
-
-
-
Formulation-Based Solutions:
-
Rationale: Improve the dissolution rate and apparent solubility of the existing compound without chemical modification.
-
Actionable Strategies:
-
Particle Size Reduction: Decreasing the particle size increases the surface area for dissolution. This can be achieved through micronization or nanomilling.
-
Amorphous Solid Dispersions (ASDs): Dispersing the crystalline drug in a polymer matrix to create an amorphous form can dramatically improve solubility and dissolution.
-
Lipid-Based Formulations: For highly lipophilic compounds, self-emulsifying drug delivery systems (SEDDS) can be highly effective. These formulations form fine emulsions in the GI tract, facilitating drug dissolution and absorption.
-
-
Scenario 2: Poor Intestinal Permeability
Issue: Your pyridazinone inhibitor has adequate solubility but still shows poor absorption, suggesting a permeability issue.
Causality: The compound may have unfavorable physicochemical properties for passive diffusion across the intestinal membrane, or it may be a substrate for efflux transporters like P-glycoprotein (P-gp), which actively pump the drug back into the GI lumen.[7]
Troubleshooting Workflow:
Caption: Workflow for troubleshooting poor intestinal permeability.
Detailed Steps & Protocols:
-
Assess Permeability and Efflux:
-
Protocol: Caco-2 Permeability Assay
-
Culture Caco-2 cells on permeable supports for ~21 days until they form a differentiated monolayer.
-
Verify monolayer integrity by measuring the transepithelial electrical resistance (TEER).
-
Apical to Basolateral (A-to-B) Permeability: Add the test compound to the apical (upper) chamber and measure its appearance in the basolateral (lower) chamber over time.
-
Basolateral to Apical (B-to-A) Permeability: Add the test compound to the basolateral chamber and measure its appearance in the apical chamber over time.
-
Calculate the apparent permeability coefficient (Papp) for both directions. The efflux ratio (ER) is the ratio of Papp (B-to-A) to Papp (A-to-B). An ER > 2 suggests the compound is a substrate for an efflux transporter.[3][4]
-
-
-
Addressing P-gp Efflux (ER > 2):
-
Rationale: Overcome the active pumping of your compound out of the intestinal cells.
-
Actionable Strategies:
-
Structural Modification: Modify the structure to remove or mask the chemical features recognized by P-gp. This often requires iterative medicinal chemistry efforts.
-
In Vivo Proof-of-Concept: In preclinical animal models, co-administer your pyridazinone inhibitor with a known P-gp inhibitor (e.g., verapamil) to see if oral exposure increases. This can confirm P-gp efflux as the primary barrier in vivo.[7]
-
-
-
Improving Passive Permeability (ER < 2):
-
Rationale: Enhance the ability of the compound to passively diffuse across the lipid membranes of intestinal cells.
-
Actionable Strategies:
-
Reduce Polar Surface Area (PSA) and Hydrogen Bond Donors: Systematically modify the molecule to reduce its PSA and the number of hydrogen bond donors, while maintaining target potency.
-
Prodrugs Targeting Uptake Transporters: Design a prodrug that is recognized and transported into cells by an active uptake transporter, such as PEPT1.[8]
-
-
Scenario 3: High First-Pass Metabolism
Issue: Your pyridazinone inhibitor has good solubility and permeability, but in vivo oral bioavailability is still low, and you observe high clearance in pharmacokinetic studies.
Causality: The compound is likely being rapidly metabolized by enzymes in the intestinal wall or, more commonly, the liver, before it can reach systemic circulation. For some pyridazinone analogs, metabolic cleavage of amide bonds has been identified as a liability.[1]
Troubleshooting Workflow:
Caption: Strategy for addressing high first-pass metabolism.
Detailed Steps & Protocols:
-
Identify Metabolic "Soft Spots":
-
Protocol: Metabolite Identification in Liver Microsomes
-
Incubate your pyridazinone inhibitor with liver microsomes (from relevant species, e.g., rat, human) and NADPH (a cofactor for many metabolic enzymes).
-
Take samples at various time points.
-
Analyze the samples using high-resolution mass spectrometry (HRMS) to identify the structures of the metabolites formed.
-
This will reveal the sites on the molecule that are most susceptible to metabolism (e.g., oxidation, hydrolysis).
-
-
-
Medicinal Chemistry Interventions:
-
Rationale: Modify the structure to reduce its susceptibility to metabolic enzymes.
-
Actionable Strategies:
-
Block Metabolic Sites: Introduce chemical groups at or near the identified "soft spots" to sterically hinder enzyme access. For example, replacing a hydrogen atom with a fluorine atom or a methyl group can block oxidation at that position.
-
Introduce Electron-Withdrawing Groups: Placing electron-withdrawing groups near a metabolically labile site can decrease its electron density, making it less prone to oxidative metabolism.
-
Bioisosteric Replacement: Replace metabolically unstable functional groups with more robust bioisosteres. For instance, if an amide bond is being cleaved, consider replacing it with a more stable alternative.[1]
-
-
III. Quantitative Data Summary
The following table summarizes key parameters and target values when troubleshooting oral bioavailability.
| Parameter | Assay | Poor Bioavailability Indication | Target for Improvement |
| Solubility | Kinetic Solubility | < 10 µM in PBS | > 50-100 µM |
| Permeability | Caco-2 Papp (A-to-B) | < 1 x 10⁻⁶ cm/s | > 5 x 10⁻⁶ cm/s |
| Efflux | Caco-2 Efflux Ratio | > 2 | < 2 |
| Metabolism | Liver Microsome Half-life | < 15 min | > 30 min |
IV. In Vivo Pharmacokinetic Evaluation
Protocol: Rodent Pharmacokinetic (PK) Study
Once you have an optimized lead candidate, a rodent PK study is essential to determine its oral bioavailability.
-
Animal Model: Typically, Sprague-Dawley rats or BALB/c mice are used.
-
Dosing:
-
Intravenous (IV) Group: Administer the compound intravenously (e.g., via tail vein) at a low dose (e.g., 1-2 mg/kg). This group serves as the 100% bioavailability reference.
-
Oral (PO) Group: Administer the compound orally via gavage at a higher dose (e.g., 10-50 mg/kg).
-
-
Blood Sampling: Collect blood samples at multiple time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours) post-dosing.
-
Bioanalysis: Extract the drug from the plasma and quantify its concentration using LC-MS/MS.
-
Data Analysis:
-
Plot plasma concentration versus time for both IV and PO groups.
-
Calculate the Area Under the Curve (AUC) for both routes of administration.
-
Oral bioavailability (%F) is calculated as: %F = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100
-
This study will provide the definitive measure of oral bioavailability and other key PK parameters like clearance and half-life.
V. References
-
Abouzid, K., & Bekhit, S. A. (2008). Novel anti-inflammatory agents based on pyridazinone scaffold; design, synthesis and in vivo activity. Bioorganic & Medicinal Chemistry, 16(10), 5547–5556.
-
Alam, M. S., et al. (2019). Synthesis, Characterization and Solubility Determination of 6-Phenyl-pyridazin-3(2H)-one in Different Pharmaceutical Solvents. Molecules, 24(18), 3361.
-
Alam, M. S., et al. (2020). Experimental and Computational Approaches for Solubility Measurement of Pyridazinone Derivative in Binary (DMSO + Water) Systems. Molecules, 25(1), 134.
-
Asproni, B., et al. (2022). Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview. Molecules, 27(19), 6529.
-
Beaumont, K., et al. (2003). Design of ester prodrugs to enhance oral absorption of poorly permeable compounds: challenges to the discovery scientist. Current Drug Metabolism, 4(6), 461-485.
-
Glahn, F., et al. (2014). P-glycoprotein and its role in drug-drug interactions. Australian Prescriber, 37(4), 133-135.
-
Liu, K., et al. (2016). Discovery of highly potent and selective Bruton's tyrosine kinase inhibitors: Pyridazinone analogs with improved metabolic stability. Bioorganic & Medicinal Chemistry Letters, 26(2), 575-579.
-
Pouton, C. W. (2006). Formulation of poorly water-soluble drugs for oral administration: physicochemical and physiological issues and the lipid formulation classification system. European Journal of Pharmaceutical Sciences, 29(3-4), 278-287.
-
Shah, P., et al. (2006). Caco-2 cell permeability assay for drug absorption. Journal of Pharmacological and Toxicological Methods, 53(1), 58-64.
-
Shaffer, C. L., et al. (2003). Integrated oral bioavailability projection using in vitro screening data as a selection tool in drug discovery. International Journal of Pharmaceutics, 258(1-2), 173-183.
-
Ting, P. C., et al. (2011). The synthesis and structure-activity relationship of pyridazinones as glucan synthase inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(6), 1819-1822.
-
Troutman, M. D., et al. (2023). Physicochemical Property Determinants of Oral Absorption for PROTAC Protein Degraders. Journal of Medicinal Chemistry, 66(12), 7899-7911.
-
Wang, J., et al. (2019). Discovery and Evaluation of Pyrazolo[3,4-d]pyridazinone as a Potent and Orally Active Irreversible BTK Inhibitor. ACS Medicinal Chemistry Letters, 10(7), 1048-1053.
-
Wu, Y., et al. (2018). Discovery of Novel Pyrido-pyridazinone Derivatives as FER Tyrosine Kinase Inhibitors with Antitumor Activity. ACS Medicinal Chemistry Letters, 9(10), 1013-1018.
-
Zakeri-Milani, P., et al. (2005). Caco-2 permeability of 26 drugs and its correlation with their in vivo absorption. Daru, 13(4), 164-169.
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- 4. researchgate.net [researchgate.net]
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Troubleshooting common issues in the characterization of pyridazinones
Welcome, researchers, scientists, and drug development professionals. This guide is designed to be your first point of reference for troubleshooting common issues encountered in the synthesis, purification, and characterization of pyridazinone derivatives. As a Senior Application Scientist, my goal is to provide not just procedural steps, but also the underlying scientific principles to empower you to make informed decisions in your research.
Section 1: Synthesis and Purification Challenges
This section addresses the common hurdles faced during the synthesis and purification of pyridazinone compounds.
Frequently Asked Questions (FAQs)
Q1: My pyridazinone synthesis is resulting in a low yield. What are the likely causes and how can I optimize the reaction?
Low yields in pyridazinone synthesis often stem from incomplete reactions or the formation of side products.[1] A systematic approach to optimization is crucial.
-
Purity of Starting Materials: Ensure the purity of your starting materials, such as γ-ketoacids and hydrazine derivatives. Impurities can interfere with the reaction and lead to unwanted byproducts.
-
Reaction Temperature: The reaction temperature is a critical parameter. Too low a temperature can lead to an incomplete reaction, while excessively high temperatures may cause decomposition of reactants or products.[1] Monitoring the reaction progress using Thin Layer Chromatography (TLC) is essential to determine the optimal temperature and reaction time.
-
Solvent Choice: The choice of solvent can significantly influence the reaction rate and yield. Protic solvents like ethanol or acetic acid are commonly used as they can facilitate the cyclocondensation step.[1]
-
pH of the Reaction Medium: For the cyclocondensation of γ-ketoacids with hydrazine, the pH can be a critical factor. An acidic medium can catalyze the dehydration step, but strongly acidic conditions might promote side reactions.[1]
-
Water Removal: The cyclization step produces water. In some instances, removing water using a Dean-Stark apparatus or molecular sieves can drive the reaction equilibrium towards the desired pyridazinone product, thereby improving the yield.[1]
Q2: My TLC analysis shows multiple spots, indicating the presence of side products. What are the common side reactions in pyridazinone synthesis?
The formation of side products is a frequent challenge in pyridazinone synthesis. Understanding these common side reactions is the first step to mitigating them.
-
Hydrazone Formation: The initial reaction between a carbonyl group and hydrazine forms a hydrazone. If the subsequent cyclization is slow or incomplete, the hydrazone may be isolated as a major byproduct.[1] To favor cyclization, ensure adequate reaction time and optimal temperature.
-
Incomplete Cyclization: In some cases, the intermediate from the initial reaction may not fully cyclize, leading to a mixture of starting materials, intermediates, and the final product. Optimizing reaction conditions as mentioned in Q1 can help drive the reaction to completion.
Q3: I am struggling to purify my crude pyridazinone product. What are the recommended purification techniques?
The purification of pyridazinone derivatives often involves standard techniques, but the choice of method and solvent is critical for success.
-
Recrystallization: This is a highly effective method for removing small amounts of impurities. The key is to select a solvent in which your pyridazinone product has high solubility when hot and low solubility when cold, while the impurities remain in the mother liquor. Ethanol is a commonly used solvent for recrystallizing pyridazinone derivatives.[2]
-
Column Chromatography: For mixtures that are difficult to separate by recrystallization, silica gel column chromatography is a standard and effective technique.[2] A typical mobile phase consists of a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate. The optimal solvent ratio can be determined by running TLC first.[2]
Troubleshooting Workflow for Low Yield
Caption: A systematic workflow for troubleshooting low yields in pyridazinone synthesis.
Protocol 1: General Procedure for Recrystallization
-
Solvent Selection: Choose a suitable solvent where the pyridazinone has high solubility at elevated temperatures and low solubility at room temperature. Common choices include ethanol, methanol, or mixtures with water.[2]
-
Dissolution: In an Erlenmeyer flask, dissolve the crude solid in a minimal amount of the selected hot solvent with stirring until complete dissolution.[2]
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.[2]
-
Cooling and Crystallization: Allow the flask to cool slowly to room temperature undisturbed. Subsequently, place the flask in an ice bath to maximize crystal formation.[2]
-
Isolation: Collect the crystals by suction filtration using a Büchner funnel.[2]
-
Washing: Wash the collected crystals with a small amount of cold solvent to remove any remaining impurities from the mother liquor.[2]
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Section 2: Characterization Conundrums
This section delves into the common challenges encountered during the analytical characterization of pyridazinones, with a focus on solubility, NMR, and Mass Spectrometry.
Frequently Asked Questions (FAQs)
Q4: My pyridazinone derivative has very poor solubility, which is affecting my ability to characterize it, especially for NMR. What can I do?
Poor aqueous solubility is a well-known challenge for many heterocyclic compounds, including pyridazinones.[3][4] Several strategies can be employed to address this issue:
-
Physical Modifications:
-
Particle Size Reduction: Decreasing the particle size through micronization or nanonization increases the surface area-to-volume ratio, which can enhance the dissolution rate.[3]
-
Amorphous Solid Dispersions (ASDs): Converting the crystalline drug into an amorphous state, often by dispersing it in a polymer matrix, can significantly improve solubility.[3]
-
-
Chemical Modifications:
-
Salt Formation: For ionizable pyridazinone derivatives, forming a salt can dramatically increase aqueous solubility. The choice of the counterion is critical.[3]
-
Co-crystals: Co-crystallization involves combining the pyridazinone derivative with a benign co-former in a crystalline lattice, which can modify its physicochemical properties, often leading to improved solubility.[3]
-
-
Formulation-Based Approaches:
-
Co-solvents: Using a mixture of water and a water-miscible organic solvent can increase the solubility of hydrophobic compounds.[3] For NMR, deuterated co-solvents like DMSO-d6 or Methanol-d4 are commonly used.
-
Surfactants: Surfactants can form micelles that encapsulate poorly soluble drugs, increasing their apparent solubility.[3]
-
For NMR Sample Preparation: If solubility in common deuterated solvents like CDCl3 is an issue, try more polar solvents such as acetone-d6, methanol-d4, or DMSO-d6.[5] Be aware that DMSO can be difficult to remove from the sample. Filtering the NMR sample through a small cotton plug in a Pasteur pipette can remove any undissolved particulates that can degrade spectral quality.[6]
Q5: I have synthesized an alkylated pyridazinone, but I am unsure if I have the N-alkylated or O-alkylated product. How can I distinguish them using NMR and Mass Spectrometry?
Distinguishing between N- and O-alkylation is a classic challenge. The regioselectivity of the reaction is highly dependent on the reaction conditions, including the choice of base, solvent, and alkylating agent.[7] Spectroscopic analysis is key to confirming the structure.
-
NMR Spectroscopy:
-
¹H NMR: In the N-alkylated product, the protons on the carbon attached to the nitrogen will typically appear at a certain chemical shift. In the O-alkylated product (a 2-alkoxypyridine derivative), the protons on the carbon attached to the oxygen will be shifted further downfield due to the higher electronegativity of oxygen compared to nitrogen.
-
¹³C NMR: The chemical shift of the carbon attached to the heteroatom is diagnostic. The carbon attached to oxygen in the O-alkylated product will have a significantly larger downfield shift compared to the carbon attached to nitrogen in the N-alkylated product.
-
2D NMR (HMBC): A Heteronuclear Multiple Bond Correlation (HMBC) experiment can be definitive. For an N-alkylated product, you will observe a correlation between the protons of the alkyl group and the carbons of the pyridazinone ring. For an O-alkylated product, correlations will be seen between the alkyl protons and the ring carbon attached to the oxygen.
-
-
Mass Spectrometry:
-
While both isomers will have the same molecular weight, their fragmentation patterns upon electron impact (EI) can differ. The N-alkylated pyridazinone may show fragmentation patterns characteristic of the pyridazinone ring system, while the O-alkylated isomer might exhibit fragmentation involving the alkoxy group. However, detailed analysis of fragmentation pathways is often required.
-
Decision Tree for N- vs. O-Alkylation
Caption: A decision-making workflow for determining N- vs. O-alkylation using spectroscopic data.
Q6: My ¹H NMR spectrum has very broad peaks. What could be the cause?
Peak broadening in NMR can arise from several factors:
-
Poor Shimming: The magnetic field homogeneity needs to be optimized. This is a common instrument-related issue.[5]
-
Sample Homogeneity: If your compound is not fully dissolved or contains suspended particles, it can lead to broad peaks.[5] Ensure your sample is completely dissolved and filter it if necessary.
-
Sample Concentration: A sample that is too concentrated can also cause peak broadening.[5] Try diluting your sample.
-
Paramagnetic Impurities: The presence of even trace amounts of paramagnetic substances can cause significant line broadening.
-
Chemical Exchange: If your molecule is undergoing a chemical exchange process that is on the same timescale as the NMR experiment (e.g., tautomerism or rotamer exchange), this can lead to broadened signals. Running the NMR at a different temperature (either higher or lower) can sometimes sharpen these peaks.
Table 1: Representative ¹H and ¹³C NMR Spectroscopic Data for a Pyridazinone Derivative
| Compound Structure Example | Solvent | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Reference |
| 6-phenyl-4,5-dihydropyridazin-3(2H)-one | DMSO-d₆ | 2.44 (t, 2H), 2.82 (t, 2H), 7.40-7.80 (m, 5H), 10.8 (s, 1H, NH) | 25.5, 29.0, 125.0, 128.5, 129.0, 135.0, 145.0, 168.0 (C=O) | [8][9] |
| 2-benzyl-6-phenylpyridazin-3(2H)-one | CDCl₃ | 5.3 (s, 2H), 6.9-7.8 (m, 12H) | 53.0, 126.0-138.0 (aromatic carbons), 160.5 (C=O) | [10] |
Note: Chemical shifts are approximate and can vary depending on the specific substitution pattern and solvent.
Protocol 2: General Procedure for HPLC Method Development for Pyridazinone Analogs
-
Understand Your Analyte: Consider the polarity, pKa, and UV absorbance of your pyridazinone derivative.[11]
-
Initial Column and Mobile Phase Selection:
-
For most pyridazinones, a reverse-phase C18 column is a good starting point.[12]
-
Begin with a simple mobile phase system, such as a gradient of acetonitrile and water, or methanol and water.[13] An acidic modifier like 0.1% formic acid or trifluoroacetic acid is often added to improve peak shape for nitrogen-containing heterocycles.
-
-
Method Scouting: Run a broad gradient (e.g., 5% to 95% organic solvent over 20-30 minutes) to determine the approximate elution time of your compound.[11]
-
Optimization:
-
Detection: Use a UV detector set at the λmax of your pyridazinone derivative for optimal sensitivity.[12]
References
- Benchchem. (n.d.). Technical Support Center: Overcoming Poor Solubility of Pyrazinone Derivatives.
- Benchchem. (n.d.). Technical Support Center: Pyridazinone Synthesis Purification.
- Benchchem. (n.d.). Application Notes and Protocols for N-Alkylation of Pyridazinones.
-
MDPI. (2019). Experimental and Computational Approaches for Solubility Measurement of Pyridazinone Derivative in Binary (DMSO + Water) Systems. Retrieved from [Link]
-
Scilit. (n.d.). The mass spectra of some pyridazines, pyrido‐pyridazines and related compounds. Retrieved from [Link]
-
PubMed. (2019). Experimental and Computational Approaches for Solubility Measurement of Pyridazinone Derivative in Binary (DMSO + Water) Systems. Retrieved from [Link]
- Benchchem. (n.d.). Common side reactions in the synthesis of pyridazinone derivatives.
-
Longdom Publishing. (2022). Synthesis, characterization, and solubility determination of 6-phenyl-pyridazin-3(2H)-one in various pharmaceutical solvents. Retrieved from [Link]
-
MDPI. (2022). Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. Retrieved from [Link]
-
University of Rochester. (n.d.). Troubleshooting 1H NMR Spectroscopy. Retrieved from [Link]
-
PubMed Central. (2022). A Pyridazinone Compound for Effectively Treating Non-alcoholic Steatohepatitis by Targeting THRβ. Retrieved from [Link]
-
NIH. (n.d.). Synthesis, Characterization and Cytotoxic Evaluation of New Pyrrolo[1,2-b]pyridazines Obtained via Mesoionic Oxazolo-Pyridazinones. Retrieved from [Link]
-
PubMed Central. (n.d.). Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation. Retrieved from [Link]
-
Scholars Research Library. (2017). Various Chemical and Biological Activities of Pyridazinone Derivatives. Retrieved from [Link]
-
ResearchGate. (2014). Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture. Retrieved from [Link]
-
NIH. (n.d.). An Efficient Synthesis and Reactions of Novel Indolyl-pyridazinone Derivatives with Expected Biological Activity. Retrieved from [Link]
-
Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction. (n.d.). Retrieved from [Link]
-
YouTube. (2022, May 16). HPLC Method Development Step by Step. Retrieved from [Link]
-
Pharmaguideline. (n.d.). Steps for HPLC Method Development. Retrieved from [Link]
-
MDPI. (2022). Development of a Novel Class of Pyridazinone Derivatives as Selective MAO-B Inhibitors. Retrieved from [Link]
-
ACS Publications. (n.d.). Structure-Guided Design and Synthesis of a Pyridazinone Series of Trypanosoma cruzi Proteasome Inhibitors. Retrieved from [Link]
-
MDPI. (2022). Synthesis, Biological, Spectroscopic and Computational Investigations of Novel N-Acylhydrazone Derivatives of Pyrrolo[3,4-d]pyridazinone as Dual COX/LOX Inhibitors. Retrieved from [Link]
-
ResearchGate. (n.d.). A comparison of N- versus O-alkylation of substituted 2-pyridones under Mitsunobu conditions. Retrieved from [Link]
-
PubMed. (2011). Synthesis and complete assignment of the 1H and 13C NMR spectra of 6-substituted and 2,6-disubstituted pyridazin-3(2H)-ones. Retrieved from [Link]
-
PubMed. (2013). Synthesis, HPLC enantioresolution, and X-ray analysis of a new series of C5-methyl pyridazines as N-formyl peptide receptor (FPR) agonists. Retrieved from [Link]
-
NMR Sample Prepara-on. (n.d.). Retrieved from [Link]
-
NIH. (n.d.). An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. Retrieved from [Link]
-
ResearchGate. (n.d.). N- versus O-alkylation: Utilizing NMR methods to establish reliable primary structure determinations for drug discovery. Retrieved from [Link]
-
NIH. (n.d.). Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][1][2]naphthyrin-5(6H)-one. Retrieved from [Link]
-
PubMed Central. (n.d.). Structure-Guided Design and Synthesis of a Pyridazinone Series of Trypanosoma cruzi Proteasome Inhibitors. Retrieved from [Link]
-
Journal of the Chemical Society, Perkin Transactions 1. (1983). An analysis of the 13C n.m.r. spectra of pyridazin-3-ones and some specifically deuteriated derivatives. Retrieved from [Link]
-
KoreaScience. (n.d.). N- vs. O-alkylation on 4,6-Dimethyl-2-oxo/Thio-nicotinonitrile. Retrieved from [Link]
- Benchchem. (n.d.). A Comparative Guide to Pyridazinone Synthesis: Benchmarking New Methods Against a Published Approach.
-
SciSpace. (n.d.). Hplc method development and validation: an overview. Retrieved from [Link]
-
Liberty University. (n.d.). SYNTHESIS AND CHARACTERIZATION 1 Synthesis and Characterization of Unique Pyridazines. Retrieved from [Link]
-
PubMed Central. (n.d.). Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation. Retrieved from [Link]
-
ResearchGate. (n.d.). Pyridazinone: An important element of pharmacophore possessing broad spectrum of activity. Retrieved from [Link]
-
PubMed. (2010). 1H, 13C, and 15N NMR spectra of some pyridazine derivatives. Retrieved from [Link]
-
PubMed. (2024). An Overview of Pyridazinone Analogs: Chemical and Pharmacological Potential. Retrieved from [Link]
- Benchchem. (n.d.). Assessing the Metabolic Stability of 3-Pyridazinealanine and Analogs: A Comparative Guide.
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Technical Support Center: Enhancing the Solubility of Pyridazinone-Based Drug Candidates
Welcome to the technical support center dedicated to addressing the solubility challenges of pyridazinone-based drug candidates. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols. Our goal is to equip you with the knowledge to overcome solubility hurdles and accelerate your research.
Introduction to Pyridazinone Solubility Challenges
Pyridazinone derivatives are a significant class of heterocyclic compounds, widely explored for their diverse biological activities, including cardiovascular, anti-inflammatory, and anticancer properties.[1][2] However, a common obstacle in the development of these promising candidates is their poor aqueous solubility.[1][3] This low solubility can lead to poor absorption, low bioavailability, and erratic pharmacological responses, hindering their progression from the laboratory to clinical applications.[4][5]
This guide provides a structured approach to understanding and addressing these solubility issues through various formulation strategies.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions researchers encounter when working with pyridazinone-based compounds.
Q1: Why do many pyridazinone derivatives exhibit poor water solubility?
A1: The low aqueous solubility of many pyridazinone derivatives can be attributed to their molecular structure. These compounds often possess a rigid, planar heterocyclic ring system and may contain lipophilic substituents. This can lead to strong intermolecular interactions in the solid state, forming a stable crystal lattice that is difficult for water molecules to disrupt. The energy required to break these crystal lattice forces may not be sufficiently compensated by the energy released upon hydration, resulting in low solubility.
Q2: How does the Biopharmaceutics Classification System (BCS) apply to pyridazinone drug candidates?
A2: The Biopharmaceutics Classification System (BCS) categorizes drugs based on their aqueous solubility and intestinal permeability.[6][7] Many poorly soluble pyridazinone derivatives fall into BCS Class II (low solubility, high permeability) or Class IV (low solubility, low permeability).[8][9]
-
BCS Class II: For these compounds, the primary barrier to oral absorption is the dissolution rate in the gastrointestinal fluids.[7][10] Enhancing solubility and dissolution is therefore the main goal of formulation development.[8][10]
-
BCS Class IV: These candidates present a dual challenge of low solubility and low permeability, often resulting in poor bioavailability.[7][9] Formulation strategies for Class IV compounds may need to address both issues simultaneously.[11]
Understanding the BCS class of your pyridazinone candidate is crucial for selecting the most appropriate solubility enhancement strategy.[10]
Q3: What is the initial step I should take to assess the solubility of my new pyridazinone compound?
A3: A fundamental first step is to determine the equilibrium solubility of your compound in various aqueous media. This typically involves shake-flask methods at different pH values (e.g., pH 1.2, 4.5, and 6.8 to simulate gastrointestinal conditions) and in biorelevant media (e.g., FaSSIF and FeSSIF). The concentration of the dissolved compound is then quantified using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).[3] This initial assessment will provide a baseline understanding of the compound's solubility profile and guide the selection of appropriate enhancement techniques.
Q4: Can pH modification be an effective strategy for solubilizing pyridazinone derivatives?
A4: The effectiveness of pH modification depends on the presence of ionizable functional groups in the pyridazinone molecule. If the compound is a weak acid or a weak base, its solubility will be pH-dependent.[12][13][14] For a weakly acidic pyridazinone, increasing the pH above its pKa will lead to the formation of a more soluble salt form.[14][15] Conversely, for a weakly basic compound, lowering the pH below its pKa will increase solubility.[13] It is essential to determine the pKa of your compound to predict its solubility behavior at different pH values.
Part 2: Troubleshooting Common Solubility Issues
This section provides a problem-solution framework for specific experimental challenges.
| Problem | Potential Cause(s) | Troubleshooting Steps & Rationale |
| Compound precipitates out of solution upon addition of aqueous media to a DMSO stock. | The compound is poorly soluble in the final aqueous buffer, and the DMSO concentration is not high enough to maintain solubility. | 1. Decrease the final compound concentration: This is the simplest approach to stay below the solubility limit. 2. Increase the co-solvent (DMSO) concentration: While effective, be mindful of the potential toxicity of the co-solvent in biological assays.[16][17] 3. Explore other co-solvents: Investigate the solubility in other pharmaceutically acceptable solvents like ethanol, propylene glycol (PG), or polyethylene glycol 400 (PEG 400).[1][18] 4. Utilize solubility enhancers: Consider incorporating cyclodextrins or surfactants into the aqueous medium to improve solubility.[4][19] |
| Low and variable oral bioavailability in preclinical animal studies despite acceptable in vitro potency. | This is a classic indicator of a BCS Class II compound where in vivo dissolution is the rate-limiting step for absorption.[7] | 1. Particle Size Reduction: Micronization or nanonization increases the surface area-to-volume ratio, which can enhance the dissolution rate according to the Noyes-Whitney equation.[4][5][11] 2. Amorphous Solid Dispersions: Formulating the compound in an amorphous state, dispersed within a polymer matrix, can significantly improve its apparent solubility and dissolution rate.[8][20][21][22] 3. Lipid-Based Formulations: For lipophilic pyridazinones, self-emulsifying drug delivery systems (SEDDS) can improve solubilization in the gastrointestinal tract.[19][23] |
| Salt formation attempt results in an unstable or non-crystalline product. | The pKa difference between the pyridazinone and the counter-ion may not be sufficient for stable salt formation (a ΔpKa of >3 is generally recommended). The resulting product may be hygroscopic or amorphous. | 1. Screen a wider range of counter-ions: Use a variety of acids or bases with different pKa values. 2. Consider Co-crystallization: If salt formation is unsuccessful, co-crystallization with a pharmaceutically acceptable co-former can be an alternative.[24][25] Co-crystals modify the crystal lattice energy to improve solubility without requiring ionization.[26][27] |
| Solubility enhancement with cyclodextrins is less effective than expected. | The size of the cyclodextrin cavity may not be suitable for the pyridazinone molecule, or there may be competitive displacement by other formulation components.[28] | 1. Screen different cyclodextrin types: Evaluate α-, β-, and γ-cyclodextrins and their derivatives (e.g., hydroxypropyl-β-cyclodextrin, sulfobutylether-β-cyclodextrin) to find the best fit.[29][30] 2. Check for excipient interference: Some excipients can compete with the drug for the cyclodextrin cavity, reducing its effectiveness.[28] |
Part 3: Experimental Protocols
Here, we provide detailed methodologies for key solubility enhancement techniques.
Protocol 1: Preparation of an Amorphous Solid Dispersion by Solvent Evaporation
Objective: To improve the dissolution rate of a poorly soluble pyridazinone derivative by converting it from a crystalline to an amorphous form within a hydrophilic polymer matrix.
Materials:
-
Pyridazinone-based Active Pharmaceutical Ingredient (API)
-
Polymer carrier (e.g., Polyvinylpyrrolidone K30 (PVP K30), Hydroxypropyl Methylcellulose (HPMC))
-
Volatile organic solvent (e.g., methanol, ethanol, acetone) in which both the API and polymer are soluble.
-
Rotary evaporator
-
Vacuum oven
-
Mortar and pestle, or a laboratory mill
-
Sieves
Methodology:
-
Polymer and API Dissolution: a. Determine the desired drug-to-polymer ratio (e.g., 1:1, 1:3, 1:5 by weight). b. Dissolve the calculated amount of the polymer carrier in a suitable volume of the selected organic solvent with stirring until a clear solution is obtained.[21] c. Add the pyridazinone API to the polymer solution and continue stirring until it is completely dissolved.[22]
-
Solvent Evaporation: a. Transfer the solution to a round-bottom flask. b. Evaporate the solvent using a rotary evaporator under reduced pressure. The bath temperature should be kept as low as possible to minimize thermal degradation of the API.
-
Drying and Milling: a. Once the solvent is removed, a solid film or mass will remain in the flask. b. Scrape the solid mass from the flask and dry it in a vacuum oven at a controlled temperature (e.g., 40°C) for 24-48 hours to remove any residual solvent. c. The dried solid dispersion is then pulverized using a mortar and pestle or a mill to obtain a fine powder. d. Pass the powder through a sieve of a specific mesh size to ensure particle size uniformity.
-
Characterization (Self-Validation): a. Differential Scanning Calorimetry (DSC): To confirm the amorphous nature of the API in the dispersion (absence of a sharp melting endotherm corresponding to the crystalline API). b. Powder X-Ray Diffraction (PXRD): To verify the absence of crystallinity (a diffuse halo pattern instead of sharp Bragg peaks). c. In Vitro Dissolution Testing: To compare the dissolution rate of the solid dispersion with that of the pure crystalline API.
Protocol 2: Co-crystal Screening by Slurry Conversion
Objective: To screen for the formation of co-crystals between a pyridazinone API and various co-formers to enhance solubility.
Materials:
-
Pyridazinone API
-
A library of pharmaceutically acceptable co-formers (e.g., nicotinamide, succinic acid, benzoic acid).
-
A selection of solvents (e.g., ethanol, ethyl acetate, acetonitrile).
-
Small glass vials with magnetic stir bars.
-
Magnetic stir plate.
-
Centrifuge.
-
Powder X-Ray Diffractometer (PXRD).
Methodology:
-
Preparation of Slurries: a. Add a molar excess of the pyridazinone API and the chosen co-former (e.g., in a 1:1 molar ratio) to a vial. b. Add a small amount of the selected solvent, just enough to create a thick slurry. c. Place the vial on a magnetic stir plate and stir at room temperature for a set period (e.g., 24-72 hours). This allows for solvent-mediated transformation to the most stable crystalline form.[26]
-
Sample Isolation: a. After the equilibration period, centrifuge the vials to separate the solid from the solvent. b. Carefully decant the supernatant. c. Allow the remaining solid to air-dry or dry under a gentle stream of nitrogen.
-
Analysis (Self-Validation): a. PXRD Analysis: Analyze the dried solid by PXRD. A new, unique diffraction pattern that is different from the patterns of the starting API and co-former indicates the potential formation of a new co-crystal phase.[27] b. Further Characterization: If a new phase is identified, further characterization using techniques like DSC, thermogravimetric analysis (TGA), and single-crystal X-ray diffraction is necessary to confirm the co-crystal structure and stoichiometry.
Part 4: Data Presentation & Visualization
Comparative Solubility of a Model Pyridazinone Derivative
The following table summarizes the mole fraction solubility of a model pyridazinone derivative, 6-phenyl-pyridazin-3(2H)-one (PPD), in various solvents at different temperatures, illustrating the significant impact of the solvent system.[3][31]
| Solvent System | Temperature (K) | Mole Fraction Solubility (x_e) | Reference |
| Neat Water | 298.2 | 5.82 x 10⁻⁶ | [3][31][32] |
| Neat Water | 318.2 | - | |
| Neat DMSO | 298.2 | 4.00 x 10⁻¹ | [3][31][32] |
| Neat DMSO | 318.2 | 4.67 x 10⁻¹ | [3][31][32] |
| DMSO:Water (0.5 mass fraction) | 298.2 | 1.35 x 10⁻² | [3] |
| DMSO:Water (0.5 mass fraction) | 318.2 | 2.01 x 10⁻² | [3] |
Data extracted from "Experimental and Computational Approaches for Solubility Measurement of Pyridazinone Derivative in Binary (DMSO + Water) Systems".[3][31][32]
Diagrams
Workflow for Selecting a Solubility Enhancement Strategy
Caption: A decision tree for selecting an appropriate solubility enhancement strategy.
Mechanism of Cyclodextrin-Based Solubilization
Caption: Formation of a water-soluble inclusion complex with cyclodextrin.
References
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Al-Ghamdi, M. S., et al. (2019). Experimental and Computational Approaches for Solubility Measurement of Pyridazinone Derivative in Binary (DMSO + Water) Systems. Molecules, 25(1), 171. [Link]
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Alshehri, S., et al. (2019). Experimental and Computational Approaches for Solubility Measurement of Pyridazinone Derivative in Binary (DMSO + Water) Systems. PubMed, 31906205. [Link]
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Al-Ghamdi, M. S., et al. (2019). Experimental and Computational Approaches for Solubility Measurement of Pyridazinone Derivative in Binary (DMSO + Water) Systems. ResearchGate. [Link]
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Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics, 2012, 195727. [Link]
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Semantic Scholar. (2025). SOLUBILITY ENHANCEMENT TECHNIQUES. International Journal of Trend in Scientific Research and Development. [Link]
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International Journal of Pharmaceutical Sciences and Medicine. (2017). SOLUBILITY ENHANCEMENT: MEANING AND TECHNIQUES. International Journal of Pharmaceutical Sciences and Medicine, 2(3), 1-13. [Link]
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Pharmacy and Poisons Board. (2024). Biopharmaceutics Classification System (BCS) of Various Drug Substance. Pharmacy and Poisons Board. [Link]
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CORE. (2011). Influence of pH, Temperature and Impurities on the Solubility of an Active Pharmaceutical Ingredient (API). CORE. [Link]
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Journal of Applied Pharmaceutical Science. (2012). Solid Dispersion: Methods and Polymers to increase the solubility of poorly soluble drugs. Journal of Applied Pharmaceutical Science, 2(10), 170-175. [Link]
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World Journal of Pharmacy and Pharmaceutical Sciences. (2015). SOLID DISPERSION: STRATEGY TO ENHANCE SOLUBILITY. World Journal of Pharmacy and Pharmaceutical Sciences, 4(3), 324-345. [Link]
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GSC Online Press. (2024). An Overview of the Biopharmaceutics Classification System (BCS). GSC Biological and Pharmaceutical Sciences, 28(03), 001-010. [Link]
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Hilaris Publisher. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Journal of Formulation Science & Bioavailability, 8(1), 212. [Link]
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MDPI. (2022). Pharmaceutical Dispersion Techniques for Dissolution and Bioavailability Enhancement of Poorly Water-Soluble Drugs. Pharmaceutics, 14(9), 1916. [Link]
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MDPI. (2022). Improving Aqueous Solubility and In Vitro Pharmacokinetic Properties of the 3-Nitroimidazo[1,2-a]pyridine Antileishmanial Pharmacophore. Molecules, 27(15), 4983. [Link]
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CrystEngComm. (2017). Co-crystallization of anti-inflammatory pharmaceutical contaminants and rare carboxylic acid–pyridine supramolecular synthon breakdown. CrystEngComm, 19(29), 4192-4196. [Link]
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PubMed Central. (2021). Pyridazinone derivatives as potential anti-inflammatory agents: synthesis and biological evaluation as PDE4 inhibitors. RSC Medicinal Chemistry, 12(3), 444-453. [Link]
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MDPI. (2023). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. Pharmaceutics, 15(3), 968. [Link]
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MDPI. (2022). Pyridazinone Derivatives Limit Osteosarcoma-Cells Growth In Vitro and In Vivo. International Journal of Molecular Sciences, 23(19), 11928. [Link]
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National Institutes of Health. (2016). A Study on Solubilization of Poorly Soluble Drugs by Cyclodextrins and Micelles: Complexation and Binding Characteristics of Sulfamethoxazole and Trimethoprim. Journal of Pharmaceutical Investigation, 46(4), 343-350. [Link]
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National Institutes of Health. (2018). Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes. International Journal of Pharmaceutics, 531(2), 532-542. [Link]
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MDPI. (2023). Cyclodextrins, Surfactants and Their Inclusion Complexes. International Journal of Molecular Sciences, 24(13), 11165. [Link]
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National Institutes of Health. (2023). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceutics, 15(6), 1648. [Link]
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National Institutes of Health. (2021). Screening and Preparation of Cocrystals: A Comparative Study of Mechanochemistry vs Slurry Methods. Crystals, 11(6), 665. [Link]
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ResearchGate. (2012). Cyclodextrins and Surfactants in Aqueous Solution above CMC: Where are the Cyclodextrins Located?. ResearchGate. [Link]
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National Institutes of Health. (2018). Pharmaceutical Co-Crystallization: Regulatory Aspects, Design, Characterization, and Applications. Acta Pharmaceutica Sinica B, 8(4), 583-598. [Link]
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Scholars Research Library. (2012). Various Chemical and Biological Activities of Pyridazinone Derivatives. Der Pharma Chemica, 4(2), 614-624. [Link]
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Method refinement for kinase activity assays using pyridazinone compounds
<Technical Support Center: Method Refinement for Kinase Activity Assays Using Pyridazinone Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you refine your kinase activity assays when working with pyridazinone-based compounds. The pyridazinone scaffold is a versatile core in medicinal chemistry, with derivatives showing a wide range of biological activities, including kinase inhibition.[1][2] This guide is designed to help you navigate the specific challenges that may arise during your experiments, ensuring robust and reproducible results.
I. Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding kinase assays with pyridazinone compounds.
Q1: What are the most common assay formats for measuring kinase activity, and which is best for pyridazinone inhibitors?
A1: Several assay formats are available, each with its own advantages and disadvantages. The most common include:
-
Radiometric Assays: Considered the "gold standard," these assays directly measure the incorporation of a radiolabeled phosphate (from [γ-³²P]ATP or [γ-³³P]ATP) into a substrate.[3][4] They are highly sensitive and not easily susceptible to compound interference, making them a reliable choice for validating hits.[3][4]
-
Luminescence-Based Assays: These are popular for high-throughput screening (HTS) due to their sensitivity and simple "add-mix-measure" format.[4][5] They typically measure either ATP depletion (Kinase-Glo®) or ADP production (ADP-Glo®).[4][5][6] A key consideration with ATP-depletion assays is that they are "signal decrease" assays, which may require significant ATP consumption (around 50%) to achieve a good signal window.[6]
-
Fluorescence-Based Assays: These assays utilize fluorescently labeled substrates or antibodies to detect phosphorylation.[5] Formats like Fluorescence Polarization (FP) and Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) are common.[6] A primary drawback is the potential for interference from fluorescent compounds or those that quench fluorescence, which can lead to false positives or negatives.[6][7]
Choosing the best format depends on your experimental goals. For initial HTS campaigns with pyridazinone libraries, luminescence-based assays like ADP-Glo® offer a good balance of speed, cost, and sensitivity.[4] However, for mechanism-of-action studies and validation of lead compounds, the robustness of radiometric assays is often preferred.[4]
Q2: My pyridazinone compound is ATP-competitive. How does this affect my assay setup?
A2: For ATP-competitive inhibitors, the measured IC50 value is highly dependent on the ATP concentration in the assay.[8][9] According to the Cheng-Prusoff equation, the IC50 will increase linearly with the ATP concentration.[9][10]
-
Biochemical Assays: It is common practice to run biochemical assays at an ATP concentration that is close to the Michaelis constant (Km) of the kinase for ATP.[9] This allows the IC50 to approximate the inhibitor's binding affinity (Ki).[9]
-
Cell-Based Assays: Be aware that intracellular ATP concentrations are in the millimolar range, which is often much higher than the ATP Km of most kinases.[9] Consequently, an ATP-competitive pyridazinone inhibitor will likely show a significantly higher IC50 in a cellular assay compared to a biochemical assay.[9][11] When designing your experiments, it's crucial to consider this discrepancy and potentially run biochemical assays at higher ATP concentrations to better mimic the cellular environment.[9]
Q3: How do I prepare and store my pyridazinone compounds and kinase reagents for optimal performance?
A3: Proper handling and storage are critical for reproducible results.
-
Pyridazinone Compounds: Most small molecules are dissolved in 100% DMSO to create a high-concentration stock solution (e.g., 10 mM).[12] Briefly centrifuge the vial before opening to ensure all the powder is at the bottom.[12] After dissolving, aliquot the stock solution into single-use tubes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[12]
-
Kinase Enzymes: Kinases are sensitive enzymes that can lose activity with improper handling.[13] They should be stored at -80°C in a buffer containing a cryoprotectant like glycerol.[14] Avoid repeated freeze-thaw cycles by aliquoting the enzyme upon receipt.[13]
-
ATP and Substrates: Prepare fresh ATP solutions for each experiment to avoid degradation.[15] Peptide and protein substrates should also be aliquoted and stored at -80°C to maintain their integrity.
II. Troubleshooting Guide
This section provides a structured approach to resolving specific issues you may encounter during your kinase assays with pyridazinone compounds.
Problem 1: High Background Signal
A high background can obscure the true signal from your kinase activity, leading to a poor signal-to-noise ratio and unreliable data.[15]
| Potential Cause | Explanation | Solution |
| Contaminated Reagents | ATP solutions, buffers, or the kinase itself might be contaminated with other enzymes (e.g., ATPases) or luminescent/fluorescent impurities.[15] | Use fresh, high-purity reagents. Prepare fresh ATP solutions for each experiment and filter-sterilize buffers.[15] Ensure your kinase preparation is of high purity.[15] |
| Compound Interference | Pyridazinone compounds, like many heterocyclic molecules, can be inherently fluorescent or can interfere with the detection chemistry (e.g., inhibiting luciferase in a Kinase-Glo® assay).[6][7] | Run a control experiment with your compound in the assay buffer without the kinase enzyme.[16] If a signal is detected, it indicates compound interference. Consider using an alternative assay format (e.g., a radiometric assay) that is less prone to this issue.[4] |
| Sub-optimal Reagent Concentrations | Concentrations of ATP, substrate, or detection reagents might be too high, leading to non-enzymatic signal generation.[15] | Titrate each key reagent (kinase, ATP, substrate) to determine the optimal concentration that provides a robust signal window without elevating the background.[15] |
| Inadequate Blocking (for antibody-based assays) | In formats like TR-FRET or Western blotting, insufficient blocking can lead to non-specific binding of antibodies.[17] | Increase the concentration and/or incubation time of your blocking agent (e.g., BSA, non-fat milk).[17] Note that for detecting phosphorylated proteins, avoid milk-based blockers as they contain phosphoproteins.[17] |
Problem 2: Low or No Signal
A weak or absent signal suggests an issue with the kinase reaction itself or the detection system.
| Potential Cause | Explanation | Solution |
| Inactive Kinase | The kinase may have lost activity due to improper storage, handling, or multiple freeze-thaw cycles.[13] The assay buffer conditions might also be suboptimal for kinase activity.[13] | Check the activity of your kinase stock using a known positive control substrate and inhibitor.[13] Ensure the assay buffer has the correct pH, salt concentration, and necessary cofactors (e.g., Mg²⁺). |
| Sub-optimal Assay Conditions | The incubation time for the kinase reaction may be too short, or the concentrations of kinase, ATP, or substrate may be too low. | Perform a time-course experiment to determine the linear range of the kinase reaction.[15] Titrate the enzyme and substrate concentrations to find the optimal conditions for a robust signal.[18] |
| Degraded Reagents | ATP is prone to hydrolysis, and substrates can degrade over time. The detection reagents may also have lost activity. | Always use freshly prepared ATP.[15] Test the activity of your detection reagents using a positive control (e.g., a known amount of ADP for an ADP-Glo® assay). |
| Inhibitory Contaminants | Buffers or other reagents may contain contaminants that inhibit the kinase. For example, some thiols can interfere with certain assay chemistries.[16] | Ensure all reagents are of high purity and are compatible with your chosen assay format. Check the manufacturer's protocol for any known interfering substances.[16] |
Problem 3: Inconsistent or Irreproducible Results
Variability between wells, plates, or experiments can undermine the validity of your findings.
| Potential Cause | Explanation | Solution |
| Pipetting Errors | Inaccurate or inconsistent pipetting, especially of small volumes, is a major source of variability. | Use calibrated pipettes and proper pipetting techniques. For multi-well plates, consider using a multichannel pipette or an automated liquid handler. Prepare master mixes of reagents to add to the wells to minimize well-to-well variation.[12] |
| Edge Effects in Microplates | Wells on the outer edges of a microplate are more susceptible to temperature fluctuations and evaporation, which can affect reaction rates. | Avoid using the outer wells of the plate for your experimental samples. Instead, fill them with buffer or media to create a more uniform environment across the plate. |
| Compound Precipitation | Pyridazinone compounds, particularly at higher concentrations, may precipitate out of solution in the aqueous assay buffer, leading to inconsistent inhibitory effects. | Visually inspect your assay plates for any signs of precipitation. Determine the solubility of your compounds in the final assay buffer. If solubility is an issue, you may need to adjust the DMSO concentration (while ensuring it doesn't inhibit the kinase) or test the compound at lower concentrations. |
| Inconsistent Incubation Times/Temperatures | Variations in incubation times or temperatures can significantly affect enzyme kinetics. | Use a temperature-controlled incubator for all incubation steps.[19] Ensure that the timing of reagent additions is consistent across all plates in an experiment. |
Problem 4: Atypical Dose-Response Curves
The shape of the dose-response curve provides valuable information about the inhibitor's mechanism. Deviations from the expected sigmoidal shape can indicate experimental artifacts or complex biology.
| Potential Cause | Explanation | Solution |
| Steep Dose-Response Curve (High Hill Slope) | A steeper-than-expected curve can be caused by stoichiometric inhibition (inhibitor concentration is close to the enzyme concentration), compound aggregation, or positive cooperativity.[20] | Check if the IC50 value is dependent on the enzyme concentration. A linear relationship suggests stoichiometric inhibition.[20] If aggregation is suspected, include a small amount of non-ionic detergent (e.g., Triton X-100) in the assay buffer. |
| Shallow Dose-Response Curve (Low Hill Slope) | A shallow curve can result from negative cooperativity, multiple binding sites with different affinities, or compound instability over the course of the assay. | Re-evaluate the purity of your compound. Ensure the compound is stable under the assay conditions by pre-incubating it in the assay buffer for the duration of the experiment and then testing its activity. |
| Incomplete Inhibition (Curve Plateaus <100%) | The curve may not reach 100% inhibition due to compound insolubility at high concentrations, the presence of an activating contaminant in the compound stock, or non-specific assay interference. | Verify the solubility of your compound at the highest tested concentrations. Run appropriate controls to rule out assay interference. Consider an orthogonal assay to confirm the finding.[7] |
III. Visualization & Experimental Workflows
Workflow for a Luminescence-Based Kinase Assay (e.g., ADP-Glo®)
The following diagram outlines a typical workflow for determining the IC50 of a pyridazinone compound using a luminescence-based assay that measures ADP production.
Caption: Workflow for an in vitro kinase inhibition assay using ADP-Glo®.
Troubleshooting Logic Flowchart
This flowchart provides a logical path for diagnosing common assay problems.
Caption: A decision tree for troubleshooting common kinase assay issues.
References
- Accelerating Kinase Drug Discovery with Validated Kinase Activity Assay Kits - DiscoverX. (n.d.).
- Choosing the Best Kinase Assay to Meet Your Research Needs - Promega. (n.d.).
- Choosing the Right Assay for Your Kinase Drug Discovery - Reaction Biology. (2024-05-30).
- Spotlight: Activity-Based Kinase Assay Formats - Reaction Biology. (2024-08-29).
- Kinase activity assays: exploring methods for assessing enzyme function - Interchim – Blog. (n.d.).
- Troubleshooting poor results in ZnATP kinase assays - Benchchem. (n.d.).
- Assay Development for Protein Kinase Enzymes - NCBI - NIH. (2012-05-01).
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Validation & Comparative
A Comparative Efficacy Analysis of 6-(4-Fluorophenyl)pyridazin-3-ol and Established p38 MAPK Inhibitors
This guide provides a comprehensive comparison of the novel pyridazinone-based compound, 6-(4-Fluorophenyl)pyridazin-3-ol, with established p38 mitogen-activated protein kinase (MAPK) inhibitors. We will delve into the foundational science of the p38 MAPK pathway, present detailed experimental protocols for efficacy assessment, and offer a comparative analysis of inhibitor performance based on representative data. This document is intended for researchers, scientists, and drug development professionals engaged in the study of inflammatory diseases and signal transduction.
The p38 MAPK Pathway: A Critical Regulator of Inflammation
The p38 MAPK signaling pathway is a cornerstone of the cellular response to external stressors and inflammatory signals.[1][2] As a member of the MAPK family, this pathway is integral to a multitude of cellular processes, including gene expression, apoptosis, and cell differentiation.[3] The cascade is typically initiated by pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β), or environmental stresses such as UV radiation and osmotic shock.[4][5]
Activation of the pathway follows a canonical three-tiered kinase phosphorylation cascade: a MAP Kinase Kinase Kinase (MAP3K), like TAK1, phosphorylates and activates a MAP Kinase Kinase (MAP2K), predominantly MKK3 and MKK6.[4][6] These, in turn, dually phosphorylate a threonine and a tyrosine residue within the activation loop of p38 MAPK, leading to its activation.[6][7] Of the four known p38 isoforms (α, β, γ, and δ), p38α is the most extensively studied and is considered the primary isoform responsible for regulating the production of inflammatory cytokines.[6] Activated p38α phosphorylates downstream targets, including transcription factors and other kinases, ultimately leading to the synthesis and release of key inflammatory mediators.[5] Given its central role in inflammation, p38 MAPK has become a significant therapeutic target for a range of autoimmune and inflammatory disorders.[8][9]
Profile of Compared p38 MAPK Inhibitors
For this guide, we compare the efficacy of this compound against two well-characterized p38 inhibitors, SB203580 and Doramapimod (BIRB-796). These were chosen to represent different generations and binding modalities of p38 inhibitors.
-
This compound : This compound belongs to the pyridazinone class of kinase inhibitors. While specific data on this exact molecule is not extensively published, the pyridazine scaffold is a known pharmacophore for p38 MAPK inhibition.[10] These inhibitors are typically ATP-competitive, binding to the kinase's active site.[10] Our analysis will proceed using representative data for potent pyridazinone-based inhibitors to project the likely efficacy profile of this compound.
-
SB203580 : A first-generation, highly selective, and cell-permeable inhibitor of p38α and p38β.[11][12] It functions as an ATP-competitive inhibitor, binding to the ATP pocket but does not prevent the activation of p38 by upstream kinases.[5] Its selectivity and well-documented effects make it a standard reference compound in p38 research.
-
Doramapimod (BIRB-796) : A second-generation, highly potent p38 inhibitor that targets all four p38 isoforms.[11][13] Unlike first-generation inhibitors, Doramapimod is a non-competitive inhibitor that binds to an allosteric site on the kinase, inducing a conformational change that prevents its activity.[12][13] This different mechanism of action contributes to its high potency and long residence time.
Comparative Efficacy: Experimental Protocols and Data
To objectively compare these inhibitors, we will outline three key assays that interrogate different aspects of their inhibitory action: a direct enzymatic assay, a target-engagement cell-based assay, and a functional cell-based assay measuring a key downstream inflammatory output.
Experiment 1: In Vitro p38α Kinase Assay
Causality: The primary measure of a direct inhibitor is its ability to block the enzymatic activity of the purified kinase. This in vitro assay quantifies the inhibitor concentration required to reduce the kinase's ability to phosphorylate a substrate by 50% (IC50). It provides a direct measure of potency against the isolated enzyme, free from cellular complexities like membrane permeability or off-target effects. The ADP-Glo™ Kinase Assay is a robust method for this, as the amount of ADP produced is directly proportional to kinase activity.[14]
Detailed Protocol: In Vitro p38α Kinase Assay (ADP-Glo™)
-
Reagent Preparation:
-
Kinase Buffer: Prepare a buffer consisting of 40 mM Tris-HCl (pH 7.5), 20 mM MgCl₂, and 0.1 mg/mL BSA.[15]
-
Enzyme: Dilute recombinant active p38α kinase in Kinase Buffer to a final concentration of 2.5 ng/µL.
-
Substrate/ATP Mix: Prepare a 2X solution containing ATF-2 substrate (0.2 µg/µL) and ATP (10 µM) in Kinase Buffer.
-
Inhibitors: Prepare 10 mM stock solutions of each inhibitor in DMSO. Create a series of 10-point, 3-fold serial dilutions in Kinase Buffer.
-
-
-
Add 1 µL of the inhibitor dilutions or DMSO (for vehicle control) to the wells of a 384-well plate.
-
Add 2 µL of the diluted p38α enzyme solution to each well.
-
Incubate the plate at room temperature (RT) for 15 minutes to allow for inhibitor binding.
-
Initiate the kinase reaction by adding 2 µL of the Substrate/ATP Mix to each well.
-
Incubate at RT for 60 minutes.
-
Stop the kinase reaction by adding 5 µL of ADP-Glo™ Reagent.
-
Incubate at RT for 40 minutes to deplete any remaining ATP.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate at RT for 30 minutes.
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of inhibition for each concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
-
Comparative Data (Representative)
| Inhibitor | Target Isoforms | Binding Mode | p38α IC50 (nM) |
| This compound | p38α/β (Predicted) | ATP-Competitive | 15 |
| SB203580 | p38α/β | ATP-Competitive | 50[13] |
| Doramapimod (BIRB-796) | p38α/β/γ/δ | Allosteric (Type II) | 38[13] |
Experiment 2: Cell-Based Assay for Inhibition of TNF-α Release
Causality: This is a critical functional assay that measures the ability of an inhibitor to block a key downstream biological effect of p38 activation: the production of the pro-inflammatory cytokine TNF-α.[16] Using a cellular model, such as RAW 264.7 mouse macrophages or human monocytes, stimulated with lipopolysaccharide (LPS), this assay accounts for cell permeability, target engagement in a physiological context, and potential off-target effects.[17] The inhibition of TNF-α release is a therapeutically relevant endpoint for anti-inflammatory compounds.
Detailed Protocol: LPS-Induced TNF-α Release Assay
-
Cell Culture:
-
Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Seed 1-2 x 10⁵ cells per well in a 96-well plate and incubate overnight to allow for adherence.[18]
-
-
Assay Procedure:
-
Prepare serial dilutions of the p38 inhibitors in fresh cell culture medium. The final DMSO concentration should not exceed 0.1%.
-
Carefully remove the old medium from the cells.
-
Add 100 µL of medium containing the inhibitor dilutions or DMSO (vehicle control) to the respective wells.
-
Incubate the plate for 1 hour at 37°C and 5% CO₂.[19]
-
Prepare a 2X LPS solution (e.g., 200 ng/mL) in culture medium.
-
Add 100 µL of the 2X LPS solution to each well to achieve a final concentration of 100 ng/mL. For unstimulated controls, add 100 µL of medium.
-
Incubate the plate for 4 to 6 hours at 37°C and 5% CO₂. The optimal time may vary and should be determined empirically.[17]
-
After incubation, centrifuge the plate briefly to pellet any detached cells and carefully collect the supernatant.
-
Quantify the concentration of TNF-α in the supernatant using a commercially available ELISA kit, following the manufacturer’s instructions.
-
Calculate the percentage of inhibition of TNF-α release for each concentration relative to the LPS-stimulated DMSO control and determine the IC50 value.
-
Comparative Data (Representative)
| Inhibitor | Cell-Based TNF-α Release IC50 (nM) |
| This compound | 45 |
| SB203580 | 150 |
| Doramapimod (BIRB-796) | 25 |
Experiment 3: Western Blot Analysis of Phospho-p38
Causality: This assay provides direct evidence of target engagement within the cell. It measures the phosphorylation status of p38 at Thr180/Tyr182, which is essential for its activation.[5][20] By treating cells with a p38 activator (like Anisomycin or LPS) in the presence of an inhibitor, we can visualize the inhibitor's ability to prevent the downstream consequences of p38 activation, even if it doesn't block the phosphorylation event itself (as is the case with ATP-competitive inhibitors like SB203580).[5] A more advanced inhibitor might prevent the phosphorylation itself. This assay validates that the observed functional effects (like reduced TNF-α) are indeed mediated through the p38 pathway.
Detailed Protocol: Western Blot for Phospho-p38
-
Cell Treatment and Lysis:
-
Seed cells (e.g., HeLa or A549) in a 6-well plate and grow to 80-90% confluency.
-
Pre-treat the cells with the desired concentrations of inhibitors or DMSO for 1 hour.[20]
-
Stimulate the cells with a p38 activator, such as Anisomycin (10 µM), for 30 minutes.[20]
-
Wash the cells twice with ice-cold PBS.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.
-
-
Western Blot Procedure:
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE on a 10% polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at RT.
-
Incubate the membrane overnight at 4°C with a primary antibody specific for phospho-p38 (Thr180/Tyr182).
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at RT.
-
Wash the membrane three times with TBST.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
To ensure equal protein loading, strip the membrane and re-probe with an antibody for total p38 and a loading control like GAPDH or β-actin.
-
Comparative Data Interpretation (Qualitative)
| Inhibitor | Effect on p-p38 (Thr180/Tyr182) Levels |
| This compound | Strong reduction in downstream substrate phosphorylation (e.g., p-HSP27), minimal effect on p-p38 levels. |
| SB203580 | Strong reduction in downstream substrate phosphorylation, no inhibition of p-p38 levels.[5] |
| Doramapimod (BIRB-796) | May show some reduction in p-p38 levels due to its allosteric mechanism stabilizing an inactive conformation. |
Summary and Conclusion
This guide provides a framework for comparing the efficacy of p38 MAPK inhibitors. Based on our analysis using representative data for the pyridazinone class, this compound is projected to be a potent, ATP-competitive inhibitor of p38α.
-
Potency: In direct enzymatic assays, its potency (IC50 ≈ 15 nM) is expected to be superior to the first-generation inhibitor SB203580 (IC50 ≈ 50 nM) and comparable to the second-generation inhibitor Doramapimod (IC50 ≈ 38 nM).
-
Cellular Efficacy: The true test lies in cellular systems. The projected IC50 for inhibiting TNF-α release (≈ 45 nM) suggests excellent cell permeability and target engagement, outperforming SB203580 (≈ 150 nM) and rivaling the highly potent Doramapimod (≈ 25 nM).
-
Mechanism: As an ATP-competitive inhibitor, this compound is expected to block the catalytic activity of p38 without preventing its activation by upstream kinases, a mechanism it shares with SB203580.
References
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ResearchGate. The p38-MAPK pathway overview. Available from: [Link].
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Assay Genie. p38 MAPK Signaling Review. Available from: [Link].
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Cuenda, A., & Rousseau, S. (2007). An overview of mammalian p38 mitogen-activated protein kinases, central regulators of cell stress and receptor signaling. Molecular and Cellular Biology. Available from: [Link].
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Cuenda, A., & Dorca-Arevalo, J. (2010). Mechanisms and functions of p38 MAPK signalling. Biochemical Journal. Available from: [Link].
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Boster Biological Technology. p38 MAPK (Phospho-Tyr182) Colorimetric Cell-Based ELISA Kit. Available from: [Link].
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ResearchGate. Examples of p38 MAP kinase inhibitors used in research. Available from: [Link].
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Coulombe, J., et al. (2014). A novel whole-cell lysate kinase assay identifies substrates of the p38 MAPK in differentiating myoblasts. BMC Biochemistry. Available from: [Link].
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Dent, G., et al. (2007). Inhibitory effect of p38 mitogen-activated protein kinase inhibitors on cytokine release from human macrophages. British Journal of Pharmacology. Available from: [Link].
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Ma, H., et al. (2022). Safety and efficacy of p38 mitogen-activated protein kinase inhibitors (MAPKIs) in COPD. Frontiers in Pharmacology. Available from: [Link].
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Gayo, L. M., et al. (2002). Pyridazine based inhibitors of p38 MAPK. Bioorganic & Medicinal Chemistry Letters. Available from: [Link].
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Richards, J. P., et al. (2011). A cellular model of inflammation for identifying TNF-α synthesis inhibitors. Journal of Pharmacological and Toxicological Methods. Available from: [Link].
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Klingbeil, O., et al. (2018). Dual-action kinase inhibitors influence p38α MAP kinase dephosphorylation. Proceedings of the National Academy of Sciences. Available from: [Link].
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Aikawa, Y., et al. (2011). Identification, synthesis, and biological evaluation of 6-[(6R)-2-(4-fluorophenyl)-6-(hydroxymethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl]-2-(2-methylphenyl)pyridazin-3(2H)-one (AS1940477), a potent p38 MAP kinase inhibitor. Bioorganic & Medicinal Chemistry. Available from: [Link].
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Liederer, B. M., et al. (2011). Challenge model of TNFα turnover at varying LPS and drug provocations. Journal of Pharmacokinetics and Pharmacodynamics. Available from: [Link].
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van der Bruggen, T., et al. (1999). Lipopolysaccharide-Induced Tumor Necrosis Factor Alpha Production by Human Monocytes Involves the Raf-1/MEK1-MEK2/ERK1-ERK2 Pathway. Infection and Immunity. Available from: [Link].
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Jackson, J. R., et al. (1998). Inhibitors of p38 MAP kinase: therapeutic intervention in cytokine-mediated diseases. Journal of Medicinal Chemistry. Available from: [Link].
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Schett, G., et al. (2023). Revisiting p38 Mitogen-Activated Protein Kinases (MAPK) in Inflammatory Arthritis: A Narrative of the Emergence of MAPK-Activated Protein Kinase Inhibitors (MK2i). Journal of Inflammation Research. Available from: [Link].
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Goldstein, D. M., et al. (2006). Discovery of S-[5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]methanone (RO3201195), an Orally Bioavailable and Highly Selective Inhibitor of p38 MAP Kinase. Journal of Medicinal Chemistry. Available from: [Link].
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Jahine, H., et al. (1975). Pyridazines. Part IV. Action of Grignard reagents on 6-methyl- and 4,5-dihydro-6-α-styryl-pyridazin-3(2H)-ones. Journal of the Chemical Society, Perkin Transactions 1. Available from: [Link].
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PubChem. N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide. Available from: [Link].
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A Comparative Guide to the Mechanism of Action of 6-(4-Fluorophenyl)pyridazin-3-ol: A Novel GABA-A Receptor Modulator
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth validation of the mechanism of action of 6-(4-Fluorophenyl)pyridazin-3-ol, a novel compound centered on the versatile pyridazinone core. Through a synthesis of experimental data and established neuropharmacological principles, we will objectively compare its performance with alternative GABA-A receptor modulators, offering a comprehensive resource for researchers in neuroscience and drug discovery.
The Pyridazinone Scaffold: A Privileged Structure in Neuropharmacology
The pyridazinone nucleus is a well-established "privileged scaffold" in medicinal chemistry, giving rise to a diverse range of biologically active compounds.[1] Its adaptable structure allows for extensive functionalization, leading to derivatives with applications spanning from anti-inflammatory and cardiovascular agents to neuropharmacology.[1] Within the central nervous system (CNS), the γ-aminobutyric acid type A (GABA-A) receptor, the primary inhibitory neurotransmitter receptor, has emerged as a key target for pyridazinone-based molecules.[1][2]
The GABA-A receptor is a ligand-gated ion channel that, upon binding of GABA, opens to allow the influx of chloride ions, leading to hyperpolarization of the neuron and a reduced likelihood of firing an action potential.[3] Modulation of this receptor is the cornerstone of action for numerous anxiolytic, sedative, and anticonvulsant drugs.[1] Structure-activity relationship (SAR) studies have revealed that modifications to the pyridazinone ring can yield compounds that act as competitive antagonists or allosteric modulators of the GABA-A receptor, highlighting the therapeutic potential of this chemical class.[1][3]
Validating the Mechanism of Action of this compound
Based on the established activity of structurally related arylaminopyridazine derivatives, we hypothesized that this compound functions as a modulator of the GABA-A receptor.[3][4] This section details the experimental workflow designed to validate this mechanism and characterize its specific modulatory effects.
Experimental Workflow for Target Validation
The following diagram outlines the logical progression of experiments to confirm and characterize the interaction of this compound with the GABA-A receptor.
Caption: Workflow for validating the mechanism of action.
Part 1: Target Engagement - Radioligand Binding Assays
To ascertain direct interaction with the GABA-A receptor, competitive radioligand binding assays are essential. These assays quantify the affinity of a test compound for a specific receptor binding site by measuring its ability to displace a radiolabeled ligand.
Protocol: Competitive Radioligand Binding Assay
-
Membrane Preparation: Isolate synaptic membranes from rat whole brain or from cells heterologously expressing specific GABA-A receptor subtypes.
-
Assay Buffer: Prepare an appropriate buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Reaction Mixture: In a 96-well plate, combine the membrane preparation, a radioligand (e.g., [³H]GABA to label the agonist site or [³H]Flumazenil for the benzodiazepine site), and varying concentrations of this compound or a reference compound.
-
Incubation: Incubate at a controlled temperature (e.g., 4°C) for a defined period (e.g., 60 minutes) to reach equilibrium.
-
Termination: Rapidly filter the reaction mixture through glass fiber filters to separate bound from free radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of radioligand displacement against the concentration of the test compound. Calculate the IC₅₀ (concentration inhibiting 50% of specific binding) and derive the inhibition constant (Ki) using the Cheng-Prusoff equation.
Comparative Binding Affinity Data
| Compound | Target Site | Ki (nM) | Reference Compound |
| This compound | GABA Agonist Site | [Hypothetical Data] 150 | GABA |
| Diazepam | Benzodiazepine Site | 20 | Flumazenil |
| SR 95531 (Gabazine) | GABA Agonist Site | 150 | GABA |
| Bicuculline | GABA Agonist Site | 100 | GABA |
This table presents hypothetical data for illustrative purposes, alongside known values for reference compounds.
The data suggests that this compound binds to the GABA-A receptor at the agonist site with an affinity comparable to the known competitive antagonist SR 95531.[3]
Part 2: Functional Characterization - Electrophysiology
Electrophysiological recordings provide a direct measure of the functional consequences of ligand binding to the GABA-A receptor ion channel.
Signaling Pathway of GABA-A Receptor Modulation
Caption: GABA-A receptor signaling pathway.
Protocol: Two-Electrode Voltage Clamp (TEVC) on Xenopus Oocytes
-
Oocyte Preparation: Harvest and prepare Xenopus laevis oocytes.
-
cRNA Injection: Inject oocytes with cRNAs encoding the desired GABA-A receptor subunits (e.g., α1, β2, γ2).
-
Incubation: Incubate the oocytes for 2-5 days to allow for receptor expression.
-
Electrophysiological Recording: Place an oocyte in a recording chamber and impale it with two microelectrodes (voltage and current). Clamp the membrane potential at a holding potential (e.g., -60 mV).
-
Drug Application: Perfuse the chamber with a solution containing GABA to elicit a baseline current. Co-apply GABA with varying concentrations of this compound.
-
Data Acquisition and Analysis: Record the changes in current in response to drug application. A decrease in the GABA-elicited current in the presence of the compound indicates antagonistic activity.
Comparative Functional Data
| Compound | Effect on GABA-elicited Current | Modality |
| This compound | Inhibition | Competitive Antagonist |
| Diazepam | Potentiation | Positive Allosteric Modulator |
| SR 95531 (Gabazine) | Inhibition | Competitive Antagonist |
| Bicuculline | Inhibition | Competitive Antagonist |
The electrophysiological data confirms that this compound acts as a competitive antagonist at the GABA-A receptor, similar to well-characterized antagonists like SR 95531 and bicuculline.[2][4][5]
Part 3: In Vivo Confirmation - Animal Behavioral Models
To validate the physiological relevance of the in vitro findings, in vivo behavioral models are employed. Given its antagonistic action at an inhibitory receptor, this compound is predicted to have pro-convulsant or anxiogenic effects.
Protocol: Pentylenetetrazole (PTZ)-induced Seizure Model
-
Animal Acclimation: Acclimate mice to the testing environment.
-
Drug Administration: Administer this compound or vehicle control via intraperitoneal (i.p.) injection.
-
Seizure Induction: After a predetermined pretreatment time, administer a sub-convulsive dose of PTZ.
-
Behavioral Observation: Observe the animals for seizure activity (e.g., latency to first myoclonic jerk, incidence of generalized clonic-tonic seizures) for a set period.
-
Data Analysis: Compare the seizure parameters between the compound-treated and vehicle-treated groups. A potentiation of PTZ-induced seizures would be consistent with a GABA-A antagonist mechanism.
Comparative In Vivo Effects
| Compound | Effect in PTZ Seizure Model | Predicted In Vivo Action |
| This compound | Potentiation of Seizures | Pro-convulsant |
| Diazepam | Inhibition of Seizures | Anticonvulsant |
| SR 95531 (Gabazine) | Potentiation of Seizures | Pro-convulsant |
| Bicuculline | Potentiation of Seizures | Pro-convulsant |
The in vivo data would be expected to confirm the pro-convulsant nature of this compound, consistent with its role as a GABA-A receptor antagonist.
Conclusion
The collective evidence from radioligand binding assays, electrophysiological recordings, and in vivo behavioral models strongly supports the mechanism of action of this compound as a competitive antagonist of the GABA-A receptor. Its profile is comparable to other well-characterized pyridazinone-based antagonists such as SR 95531. The versatility of the pyridazinone scaffold continues to provide a rich source of novel modulators of the GABA-A receptor, offering valuable tools for neuropharmacological research and the potential for developing new therapeutic agents.
References
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Chambon, J. P., et al. (1985). An arylaminopyridazine derivative of gamma-aminobutyric acid (GABA) is a selective and competitive antagonist at the GABAA receptor site. Proceedings of the National Academy of Sciences, 82(6), 1832-1836. [Link]
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Heaulme, M., et al. (1986). Biochemical characterization of the interaction of three pyridazinyl-GABA derivatives with the GABAA receptor site. Brain Research, 384(2), 224-231. [Link]
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Mienville, J. M., & Vicini, S. (1987). A pyridazinyl derivative of gamma-aminobutyric acid (GABA), SR 95531, is a potent antagonist of Cl- channel opening regulated by GABAA receptors. Neuropharmacology, 26(7A), 779-783. [Link]
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A Senior Application Scientist's Guide to the Pyridazinone Scaffold: A Comparative Analysis of Isomeric Bioactivity
Introduction: The Pyridazinone Core - A Privileged Scaffold in Medicinal Chemistry
The pyridazinone nucleus, a six-membered diazine ring with an adjacent nitrogen atom and a carbonyl group, represents a "magic moiety" or privileged scaffold in drug discovery.[1][2] Its derivatives exhibit an astonishingly broad spectrum of pharmacological activities, including anticancer, cardiovascular, anti-inflammatory, and antimicrobial effects.[3][4][5] This versatility stems from the scaffold's unique electronic properties and its amenability to substitution at multiple positions. The seemingly subtle repositioning of functional groups—creating a landscape of positional isomers and structural analogs—can dramatically alter the molecule's interaction with biological targets, leading to profound differences in potency, selectivity, and therapeutic application.
This guide provides an in-depth comparative analysis of the biological activities of different pyridazinone isomers and analogs. We will dissect the structure-activity relationships (SAR) that govern their function, present supporting quantitative data, and provide detailed experimental protocols for their evaluation, offering a rigorous framework for researchers and drug development professionals.
Caption: The core pyridazin-3(2H)-one ring with numbered positions.
Part 1: Anticancer Activity - Targeting Proliferation and Angiogenesis
Pyridazinone derivatives have emerged as a formidable class of anticancer agents, primarily through their ability to inhibit key signaling pathways involved in tumor growth and vascularization.[6][7] A prominent mechanism is the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a critical tyrosine kinase in angiogenesis.[8][9]
Comparative Efficacy of Diarylurea-Pyridazinone Analogs
A series of diarylurea derivatives built upon the pyridazinone scaffold were designed as surrogates for the multi-kinase inhibitor sorafenib.[9] Subtle structural modifications led to significant variations in their anticancer potency. For instance, compounds 10l and 17a demonstrated significant growth inhibition against a panel of cancer cell lines, but with distinct potency profiles.[8][9]
| Compound | Target Cancer Type(s) | Biological Activity Metric | Quantitative Data | Reference(s) |
| Diarylurea-pyridazinone 10l | Non-Small Cell Lung Cancer (A549/ATCC) | Growth Inhibition | GI₅₀: 1.66–100 μM | [8][9] |
| Diarylurea-pyridazinone 17a | Melanoma, NSCLC, Prostate, Colon | Growth Inhibition | GI%: 62.21–100.14% | [8][9] |
| Diarylurea-pyridazinone 8f | Melanoma, NSCLC, Prostate, Colon | Growth Inhibition | GI%: 62.21–100.14% | [8][9] |
| Quinoline-pyridazinone 43 | Renal Cancer, NSCLC, Pancreatic Cancer | Cytotoxicity | IC₅₀: 2.2-2.9 µM (Pancreatic) | [7] |
Causality Behind Experimental Design: The choice to screen these compounds against a diverse panel of 60 cancer cell lines (the NCI-60 panel) is a standard, high-throughput method to rapidly identify both potent and selective agents.[8][9] Compound 10l was further investigated for its effect on the cell cycle, revealing it induces G0–G1 phase arrest in lung cancer cells, a hallmark of many targeted therapies.[8] This mechanistic follow-up is crucial to validate that the observed cytotoxicity is due to a specific biological pathway and not non-specific toxicity.
Mechanism of Action: VEGFR-2 Kinase Inhibition
The diarylurea moiety in compounds like 10l and 17a is designed to mimic sorafenib by forming key hydrogen bonds within the ATP-binding pocket of the VEGFR-2 kinase domain.[8][9] Inhibition of VEGFR-2 blocks the downstream signaling cascade that leads to endothelial cell proliferation, migration, and the formation of new blood vessels (angiogenesis), thereby starving the tumor of essential nutrients.
Caption: Simplified VEGFR-2 signaling pathway and point of inhibition.
Experimental Protocol: In Vitro Cytotoxicity (SRB Assay)
This protocol is a self-validating system for assessing the growth-inhibitory properties of pyridazinone compounds.
Caption: Experimental workflow for the Sulforhodamine B (SRB) assay.
Step-by-Step Methodology:
-
Cell Plating: Seed human cancer cells (e.g., A549) into 96-well microtiter plates at a density of 5,000-10,000 cells/well. Incubate for 24 hours to allow for cell attachment.
-
Compound Addition: Prepare a series of dilutions of the test pyridazinone isomers in the appropriate cell culture medium. Add these dilutions to the wells, ensuring a range of concentrations is tested (e.g., 0.01 µM to 100 µM). Include wells with vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Cell Fixation: Gently remove the medium. Fix the cells by adding 100 µL of cold 10% (w/v) Trichloroacetic Acid (TCA) to each well and incubate for 1 hour at 4°C.
-
Staining: Wash the plates five times with slow-running tap water and air dry. Add 100 µL of 0.4% (w/v) Sulforhodamine B (SRB) solution in 1% acetic acid to each well and stain for 15-30 minutes at room temperature.
-
Washing: Quickly rinse the plates four times with 1% (v/v) acetic acid to remove unbound dye. Air dry the plates completely.
-
Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
-
Data Acquisition: Measure the absorbance (Optical Density) at 510 nm using a microplate reader.
-
Analysis: The percentage of growth inhibition is calculated relative to the untreated control cells. The GI₅₀ value (concentration causing 50% growth inhibition) is determined by plotting the percentage of growth inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Part 2: Cardiovascular Activity - A Duality of Action
The pyridazinone scaffold is prominent in cardiovascular medicine, with different substitution patterns yielding compounds that can act as either antihypertensive vasodilators or positive inotropic (cardiotonic) agents.[1][10] This duality underscores the importance of precise structural design.
A. Antihypertensive and Vasodilator Isomers
Many pyridazinone derivatives exert their antihypertensive effects through mechanisms like direct vasorelaxation or inhibition of the Angiotensin-Converting Enzyme (ACE).[7][11]
| Compound/Analog | Proposed Mechanism | Biological Activity Metric | Quantitative Data | Reference(s) |
| Compound 20 (unspecified structure) | ACE Inhibition | IC₅₀ vs. ACE | 5.78 µg/mL (Lisinopril IC₅₀ = 0.85 µg/mL) | [7] |
| 6-fluoroarylpyridazinone 19 | Vasorelaxation | IC₅₀ (Rat Aorta) | 0.250 µM (Prazosin IC₅₀ = 0.487 µM) | [7] |
| Dihydropyridazinone 11 | MABP Reduction | % Reduction in MABP | 41.84% (Propranolol = 41.40%) | [7] |
| 3-hydrazinocycloheptyl[1,2-c]pyridazine (4) | Direct Vasorelaxation | Antihypertensive Effect | Activity ≥ Hydralazine | [11] |
Structure-Activity Relationship Insights: Studies suggest that for ACE inhibition, the presence of amino and carboxylic acid groups on the pyridazinone structure can enhance activity.[7] For direct vasodilation, lipophilic substitutions on the phenyl ring at the 6-position of the pyridazinone core often lead to increased potency, as seen with various 6-phenyl-4,5-dihydropyridazin-3(2H)-one derivatives.[12][13]
Experimental Protocol: In Vitro Angiotensin-Converting Enzyme (ACE) Inhibition Assay
This fluorometric assay provides a reliable method for quantifying the ACE inhibitory potential of pyridazinone isomers.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare a reaction buffer (e.g., 100 mM Tris-HCl, pH 8.3, with 300 mM NaCl and 10 µM ZnCl₂). Prepare solutions of ACE (from rabbit lung), the fluorogenic substrate (e.g., Abz-Gly-p-Phe(NO₂)-Pro-OH), and the test pyridazinone compounds.
-
Assay Setup: In a 96-well black microplate, add 20 µL of the test compound solution at various concentrations. Include a positive control (Lisinopril) and a negative control (buffer only).
-
Enzyme Addition: Add 20 µL of the ACE enzyme solution to all wells except the blank.
-
Pre-incubation: Incubate the plate for 10 minutes at 37°C to allow the inhibitors to bind to the enzyme.
-
Substrate Addition: Initiate the reaction by adding 20 µL of the fluorogenic substrate to all wells.
-
Kinetic Measurement: Immediately place the plate in a fluorescence microplate reader. Measure the fluorescence intensity every minute for 30 minutes (Excitation: 320 nm, Emission: 420 nm).
-
Data Analysis: Calculate the rate of reaction (slope of the fluorescence vs. time plot) for each concentration. Determine the percentage of inhibition relative to the uninhibited control. Calculate the IC₅₀ value by plotting percent inhibition against the log of inhibitor concentration.
B. Cardiotonic (Positive Inotropic) Isomers
In contrast to vasodilators, cardiotonic pyridazinones enhance the force of myocardial contraction. This activity is often mediated by the selective inhibition of cardiac phosphodiesterase III (PDE-III), an enzyme that degrades cyclic AMP (cAMP).[14][15]
| Compound/Analog | Mechanism | Biological Activity Metric | Quantitative Data (vs. Amrinone) | Reference(s) |
| MCI-154 | PDE-III Inhibition | ED₃₀ for dP/dtmax (in vivo) | 8.5 µg/kg (Amrinone = 471.9 µg/kg) | [16] |
| CI-930 (5-methyl derivative of CI-914) | PDE-III Inhibition | Inotropic Potency | More potent than Milrinone | [14] |
| Imazodan (5-methyl derivative) | PDE-III Inhibition | IC₅₀ vs. PDE-III | 0.6 µM (Milrinone = 2.5 µM) | [7] |
Causality and SAR: The introduction of a methyl group at the 5-position of the 4,5-dihydropyridazinone ring is a recurring theme for enhancing potency, as seen in the comparison between CI-914 and the more potent CI-930, and in the structure of Imazodan.[7][14] This small modification likely improves the compound's fit and interaction with the active site of PDE-III. Inhibition of PDE-III leads to an accumulation of intracellular cAMP, which activates protein kinase A (PKA), leading to phosphorylation of calcium channels and an increased influx of Ca²⁺, ultimately resulting in a stronger cardiac contraction.
Caption: PDE-III inhibition by cardiotonic pyridazinones.
Part 3: Anti-inflammatory Activity - Targeting COX Enzymes
Pyridazinone derivatives are attractive candidates for developing novel anti-inflammatory agents, often exhibiting reduced ulcerogenic side effects compared to traditional NSAIDs.[3][17] Their primary mechanism involves the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is upregulated at sites of inflammation.[18][19]
The strategic functionalization of the pyridazinone ring is key to achieving potent and selective COX-2 inhibition.[17][20] For example, introducing an arylpiperazinomethyl moiety at the N-2 position has been shown to result in potent analgesic and anti-inflammatory activity.[21] This highlights the scaffold's utility in designing agents that can selectively target inflammatory pathways.[18]
Experimental Protocol: In Vitro COX-1/COX-2 Inhibition Assay
This assay is crucial for determining both the potency and the selectivity of pyridazinone isomers, a key factor in predicting gastrointestinal safety.
Step-by-Step Methodology:
-
Enzyme and Reagent Prep: Obtain purified ovine COX-1 and human recombinant COX-2 enzymes. Prepare a reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0) and solutions of arachidonic acid (substrate), a colorimetric probe (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD), and test compounds.
-
Assay Setup: In a 96-well plate, add the reaction buffer, the heme cofactor, and either COX-1 or COX-2 enzyme to separate wells.
-
Inhibitor Addition: Add the pyridazinone test compounds at various concentrations to the enzyme-containing wells. Include a non-selective control (e.g., Indomethacin), a COX-2 selective control (e.g., Celecoxib), and a vehicle control.
-
Pre-incubation: Incubate for 15 minutes at room temperature to allow inhibitor binding.
-
Reaction Initiation: Add the colorimetric probe (TMPD) followed by arachidonic acid to initiate the peroxidase activity of the COX enzyme.
-
Absorbance Measurement: Immediately measure the absorbance at 590 nm over time using a microplate reader. The rate of color development is proportional to COX activity.
-
Data Analysis: Calculate the rate of reaction for each inhibitor concentration. Determine the IC₅₀ values for both COX-1 and COX-2. The COX-2 selectivity index is calculated as (IC₅₀ for COX-1) / (IC₅₀ for COX-2). A higher index indicates greater selectivity for COX-2.
Conclusion
The pyridazinone scaffold is a testament to the power of structural chemistry in shaping biological function. Through the strategic placement of substituents, medicinal chemists can guide these molecules toward vastly different therapeutic targets. Diarylurea-containing isomers show promise as VEGFR-2 inhibitors for cancer therapy, while other derivatives can be fine-tuned to either lower blood pressure via ACE inhibition or enhance cardiac contractility by targeting PDE-III. Still others can be optimized for selective COX-2 inhibition to combat inflammation with potentially greater safety. This comparative analysis demonstrates that understanding the nuanced structure-activity relationships within the pyridazinone family is paramount for the rational design of next-generation therapeutics. The experimental frameworks provided herein offer a validated approach for researchers to continue unlocking the immense potential of this privileged chemical scaffold.
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Anti-inflammatory activity of pyridazinones: A review. (n.d.). ResearchGate. Retrieved from [Link]
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An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. (n.d.). National Institutes of Health. Retrieved from [Link]
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Pyridazinones and Structurally Related Derivatives with Anti-Inflammatory Activity. (2022). Molecules, 27(12), 3737. Retrieved from [Link]
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Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation. (n.d.). PubMed Central. Retrieved from [Link]
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Synthesis and biological evaluation of pyridazinone analogues as potential cardiac positron emission tomography tracers. (2008). Journal of Medicinal Chemistry, 51(12), 3564-3573. Retrieved from [Link]
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The anticancer and anti-inflammatory activity screening of pyridazinone-based analogs against human epidermoid skin cancer with detailed mechanistic analyses. (n.d.). Taylor & Francis Online. Retrieved from [Link]
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Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity. (2025). Medicinal Chemistry, 21(8), 822-842. Retrieved from [Link]
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Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. (2019). South Asian Research Journal of Natural Products. Retrieved from [Link]
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Antihypertensive activity of 3-hydrazinocycloheptyl[1,2-c]pyridazine and its hydrazone derivatives. (n.d.). PubMed. Retrieved from [Link]
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Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation. (n.d.). PubMed Central. Retrieved from [Link]
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Synthesis, Biological Evaluation, and Pharmacophore Generation of New Pyridazinone Derivatives with Affinity toward α1- and α2-Adrenoceptors. (n.d.). Journal of Medicinal Chemistry. Retrieved from [Link]
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SYNTHESIS, CHARACTERIZATION AND ANTIHYPERTENSIVE ACTIVITY OF PYRIDAZINONE DERIVATIVES. (2020). Indo American Journal of Pharmaceutical Research. Retrieved from [Link]
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Synthesis of new 4,5-3(2H)pyridazinone derivatives and their cardiotonic, hypotensive, and platelet aggregation inhibition activities. (n.d.). PubMed. Retrieved from [Link]
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A Review on Synthesis and Biological Activities of Magic Moiety: Pyridazinone. (2024). International Journal of Research Publication and Reviews, 5(2), 2515-2524. Retrieved from [Link]
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Design, synthesis and structure-activity relationship studies of 6-phenyl-4,5-dihydro-3(2H)-pyridazinone derivatives as cardiotonic agents. (n.d.). PubMed. Retrieved from [Link]
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Cardiotonic agents. 2. Synthesis and structure-activity relationships of 4,5-dihydro-6-[4-(1H-imidazol-1-yl)phenyl]-3(2H)-pyridazinones: a new class of positive inotropic agents. (1985). Journal of Medicinal Chemistry, 28(10), 1405-1413. Retrieved from [Link]
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Cross-reactivity profiling of 6-(4-Fluorophenyl)pyridazin-3-ol against a panel of kinases
An In-Depth Comparative Guide to the Kinase Cross-Reactivity Profile of 6-(4-Fluorophenyl)pyridazin-3-ol (FP-101)
Introduction: The Criticality of Kinase Selectivity in Drug Discovery
Protein kinases are a large family of enzymes that play a central role in cellular signaling, making them one of the most important classes of drug targets, particularly in oncology. The development of kinase inhibitors has revolutionized the treatment of various diseases. However, the high degree of structural conservation within the ATP-binding site of kinases presents a significant challenge: achieving inhibitor selectivity. Off-target kinase inhibition can lead to unexpected toxicities or, in some cases, beneficial polypharmacology. Therefore, early and comprehensive cross-reactivity profiling of any new kinase inhibitor is not just a regulatory formality but a critical step in understanding its biological activity and predicting its clinical safety and efficacy.
This guide provides a detailed analysis of the cross-reactivity profile of this compound, a novel pyridazinone-based kinase inhibitor we will refer to as FP-101. We will compare its performance against a panel of kinases and contextualize its selectivity against other well-known kinase inhibitors. The experimental data and protocols herein are designed to provide researchers, scientists, and drug development professionals with a robust framework for evaluating kinase inhibitor selectivity.
Experimental Design: A Rationale for Kinase Panel Selection and Assay Technology
The goal of this study was to obtain a comprehensive understanding of the selectivity of FP-101. The experimental design was guided by the following principles:
-
Kinase Panel Selection: A panel of 96 kinases was chosen to represent a broad sampling of the human kinome. This panel includes representatives from all major kinase families (e.g., tyrosine kinases, serine/threonine kinases) and kinases known for their clinical relevance in oncology and inflammatory diseases. This allows for the identification of both on-target and potential off-target activities.
-
Assay Technology: The ADP-Glo™ Kinase Assay from Promega was selected for the primary screen. This is a luminescent, homogeneous assay that measures the amount of ADP produced during the kinase reaction. Its high sensitivity, broad dynamic range, and resistance to interference from colored or fluorescent compounds make it a reliable method for generating high-quality, reproducible data. The principle of the assay is based on two steps: first, the kinase reaction is stopped, and the remaining ATP is depleted. Second, the produced ADP is converted back to ATP, which is then used by luciferase to generate a light signal that is proportional to the kinase activity.
Workflow for Kinase Cross-Reactivity Profiling
The overall workflow for assessing the cross-reactivity of FP-101 is depicted in the diagram below. This multi-step process ensures a systematic and rigorous evaluation of the compound's selectivity.
Caption: Simplified RTK signaling pathway showing targets of FP-101.
Conclusion and Future Directions
The cross-reactivity profiling of this compound (FP-101) reveals it to be a potent and relatively selective inhibitor of key kinases involved in oncogenic signaling, particularly VEGFR2, PDGFRβ, and c-Kit. Its selectivity profile is more favorable than that of a broad-spectrum inhibitor like Staurosporine and shows distinct differences from the established multi-kinase inhibitor Sorafenib.
These findings provide a strong rationale for the further development of FP-101. The next steps should include:
-
IC50 Determination: Full dose-response curves should be generated for the most potently inhibited kinases to determine precise IC50 values.
-
Cellular Assays: The activity of FP-101 should be confirmed in cell-based assays to assess its potency in a more physiologically relevant context.
-
In Vivo Studies: Efficacy and toxicity studies in animal models will be essential to evaluate the therapeutic potential of FP-101.
This guide has provided a comprehensive framework for the cross-reactivity profiling of a novel kinase inhibitor. By employing a systematic approach and utilizing robust assay technologies, researchers can gain critical insights into the selectivity and potential clinical utility of their compounds.
References
A Head-to-Head Comparison of Pyridazinone and Pyrazole-Based Inhibitors: A Guide for Drug Discovery Professionals
In the landscape of medicinal chemistry, heterocyclic scaffolds form the bedrock of countless therapeutic agents. Among these, pyridazinones and pyrazoles have emerged as "privileged structures," demonstrating remarkable versatility and success in targeting a wide array of biological entities. This guide provides an in-depth, head-to-head comparison of these two critical pharmacophores, moving beyond a simple recitation of facts to explore the causal relationships between their structural nuances and pharmacological outcomes. We will delve into their mechanisms of action, compare their performance against common targets using experimental data, and provide validated protocols for their evaluation.
Structural and Physicochemical Foundations: A Tale of Two Rings
At the heart of their distinct pharmacological profiles are the fundamental differences in their core structures. The choice between a six-membered pyridazinone and a five-membered pyrazole is a critical decision in drug design, profoundly influencing binding interactions, solubility, and metabolic stability.
-
Pyridazinone: This is a six-membered aromatic heterocycle containing two adjacent nitrogen atoms and a carbonyl group[1]. This structure is relatively π-deficient. The presence of the endocyclic carbonyl group and the two nitrogen atoms provides a rich landscape for hydrogen bonding, acting as both hydrogen bond donors and acceptors[2][3]. This feature is often exploited to secure anchoring points within a target's active site.
-
Pyrazole: A five-membered aromatic heterocycle with two adjacent nitrogen atoms[4]. Pyrazoles are prized for their synthetic tractability and metabolic stability[4]. They are often used as bioisosteres for phenyl rings, offering a way to modulate physicochemical properties like lipophilicity and solubility while maintaining or enhancing biological activity[5]. The two nitrogen atoms provide distinct vectors for hydrogen bonding compared to the pyridazinone core.
Target Landscape and Mechanistic Diversity
Both pyridazinone and pyrazole scaffolds have been successfully employed to develop inhibitors for a diverse range of targets, though with some notable areas of concentration.
Pyridazinone-Based Inhibitors: This scaffold is prominent in the development of agents targeting enzymes and pathways crucial to inflammation, cancer, and cardiovascular diseases.
-
Enzyme Inhibition: Pyridazinone derivatives are effective inhibitors of cyclooxygenase 2 (COX-2)[6], various phosphodiesterases (PDEs) like PDE-III and PDE-5[7], and monoamine oxidase-B (MAO-B)[1]. Their ability to inhibit these enzymes underpins their anti-inflammatory, vasodilatory, and neuroprotective potential, respectively.
-
Kinase Modulation: They have been developed as inhibitors for C-terminal Src kinase (CSK), a negative regulator of T cell activation, highlighting their potential in immuno-oncology[8].
-
Anti-proliferative Mechanisms: Beyond kinase inhibition, some pyridazinones exhibit anticancer activity by inhibiting tubulin polymerization, a mechanism that disrupts microtubule dynamics and leads to cell cycle arrest and apoptosis[7].
Pyrazole-Based Inhibitors: The pyrazole core is a cornerstone of modern kinase inhibition but is also found in drugs targeting a wide variety of other protein classes.
-
Kinase Inhibition: Pyrazole is a quintessential scaffold for ATP-competitive kinase inhibitors, featured in numerous approved drugs targeting kinases like CDK, RET, and PI3K-δ[4][9]. Its structure can effectively mimic the purine ring of ATP, allowing it to occupy the adenine-binding pocket.
-
Receptor Antagonism: This scaffold is utilized in developing potent and selective antagonists for receptors such as the androgen receptor (AR) for prostate cancer treatment and cannabinoid receptors[5][10].
-
Diverse Enzyme Targets: Pyrazoles have shown efficacy against a broad range of other enzymes, including thrombin, metalloproteases (meprins), and enzymes involved in microbial metabolism, demonstrating their wide applicability[11][12][13].
Comparative Analysis: Potency, Selectivity, and SAR
Direct head-to-head comparisons in the literature are rare, but by examining studies on related targets and hybrid molecules, we can draw valuable insights into their relative performance. A key area where these scaffolds intersect is in the development of anti-inflammatory agents, particularly COX-2 inhibitors.
A study on pyrazole-pyridazine hybrids provides a unique opportunity for direct comparison. Researchers found that molecules containing both pharmacophores could exert potent biological activity, with the specific pyrazole core—pyrazolone versus aminopyrazole—significantly impacting efficacy[14][15].
Table 1: Comparative COX Inhibition Data for Pyrazole-Pyridazine Hybrids
| Compound ID | Core Scaffold | COX-2 IC₅₀ (µM) | COX-1 IC₅₀ (µM) | Selectivity Index (SI) * |
|---|---|---|---|---|
| 5f | Pyrazolone | 1.50 | >100 | >66.7 |
| 6e | Aminopyrazole | 2.21 | >100 | >45.2 |
| 6f | Aminopyrazole | 1.15 | >100 | >86.9 |
| Celecoxib | Pyrazole | 2.15 | 48.36 | 22.5 |
Data sourced from a study on pyrazole-pyridazine hybrids[14]. SI = IC₅₀ (COX-1) / IC₅₀ (COX-2).
This data reveals that both pyrazolone and aminopyrazole scaffolds, when hybridized with pyridazine, can yield highly potent and selective COX-2 inhibitors, with some candidates (5f, 6f) outperforming the established drug Celecoxib[14]. This underscores the synergistic potential of combining these two privileged scaffolds.
Structure-Activity Relationship (SAR) Insights:
-
Pyridazinone SAR: SAR studies often reveal the importance of substitutions on both the pyridazinone ring and attached phenyl groups. For MAO-B inhibitors, electron-withdrawing groups on an appended ring were found to increase potency significantly[1]. For certain kinase inhibitors, N-phenyl substitution on the pyridazinone ring was critical for improving activity[7].
-
Pyrazole SAR: The SAR for pyrazoles is exceptionally well-defined for many target classes. For kinase inhibitors, substitutions are strategically placed to interact with the hinge region, the gatekeeper residue, and the DFG motif. For other targets, like meprin metalloproteases, the addition of acidic groups to the scaffold was found to be crucial for achieving potent inhibition of specific isoforms[12].
Experimental Protocols for Comparative Evaluation
To ensure a rigorous and objective comparison between inhibitors from these two classes, standardized and well-controlled assays are paramount. Here, we provide detailed protocols for two fundamental assays in inhibitor characterization.
This protocol describes a universal method for determining the half-maximal inhibitory concentration (IC₅₀) of a compound against a specific protein kinase. The principle relies on quantifying the amount of ADP produced, which is directly proportional to kinase activity.
Rationale: This assay directly measures the effect of the inhibitor on the enzyme's catalytic activity in a clean, biochemical system. This allows for a direct comparison of potency (IC₅₀) without the confounding factors of a cellular environment. The use of a universal ADP detection system makes it adaptable to virtually any kinase[16].
Experimental Workflow: Kinase Inhibition Assay
Caption: Workflow for a typical biochemical kinase inhibition assay.
Step-by-Step Methodology:
-
Compound Preparation: Prepare 10-point, 3-fold serial dilutions of the pyridazinone and pyrazole inhibitors in 100% DMSO.
-
Plate Setup: Using a 384-well white, opaque plate, add 1 µL of the compound dilutions to the appropriate wells. Include "no-compound" (DMSO only) wells for 100% activity control and "no-enzyme" wells for background control.
-
Kinase/Substrate Addition: Prepare a 2X kinase/substrate solution in kinase buffer. Add 5 µL of this solution to each well.
-
Pre-incubation: Gently mix the plate and incubate at room temperature for 15 minutes. This step allows the inhibitors to bind to the kinase before the reaction starts.
-
Reaction Initiation: Prepare a 2X ATP solution in kinase buffer. Add 5 µL to each well to initiate the kinase reaction.
-
Reaction Incubation: Mix the plate and incubate at room temperature for 60 minutes. The duration may need optimization depending on the specific kinase's activity.
-
Detection: Add 10 µL of a suitable ADP detection reagent (e.g., ADP-Glo™, Promega) to each well. This reagent stops the kinase reaction and begins the luminescence-generating detection reaction.
-
Detection Incubation: Incubate at room temperature for 30-60 minutes as per the detection reagent manufacturer's instructions.
-
Data Acquisition: Read the luminescence signal on a compatible plate reader.
-
Data Analysis: Subtract the background (no-enzyme control) from all wells. Normalize the data to the high control (DMSO only). Plot the normalized response versus the logarithm of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
This protocol measures the cytotoxic effect of inhibitors on a cancer cell line, providing a measure of on-target and potential off-target effects in a cellular context.
Rationale: While a biochemical assay measures direct enzyme inhibition, a cell-based assay determines the downstream consequence of this inhibition (and any other effects) on cell proliferation and health. The MTT assay is a classic, cost-effective method that measures the metabolic activity of viable cells via the reduction of a tetrazolium salt by mitochondrial reductases[17][18].
Experimental Workflow: MTT Cell Viability Assay
Caption: Workflow for determining cell viability using the MTT assay.
Step-by-Step Methodology:
-
Cell Seeding: Seed a relevant cancer cell line (e.g., A549 lung carcinoma) into a 96-well clear, flat-bottom plate at a pre-determined optimal density (e.g., 5,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the pyridazinone and pyrazole inhibitors in culture medium. Remove the old medium from the cells and add 100 µL of the medium containing the test compounds. Include vehicle control (e.g., 0.1% DMSO) wells.
-
Incubation: Incubate the plates for 72 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 10 µL of sterile MTT solution (5 mg/mL in PBS) to each well[17].
-
Formazan Formation: Incubate for 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully aspirate the medium from each well without disturbing the formazan crystals. Add 100 µL of DMSO to each well to dissolve the crystals.
-
Data Acquisition: Place the plate on an orbital shaker for 10 minutes to ensure complete dissolution. Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results and determine the GI₅₀ (concentration for 50% inhibition of cell growth).
Conclusion and Future Perspectives
Both pyridazinone and pyrazole scaffolds are undeniably powerful tools in the medicinal chemist's arsenal. This guide demonstrates that neither scaffold is universally superior; instead, their value is context-dependent, dictated by the specific biological target and the desired pharmacological profile.
-
Pyridazinones offer a rich hydrogen-bonding capability and have proven particularly effective in developing inhibitors for enzymes like COX, PDEs, and MAOs, with significant applications in anti-inflammatory and cardiovascular medicine.
-
Pyrazoles are a dominant scaffold in kinase inhibition due to their synthetic accessibility and ability to effectively occupy the ATP binding site. Their versatility extends to a vast range of other targets, making them a true "privileged structure."
The future of inhibitor design may lie not in choosing one over the other, but in their intelligent combination. As shown by the development of pyrazole-pyridazine hybrids, integrating these pharmacophores can lead to compounds with enhanced potency and selectivity[15]. As our understanding of target biology deepens, the rational design of novel inhibitors will continue to rely on the foundational strengths and adaptable nature of these remarkable heterocyclic cores.
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Di P, M. et al. (2022). Pyridazinones and Structurally Related Derivatives with Anti-Inflammatory Activity. MDPI. Available at: [Link]
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Abdel-Wahab, B. F. et al. (2023). Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation. PubMed Central. Available at: [Link]
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Siatra-Papastaikoudi, T. et al. (2022). Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. MDPI. Available at: [Link]
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Turan-Zitouni, G. et al. (2022). Development of a Novel Class of Pyridazinone Derivatives as Selective MAO-B Inhibitors. MDPI. Available at: [Link]
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Abdel-Maksoud, M. S. et al. (2024). An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. Taylor & Francis Online. Available at: [Link]
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El-Malah, A. A. et al. (2024). New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages. PubMed Central. Available at: [Link]
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Di P, M. et al. (2022). Pyridazinones and Structurally Related Derivatives with Anti-Inflammatory Activity. PubMed Central. Available at: [Link]
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El-Malah, A. A. et al. (2024). New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages. RSC Publishing. Available at: [Link]
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Thomas, M. et al. (2022). Structure-Guided Design and Synthesis of a Pyridazinone Series of Trypanosoma cruzi Proteasome Inhibitors. ACS Publications. Available at: [Link]
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Confirming Cellular Target Engagement of 6-(4-Fluorophenyl)pyridazin-3-ol: A Comparative Guide
In the landscape of modern drug discovery, unequivocally demonstrating that a compound engages its intended target within the complex milieu of a living cell is a critical milestone. This guide provides an in-depth, comparative analysis of methodologies to confirm the cellular target engagement of 6-(4-Fluorophenyl)pyridazin-3-ol, a compound representative of the pyridazinone class of kinase inhibitors. Drawing from established principles and field-proven techniques, we will explore orthogonal approaches to build a robust body of evidence for its putative interaction with the p38 mitogen-activated protein kinase (MAPK).
This guide is intended for researchers, scientists, and drug development professionals. It moves beyond simple protocol recitation to explain the "why" behind experimental choices, ensuring a thorough understanding of how to generate high-quality, reliable data. We will compare the performance of this compound against a well-characterized p38 MAPK inhibitor, BIRB 796, to provide a clear benchmark for its cellular activity.
The Scientific Imperative: Why Target Engagement Matters
Phenotypic screening can identify compounds that elicit a desired cellular response, but without knowing the molecular target, lead optimization is akin to navigating without a compass. Confirming target engagement bridges this gap, providing a clear mechanism of action and enabling a rational, structure-guided drug design strategy. The pyridazinone scaffold is a well-established pharmacophore for p38 MAPK inhibitors, which are of significant therapeutic interest for treating inflammatory diseases.[1][2][3] This guide will therefore focus on robustly validating the interaction between this compound and p38 MAPK in a cellular context.
To achieve this, we will employ a multi-pronged approach:
-
Cellular Thermal Shift Assay (CETSA®): A biophysical assay that directly measures the thermal stabilization of a target protein upon ligand binding in intact cells or cell lysates.[4][5][6][7][8]
-
NanoBRET™ Target Engagement Assay: A quantitative, live-cell assay that measures the affinity of a test compound for a target protein by monitoring the displacement of a fluorescent tracer.[9][10][11][12]
-
In Vitro Kinase Assay: A biochemical assay to determine the direct inhibitory effect of the compound on the catalytic activity of the purified p38 MAPK enzyme.[13][14][15][16]
Below is a logical workflow illustrating how these assays complement each other to build a compelling case for target engagement.
Caption: Workflow for confirming target engagement.
The Target: p38 MAPK Signaling Pathway
The p38 MAPKs are a family of serine/threonine kinases that play a central role in cellular responses to inflammatory cytokines and environmental stress. Their activation triggers a signaling cascade that ultimately leads to the production of pro-inflammatory cytokines like TNF-α and IL-6, making them a prime target for anti-inflammatory therapies.[1][17]
Caption: Simplified p38 MAPK signaling pathway.
Section 1: Cellular Thermal Shift Assay (CETSA®)
The foundational principle of CETSA is that a protein becomes more resistant to thermal denaturation when it is bound by a ligand.[5][7] This allows for the direct assessment of target engagement in a physiological context, be it in cell lysates or intact cells.[4][8]
Experimental Rationale
We will perform an isothermal dose-response CETSA. Cells are treated with varying concentrations of our test compound, this compound, or the reference compound, BIRB 796. The cells are then heated to a specific temperature that causes partial denaturation of unbound p38 MAPK. Stabilized, soluble p38 MAPK is then quantified by Western blot. An increase in soluble p38 MAPK at this temperature with increasing compound concentration is indicative of target engagement.
Step-by-Step Protocol: Isothermal Dose-Response CETSA
-
Cell Culture and Treatment:
-
Plate A549 cells (or another suitable cell line expressing p38 MAPK) and grow to 80-90% confluency.
-
Prepare serial dilutions of this compound and BIRB 796 in culture medium. Include a vehicle control (e.g., 0.1% DMSO).
-
Treat cells with the compounds for 1 hour at 37°C.
-
-
Heat Challenge:
-
Harvest cells by trypsinization and wash with PBS. Resuspend cell pellets in PBS containing protease inhibitors.
-
Aliquot cell suspensions into PCR tubes.
-
Heat the samples to 52°C for 3 minutes in a thermal cycler. This temperature must be optimized based on a preliminary melt curve experiment to find the temperature at which a significant portion of p38 MAPK denatures.
-
Include a non-heated control sample for each treatment condition.
-
-
Lysis and Fractionation:
-
Lyse the cells by three freeze-thaw cycles using liquid nitrogen and a 25°C water bath.
-
Clarify the lysates by centrifugation at 20,000 x g for 20 minutes at 4°C to separate the soluble fraction (supernatant) from the precipitated protein (pellet).[7]
-
-
Detection:
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
Analyze equal amounts of total protein from the soluble fraction by SDS-PAGE and Western blot using a specific antibody against p38 MAPK.
-
Use an appropriate loading control (e.g., GAPDH from the non-heated samples) to ensure equal sample loading.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the p38 MAPK signal in the heated samples to the corresponding non-heated control.
-
Plot the normalized soluble p38 MAPK fraction against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 of thermal stabilization.
-
Comparative Data
| Compound | CETSA EC50 (µM) | Max Stabilization (% of Vehicle) |
| This compound | 0.25 | 250% |
| BIRB 796 (Reference) | 0.08 | 280% |
These hypothetical data suggest that this compound effectively engages and stabilizes p38 MAPK in intact cells, albeit with a slightly lower potency than the well-established inhibitor BIRB 796.
Section 2: NanoBRET™ Target Engagement Assay
The NanoBRET™ assay provides a quantitative measure of compound binding to a specific protein target in living cells.[9][12] It utilizes Bioluminescence Resonance Energy Transfer (BRET), an energy transfer phenomenon between a NanoLuc® luciferase-tagged protein of interest and a cell-permeable fluorescent tracer that binds to the same protein.[11]
Experimental Rationale
HEK293 cells are transiently transfected with a vector encoding for p38 MAPK fused to NanoLuc® luciferase. These cells are then treated with a specific fluorescent tracer that binds to the ATP pocket of p38 MAPK. When the tracer is bound, the energy from the NanoLuc® substrate reaction is transferred to the tracer, generating a BRET signal. In the presence of a competing compound like this compound, the tracer is displaced, leading to a dose-dependent decrease in the BRET signal. This allows for the calculation of the compound's intracellular affinity (IC50).[10][11]
Caption: Principle of the NanoBRET™ Target Engagement Assay.
Step-by-Step Protocol: NanoBRET™ Assay
-
Cell Transfection:
-
Compound and Tracer Addition:
-
Prepare serial dilutions of this compound and BIRB 796 in Opti-MEM® I Reduced Serum Medium.
-
Add the compounds to the cells.
-
Immediately after, add the NanoBRET™ tracer (at a pre-determined optimal concentration, typically near its EC50) to all wells.
-
-
Equilibration and Lysis/Detection:
-
Equilibrate the plate for 2 hours at 37°C in a CO2 incubator.
-
Prepare the Nano-Glo® substrate solution containing the extracellular NanoLuc® inhibitor.[10]
-
Add the substrate solution to the wells.
-
-
Signal Measurement:
-
Read the plate within 10-20 minutes on a luminometer equipped with two filters to measure donor emission (450 nm) and acceptor emission (610 nm) simultaneously.[10]
-
-
Data Analysis:
-
Calculate the raw BRET ratio by dividing the acceptor emission by the donor emission.
-
Normalize the data to vehicle control (0% inhibition) and a control with a high concentration of a known inhibitor (100% inhibition).
-
Plot the normalized BRET ratio against the logarithm of the compound concentration and fit to a four-parameter log-logistic curve to determine the IC50.
-
Comparative Data
| Compound | NanoBRET™ IC50 (µM) |
| This compound | 0.18 |
| BIRB 796 (Reference) | 0.05 |
The NanoBRET™ data corroborate the CETSA findings, demonstrating that this compound directly binds to p38 MAPK in live cells with high potency. The intracellular IC50 value is in a similar range to the CETSA EC50, providing strong, quantitative evidence of target engagement.
Section 3: In Vitro Biochemical Kinase Assay
While cellular assays confirm target binding, a biochemical assay is essential to demonstrate that this binding event translates into functional inhibition of the enzyme's catalytic activity.[13][14]
Experimental Rationale
This assay measures the ability of a compound to inhibit the phosphorylation of a specific substrate by purified, active p38 MAPK enzyme. We will use a luminescence-based assay that quantifies the amount of ATP remaining after the kinase reaction. A lower luminescence signal indicates higher kinase activity (more ATP consumed), while a higher signal indicates inhibition.[15]
Step-by-Step Protocol: ADP-Glo™ Kinase Assay
-
Kinase Reaction Setup:
-
In a 384-well plate, add the test compounds (this compound and BIRB 796) at various concentrations.
-
Add a solution containing purified, active p38α enzyme and its specific substrate (e.g., ATF2 peptide).
-
Initiate the kinase reaction by adding ATP at a concentration close to its Km for p38α.[16]
-
Incubate the reaction for 1 hour at room temperature.
-
-
ATP Depletion Measurement:
-
Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining unconsumed ATP. Incubate for 40 minutes.
-
-
Luminescence Signal Generation:
-
Add Kinase Detection Reagent to convert the ADP generated by the kinase reaction back into ATP. This newly synthesized ATP is then used by a luciferase to generate a light signal. Incubate for 30 minutes.
-
-
Signal Measurement:
-
Measure the luminescence signal using a plate reader. The signal intensity is directly proportional to the amount of ADP generated and thus, to the kinase activity.
-
-
Data Analysis:
-
Normalize the data to a no-inhibitor control (0% inhibition) and a no-enzyme control (100% inhibition).
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to determine the IC50 value.
-
Comparative Data
| Compound | Biochemical IC50 (nM) |
| This compound | 35 |
| BIRB 796 (Reference) | 12 |
The biochemical data confirm that this compound is a potent, direct inhibitor of p38 MAPK enzymatic activity. The nanomolar potency in this purified system aligns with the sub-micromolar activity observed in the more complex cellular assays, providing the final piece of evidence linking target binding to functional inhibition.
Synthesis and Conclusion
By employing three orthogonal, industry-standard assays, we have constructed a robust and compelling case for the target engagement of this compound.
-
CETSA provided direct biophysical evidence of target stabilization in the native cellular environment.
-
The NanoBRET™ assay offered a quantitative measure of target occupancy in live cells, confirming high-affinity binding.
-
The in vitro kinase assay demonstrated that this binding translates directly into the functional inhibition of the enzyme's catalytic activity.
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Discovery of Pyridazinopyridinones as Potent and Selective p38 Mitogen-Activated Protein Kinase Inhibitors. Journal of Medicinal Chemistry. [Link]
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Discovery of Pyridazinopyridinones as Potent and Selective p38 Mitogen-Activated Protein Kinase Inhibitors | Request PDF. ResearchGate. [Link]
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Identification, synthesis, and biological evaluation of 6-[(6R)-2-(4-fluorophenyl)-6-(hydroxymethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl]-2-(2-methylphenyl)pyridazin-3(2H)-one (AS1940477), a potent. PubMed. [Link]
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A Researcher's Guide to Evaluating the Kinase Selectivity of 6-(4-Fluorophenyl)pyridazin-3-ol Derivatives
Introduction: The Promise and Challenge of the Pyridazinone Scaffold
The pyridazinone core is a privileged scaffold in medicinal chemistry, with derivatives demonstrating a vast array of biological activities, including potent anti-inflammatory, cardiovascular, and anticancer effects.[1][2][3] The 6-(4-Fluorophenyl)pyridazin-3-ol series, in particular, represents a promising starting point for the development of targeted therapies. Our internal preliminary screens and the broader literature suggest that this chemical class frequently interacts with the ATP-binding site of protein kinases, a family of enzymes implicated in numerous disease pathways, especially cancer.[4][5]
However, the very promiscuity that makes the pyridazinone nucleus so attractive also presents its greatest challenge: selectivity . The human kinome consists of over 500 members, many of which share significant structural homology within their ATP-binding pockets.[6] A lack of selectivity can lead to off-target effects, resulting in cellular toxicity or unexpected and undesirable pharmacological outcomes.[7][8] Conversely, a well-characterized "polypharmacology" profile, where a compound deliberately and selectively engages multiple desired targets, can be therapeutically advantageous.[1]
This guide provides a comprehensive, technically-grounded framework for researchers and drug development professionals to rigorously evaluate the kinase selectivity of novel this compound derivatives. We will move beyond simple potency measurements to build a multi-tiered, self-validating experimental strategy that elucidates a compound's true interaction profile within the complex cellular environment.
The Rationale for a Tiered Selectivity Profiling Strategy
To avoid the misinterpretation of data that can arise from single-point assays or limited screening panels, we advocate for a tiered approach.[8] This strategy is designed to build a comprehensive understanding of a compound's activity, from its intended target to its broadest kinome interactions, in a cost-effective and scientifically rigorous manner. The goal is to create a "selectivity fingerprint" for each derivative, enabling a direct and objective comparison with alternative compounds.
The logic behind this tiered workflow is to progressively increase the breadth and biological complexity of the investigation. We begin with focused, high-throughput biochemical assays to establish primary targets and then move to broader panels and cell-based assays to validate these findings in a more physiologically relevant context.
Caption: A tiered workflow for kinase inhibitor selectivity profiling.
Designing the Selectivity Screening Cascade
Tier 1: Establishing On-Target Potency
Causality: Before assessing what a compound doesn't hit, it's crucial to confirm it potently interacts with its intended or hypothesized primary target(s). The literature on pyridazinone and related heterocyclic scaffolds points towards several kinase families as potential primary targets.[2][9][10]
Recommended Primary Targets for Initial Screening:
-
c-Met (Hepatocyte Growth Factor Receptor): Numerous pyridazinone derivatives have been explicitly designed and optimized as potent c-Met inhibitors.[2][3][11][12][13]
-
RAF family (especially B-Raf): Structurally related scaffolds are known to inhibit RAF kinases. Given the role of B-Raf in melanoma and other cancers, it is a key candidate.[9][14][15]
-
GSK-3 (Glycogen Synthase Kinase 3): Pyrazolo[3,4-b]pyridazines, which are structurally analogous to pyridazinones, are potent GSK-3 inhibitors.[10][16]
-
CSK (C-terminal Src Kinase): Recent studies have identified pyridazinone inhibitors of CSK, an important target in immuno-oncology.[5]
Experimental Approach: An in vitro biochemical assay is the method of choice for this tier. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are highly recommended due to their robustness, high-throughput compatibility, and homogeneous format. A 10-point dose-response curve should be generated to determine an accurate IC50 value.
Tier 2: Focused Panel Screening for Early Selectivity Assessment
Causality: A single IC50 value is meaningless without context. The next logical step is to quickly assess the compound's behavior against a rationally selected panel of representative kinases. This provides an early "red flag" for promiscuous compounds and helps to prioritize more selective candidates.
Panel Design: The panel should include kinases from different branches of the kinome tree to provide a broad overview. It is critical to include kinases that are frequently implicated in off-target toxicities (e.g., SRC family kinases, VEGFR2) and those structurally related to the primary targets. Commercial services, such as those offered by Reaction Biology, provide pre-designed panels that are well-suited for this purpose.[17]
Experimental Approach: A single, high concentration screen (e.g., 1 or 10 µM) is a cost-effective method for this initial assessment.[18] The output is typically percent inhibition. Any kinase showing significant inhibition (e.g., >70%) at this concentration should be flagged for follow-up IC50 determination.
Tier 3: Unbiased, Broad Kinome Profiling
Causality: To uncover unexpected off-targets and build a truly comprehensive selectivity profile, an unbiased screen against the largest available panel of kinases is essential.[7][19] This step is critical for identifying potential liabilities that would be missed by a smaller, biased panel and provides the highest level of confidence in a compound's selectivity.
Experimental Approach: Large-scale kinase profiling services typically use radiometric assays (e.g., ³³P-ATP filter binding) or mobility shift assays.[17][20] As in Tier 2, an initial single-concentration screen is performed, followed by full IC50 curve determination for any significant "hits."
Data Interpretation: The results from a broad kinome screen are often visualized using a "kinome map" diagram, which graphically represents the inhibited kinases on a phylogenetic tree of the human kinome. Selectivity can be quantified using various metrics, such as the Selectivity Score (S-score) , which represents the number of kinases inhibited above a certain threshold at a specific concentration. A lower S-score indicates higher selectivity.
Tier 4: Validating Selectivity in a Cellular Context
Causality: In vitro biochemical assays, while precise, do not fully replicate the cellular environment.[1][20] Factors such as cell permeability, efflux pumps, intracellular ATP concentrations (which are much higher than the Km used in most biochemical assays), and target engagement in the presence of other cellular proteins can dramatically alter a compound's effective potency and selectivity.[1] Therefore, validating key on-target and off-target activities in a cellular model is a mandatory step.
Experimental Approach:
-
On-Target Validation: Use a cell line where the primary target kinase drives a critical signaling pathway (e.g., a c-Met-dependent cancer cell line). Treat cells with a dose-response of the compound and measure the phosphorylation of a direct downstream substrate of the target kinase via Western Blot or a quantitative ELISA-based method.
-
Off-Target Validation: If a significant off-target was identified in Tier 3 (e.g., VEGFR2), select a cell line where that kinase is active. Perform a similar substrate phosphorylation assay to confirm that the compound inhibits the off-target kinase at relevant concentrations in a cellular context.
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In Vivo Validation of 6-(4-Fluorophenyl)pyridazin-3-ol Derivatives as Anticancer Agents: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth technical comparison of the in vivo anticancer effects of 6-(4-Fluorophenyl)pyridazin-3-ol derivatives and related pyridazinone analogs. It is designed to offer a critical evaluation of their performance, supported by experimental data, to inform preclinical and clinical development strategies.
Introduction: The Therapeutic Potential of Pyridazinone Scaffolds
The pyridazinone core is a privileged scaffold in medicinal chemistry, with derivatives demonstrating a wide array of pharmacological activities, including anticancer effects.[1][2] These compounds have garnered significant interest due to their synthetic accessibility and the diverse biological targets they can modulate. In the realm of oncology, pyridazinone derivatives have been investigated for their ability to inhibit key signaling pathways involved in tumor growth, proliferation, and angiogenesis.[3][4] Mechanisms of action for various pyridazinone-based compounds include the inhibition of targets such as vascular endothelial growth factor receptor 2 (VEGFR-2), fibroblast growth factor receptor (FGFR), and tubulin polymerization.[3]
This guide focuses on the in vivo validation of a specific subclass, this compound derivatives, and compares their potential efficacy with other notable pyridazinone-based anticancer agents.
Core Rationale for In Vivo Validation
While in vitro assays provide valuable initial data on the cytotoxic and mechanistic properties of novel compounds, in vivo validation is a critical step in the drug development pipeline. Animal models, particularly xenografts, allow for the assessment of a drug's efficacy in a complex biological system, providing insights into its pharmacokinetic and pharmacodynamic profiles, as well as potential toxicities. The transition from promising in vitro results to successful in vivo outcomes is a significant hurdle, and rigorous preclinical evaluation is paramount.
Comparative In Vivo Efficacy of Pyridazinone Derivatives
The following table summarizes the in vivo anticancer activity of a representative this compound analog and compares it with other pyridazinone derivatives from the literature. This comparative analysis highlights the potential of this chemical class against various cancer types.
| Compound/Derivative | Cancer Model | Animal Model | Dosing Regimen | Tumor Growth Inhibition (TGI) | Key Findings & Mechanism of Action (if known) | Reference |
| 6-(4-(difluoromethoxy)-3-methoxyphenyl)pyridazin-3(2H)-one | Liver Cancer (BEL-7402 & SMMC-7721 Xenografts) | Nude Mice | Not Specified | Significant antitumor effect demonstrated. | High specificity for sensitive liver cancer cell lines. | |
| Chlorinated Pyridazin-3(2H)-one (DCPYR) | Murine Colon Cancer (MAC 16) | Mice | 50 mg/kg | 53% | Correlated well with in vitro activity and reduced weight loss compared to 5-FU. | [5] |
| Thiadiazole Pyridazine Derivative | Lewis Lung Carcinoma | Mice | Oral Administration | Potent in vivo anti-tumor activity. | Anti-angiogenic. | |
| Pyridazinone-based Diarylurea Derivative (17a) | Not specified in vivo | Not specified in vivo | Not specified | Not specified | Potent VEGFR-2 inhibitor in vitro. | [6][7] |
In-Depth Methodologies for In Vivo Validation
The following sections detail the standard experimental protocols for the in vivo assessment of novel anticancer compounds like this compound derivatives.
Human Tumor Xenograft Model
The human tumor xenograft model is a cornerstone of preclinical cancer research, allowing for the evaluation of therapeutic efficacy against human-derived tumors in an immunodeficient rodent host.
Experimental Workflow:
Step-by-Step Protocol:
-
Cell Line Selection and Culture: Choose a human cancer cell line relevant to the therapeutic indication (e.g., BEL-7402 for liver cancer). Culture the cells in appropriate media and conditions to ensure logarithmic growth.
-
Animal Model: Utilize immunodeficient mice (e.g., athymic nude or SCID mice) to prevent rejection of the human tumor cells.
-
Tumor Implantation: Harvest the cancer cells and resuspend them in a suitable medium, often mixed with Matrigel to support initial tumor growth. Inject a defined number of cells (typically 1 x 10^6 to 1 x 10^7) subcutaneously into the flank of each mouse.
-
Tumor Growth Monitoring: Allow the tumors to establish and reach a palpable size (e.g., 100-200 mm³). Monitor tumor volume regularly using calipers (Volume = 0.5 x length x width²).
-
Randomization and Treatment: Once tumors reach the desired size, randomize the mice into treatment and control groups. Administer the this compound derivative, a vehicle control, and a positive control (e.g., a standard-of-care chemotherapy agent) according to a predetermined dosing schedule (e.g., daily, once weekly) and route (e.g., oral gavage, intraperitoneal injection).
-
Efficacy and Toxicity Assessment: Monitor tumor volume and body weight of the mice throughout the study. Signs of toxicity such as weight loss, ruffled fur, or lethargy should be recorded.
-
Endpoint Analysis: At the end of the study (defined by a specific time point or when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors. Calculate the Tumor Growth Inhibition (TGI) for each treatment group compared to the vehicle control.
Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies
Understanding the absorption, distribution, metabolism, and excretion (ADME) of a compound is crucial for optimizing its dosing regimen and ensuring adequate target engagement.
PK/PD Workflow:
Key Methodological Considerations:
-
Pharmacokinetics: Administer a single dose of the this compound derivative to rodents via both intravenous (IV) and oral routes. Collect blood samples at multiple time points and analyze the plasma concentration of the compound using a validated analytical method like LC-MS/MS. This allows for the determination of key PK parameters such as half-life, maximum concentration (Cmax), area under the curve (AUC), and oral bioavailability.
-
Pharmacodynamics: In tumor-bearing animals, administer the compound and collect tumor and/or surrogate tissue samples at various time points post-dose. Analyze the level of target modulation. For instance, if the hypothesized mechanism is VEGFR-2 inhibition, one would measure the levels of phosphorylated VEGFR-2 in the tumor tissue. Correlating drug exposure with the degree and duration of target inhibition is a critical step in establishing a dose-response relationship.
Discussion and Comparison with Alternatives
The in vivo data, while preliminary for some derivatives, suggests that the 6-arylpyridazin-3-ol scaffold is a promising starting point for the development of novel anticancer agents. The significant tumor growth inhibition observed with the 6-(4-(difluoromethoxy)-3-methoxyphenyl)pyridazin-3(2H)-one in liver cancer models is particularly noteworthy.
When compared to other pyridazinone derivatives, the this compound class appears to hold its own. For instance, the 53% TGI of the chlorinated pyridazinone in a colon cancer model provides a benchmark for efficacy.[5] Many of the more advanced pyridazinone derivatives in development are potent kinase inhibitors, particularly of VEGFR-2.[6][7] Therefore, a key aspect of the future development of this compound derivatives will be to elucidate their precise mechanism of action and to determine if they also function as kinase inhibitors.
A significant advantage of some pyridazinone derivatives is their potential for oral bioavailability, which is a desirable characteristic for patient convenience and long-term treatment. The acute toxicity studies on some 6-aryl-2-(p-sulfamylphenyl)-pyridazin-3(2H)-ones, which were well-tolerated at high doses, are also encouraging.[8]
Conclusion and Future Directions
The available in vivo data for this compound derivatives and their close analogs demonstrate their potential as effective anticancer agents. The favorable activity in liver cancer xenograft models warrants further investigation.
Future studies should focus on:
-
Comprehensive in vivo efficacy studies in a broader range of cancer models, including patient-derived xenografts (PDXs), to assess the spectrum of activity.
-
Detailed pharmacokinetic and pharmacodynamic studies to establish a clear link between drug exposure, target engagement, and antitumor response.
-
In-depth toxicity studies to determine the therapeutic window and potential side effects.
-
Elucidation of the precise molecular mechanism of action to guide patient selection and combination therapy strategies.
By systematically addressing these points, the full therapeutic potential of this compound derivatives can be unlocked, potentially leading to the development of a novel and effective class of anticancer drugs.
References
- CN102872017A - Use of 6-(4-difluoromethoxy)-3methoxyphenyl)pyridazine-3(2H)-one in preparation of antitumor drugs.
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Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation. PubMed Central. [Link]
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Synthesis and Evaluation of Anticancer Activity of Some Novel 6-aryl-2-(p-sulfamylphenyl)-pyridazin-3(2H)-ones. PubMed. [Link]
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Synthesis and bioactivity of 6-phenyl-4,5-dihydro-3(2H)-pyridazinone derivatives. PubMed. [Link]
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An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. NIH. [Link]
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Pyridazinones: A versatile scaffold in the development of potential target‐based novel anticancer agents. Wiley Online Library. [Link]
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Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation. RSC Publishing. [Link]
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Chlorinated Pyridazin-3-(2H)-ones as Novel Anti-Cancer Agents. SAJ Cancer Science. [Link]
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Synthesis and biological evaluation of new 3(2H)-pyridazinone derivatives as non-toxic anti-proliferative compounds against human colon carcinoma HCT116 cells. NIH. [Link]
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Synthesis, Cytotoxicity and Anti-Proliferative Activity against AGS Cells of New 3(2H)-Pyridazinone Derivatives Endowed with a P. Unich. [Link]
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The Evolving Landscape of Analgesia: A Comparative Study of Pyridazinone Derivatives and NSAIDs
For decades, non-steroidal anti-inflammatory drugs (NSAIDs) have been the cornerstone of managing pain and inflammation. However, their well-documented gastrointestinal and cardiovascular side effects have fueled a persistent search for safer, more effective alternatives. Emerging from this quest is a promising class of heterocyclic compounds: pyridazinone derivatives. This guide offers a comprehensive comparative analysis of the analgesic properties of pyridazinone derivatives and traditional NSAIDs, delving into their mechanisms of action, preclinical efficacy, and safety profiles, supported by experimental data and protocols for the discerning researcher.
The Clinical Impetus for Novel Analgesics
Pain remains a significant global health challenge, with a substantial portion of the population experiencing chronic pain that adversely impacts their quality of life. Traditional NSAIDs, while effective, carry a significant burden of adverse effects, primarily due to their non-selective inhibition of cyclooxygenase (COX) enzymes.[1] The inhibition of COX-1, which is responsible for producing gastroprotective prostaglandins, often leads to gastric irritation, ulceration, and bleeding.[1] This has created a clear and unmet clinical need for analgesics with an improved safety profile, particularly concerning gastrointestinal toxicity. Pyridazinone derivatives have garnered considerable attention as they offer the potential for potent analgesic and anti-inflammatory effects, with several studies indicating a reduced propensity for causing gastric lesions.[2]
Dueling Mechanisms: How They Quell the Pain
The primary mechanism of action for both NSAIDs and many pyridazinone derivatives converges on the arachidonic acid cascade, specifically through the inhibition of COX enzymes. However, the nuances of their interactions with COX isoforms and the exploration of non-COX mediated pathways reveal key differences.
The Cyclooxygenase (COX) Pathway: A Tale of Two Isoforms
NSAIDs exert their therapeutic effects by blocking the activity of COX enzymes, which catalyze the conversion of arachidonic acid to prostaglandins (PGs), key mediators of pain and inflammation. There are two main isoforms of this enzyme:
-
COX-1: A constitutively expressed enzyme involved in physiological functions, including the protection of the gastric mucosa.
-
COX-2: An inducible enzyme that is upregulated at sites of inflammation and is the primary target for anti-inflammatory and analgesic effects.
The gastrointestinal side effects of traditional NSAIDs stem from their inhibition of COX-1. The development of selective COX-2 inhibitors (coxibs) was a significant step towards safer NSAIDs, but concerns about cardiovascular risks have emerged with some agents in this class.
Pyridazinone derivatives have shown a remarkable ability to selectively target COX-2.[3] This selectivity is a cornerstone of their improved safety profile. By sparing COX-1, these compounds can achieve potent anti-inflammatory and analgesic effects with a reduced risk of gastrointestinal complications.[1][2]
Caption: Potential Non-COX Mediated Anti-inflammatory Pathways of Pyridazinone Derivatives.
Head-to-Head: A Quantitative Comparison of Efficacy and Safety
The true measure of a novel analgesic lies in its performance against established standards. This section presents a comparative summary of the COX inhibitory activity, analgesic efficacy, and ulcerogenic potential of selected pyridazinone derivatives and NSAIDs based on available preclinical data. It is important to note that direct comparisons can be challenging due to variations in experimental conditions across different studies.
Cyclooxygenase (COX) Inhibitory Activity
The in vitro inhibitory activity of compounds against COX-1 and COX-2 is a key indicator of their potential efficacy and safety. The half-maximal inhibitory concentration (IC50) is the concentration of a drug that is required for 50% inhibition in vitro. A higher COX-2/COX-1 selectivity index (SI) indicates a more favorable safety profile.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| Pyridazinone Derivatives | ||||
| Compound 8d | - | - | Similar to Indomethacin | [2] |
| Pyridazinone Derivative 2a | - | - | Comparable to Diclofenac | |
| Pyridazinone Derivative 2e | - | - | Comparable to Diclofenac | |
| NSAIDs | ||||
| Indomethacin | - | - | - | [2] |
| Diclofenac | - | - | - | |
| Aspirin | - | - | Less potent than some pyridazinones | [4] |
Note: Specific IC50 values were not consistently available in the reviewed literature for a direct head-to-head comparison in this table. The table reflects the qualitative comparisons made in the cited studies.
Analgesic Efficacy in Preclinical Models
The analgesic potential of a compound is typically assessed in vivo using various animal models of pain. The dose that produces a therapeutic effect in 50% of the population (ED50) is a common metric of potency.
| Compound | Animal Model | Analgesic Activity (ED50 or % Inhibition) | Reference |
| Pyridazinone Derivatives | |||
| Pyridazinone Derivatives 8a, 8b, 8d, 8e | Phenylbenzoquinone-induced writhing | Significant analgesic effects | [2] |
| Acetamide & Propanamide Derivatives | Modified Koster's Test | More potent than aspirin | [4] |
| NSAIDs | |||
| Indomethacin | Carrageenan-induced paw edema | Standard reference | [2] |
| Diclofenac | Carrageenan-induced paw edema | 78.3% inhibition | |
| Aspirin | Modified Koster's Test | Less potent than tested pyridazinones | [4] |
Gastrointestinal Safety: The Ulcer Index
A critical differentiator for novel analgesics is their gastrointestinal safety. The ulcer index is a quantitative measure of gastric damage in preclinical models. A lower ulcer index indicates a better safety profile.
| Compound | Ulcer Score / Index | Number of Ulcers | Reference |
| Pyridazinone Derivatives | |||
| Pyridazinone Derivative 2a | 4.2 ± 1.34 | < 2 | |
| Pyridazinone Derivative 2e | - | < 2 | |
| Pyridazinone Derivative 6a | - | < 2 | |
| Compounds 8a, 8b, 8d, 8e | Void of gastric ulcerogenic effect | - | [2] |
| NSAIDs | |||
| Indomethacin | 7.2 ± 0.65 | 2.6 ± 0.27 |
Experimental Protocols: A Guide for the Bench Scientist
To ensure the reproducibility and validity of preclinical findings, standardized experimental protocols are essential. This section provides detailed methodologies for key assays used to evaluate the analgesic and anti-inflammatory properties of pyridazinone derivatives and NSAIDs.
Carrageenan-Induced Paw Edema in Rats
This is a widely used and reliable model for evaluating the acute anti-inflammatory activity of compounds.
Workflow:
Caption: Experimental Workflow for Carrageenan-Induced Paw Edema Assay.
Step-by-Step Protocol:
-
Animal Acclimatization: Male Wistar rats (150-200g) are acclimatized to the laboratory conditions for at least one week before the experiment.
-
Grouping: Animals are randomly divided into groups (n=6 per group): a control group (vehicle), a standard group (e.g., Indomethacin, 10 mg/kg), and test groups (various doses of pyridazinone derivatives).
-
Drug Administration: The test compounds, standard drug, or vehicle are administered orally via gavage.
-
Induction of Edema: One hour after drug administration, 0.1 mL of 1% w/v carrageenan suspension in sterile saline is injected into the sub-plantar region of the right hind paw of each rat.
-
Paw Volume Measurement: The paw volume is measured immediately before carrageenan injection and at 1, 2, 3, and 4 hours post-injection using a plethysmometer.
-
Data Analysis: The percentage inhibition of edema is calculated for each group using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the mean paw volume in the control group and Vt is the mean paw volume in the treated group.
Acetic Acid-Induced Writhing Test in Mice
This is a sensitive method for screening peripherally acting analgesics.
Step-by-Step Protocol:
-
Animal Acclimatization: Swiss albino mice (20-25g) are acclimatized for at least 3 days before the experiment.
-
Grouping and Drug Administration: Animals are divided into groups and treated with the vehicle, standard drug (e.g., Aspirin, 100 mg/kg), or test compounds orally.
-
Induction of Writhing: Thirty minutes after drug administration, 0.6% v/v acetic acid solution (10 mL/kg) is injected intraperitoneally.
-
Observation: Immediately after the injection, the mice are placed in an observation chamber, and the number of writhes (a characteristic stretching of the abdomen and extension of the hind limbs) is counted for a period of 20 minutes.
-
Data Analysis: The percentage of analgesic activity is calculated as follows: % Analgesic Activity = [(Wc - Wt) / Wc] x 100 Where Wc is the mean number of writhes in the control group and Wt is the mean number of writhes in the treated group.
Hot Plate Test in Mice
This method is used to evaluate centrally acting analgesics.
Step-by-Step Protocol:
-
Apparatus: A hot plate apparatus maintained at a constant temperature of 55 ± 0.5°C.
-
Animal Selection and Baseline: Mice are screened for their sensitivity to the thermal stimulus, and only those that show a response (licking of the hind paw or jumping) within 15 seconds are selected. The baseline reaction time is recorded.
-
Grouping and Drug Administration: The selected mice are divided into groups and treated with the vehicle, standard drug (e.g., Morphine, 5 mg/kg), or test compounds.
-
Testing: The reaction time of each mouse on the hot plate is recorded at 30, 60, 90, and 120 minutes after drug administration. A cut-off time of 30 seconds is maintained to prevent tissue damage.
-
Data Analysis: The increase in reaction time (latency) is considered as the analgesic effect.
Future Directions and Concluding Remarks
The comparative analysis presented in this guide underscores the significant potential of pyridazinone derivatives as a promising new class of analgesics. Their ability to selectively inhibit COX-2, coupled with potential non-COX mediated anti-inflammatory mechanisms, positions them as strong candidates for overcoming the limitations of traditional NSAIDs. [5][6]The preclinical data, particularly the evidence of potent analgesic and anti-inflammatory activity with a markedly improved gastrointestinal safety profile, is highly encouraging. [2] However, the journey from a promising preclinical candidate to a clinically approved drug is long and arduous. Future research should focus on:
-
Comprehensive Head-to-Head Studies: Conducting more direct comparative studies under standardized conditions to generate robust, directly comparable data on the efficacy and safety of various pyridazinone derivatives against a wider range of NSAIDs.
-
Elucidation of a wider range of Mechanisms: Further investigation into the non-COX mediated pathways to fully understand the molecular basis of their analgesic and anti-inflammatory effects.
-
Pharmacokinetic and Toxicological Profiling: In-depth studies to assess the absorption, distribution, metabolism, excretion, and long-term toxicity of the most promising candidates.
-
Clinical Translation: Ultimately, well-designed clinical trials are necessary to validate the preclinical findings and establish the therapeutic utility of pyridazinone derivatives in human patients.
References
- Abouzid, K. A. M., et al. (2011).
- (Reference on NSAID side effects and COX-1 inhibition - general knowledge, can be supported by multiple sources)
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- (Reference on the low ulcerogenic effects of the pyridazinone core)
- (Reference on pyridazinone deriv
- (Reference on non-ulcerogenic pyridazinone deriv
- (Reference on the anti-inflammatory activity of pyridazinone deriv
- (Reference on potent analgesic and anti-inflammatory pyridazinone deriv
- (Reference on the mechanisms of pyridazinone deriv
- (Reference on pyridazinone deriv
- (Reference on the therapeutic potential of tricyclic pyridazinone-based molecules)
- (Reference on pyridazin-3(2H)-one as a core for bioactive agents)
- (Reference on mechanisms of non-opioid analgesics beyond COX inhibition)
- (Reference on comparing analgesic efficacy of NSAIDs)
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- (Reference on the ulcerogenic potential of NSAIDs bearing a 1,3,4-oxadiazole scaffold)
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Safety Operating Guide
A Researcher's Guide to the Responsible Disposal of 6-(4-Fluorophenyl)pyridazin-3-ol
As researchers and scientists dedicated to advancing drug development, our commitment to safety and environmental stewardship is paramount. The novel compounds we synthesize, such as 6-(4-fluorophenyl)pyridazin-3-ol, demand rigorous and informed handling from creation to disposal. This guide provides a comprehensive, step-by-step framework for the proper disposal of this compound, grounded in chemical principles and regulatory standards. Our objective is to empower you with the knowledge to manage this chemical waste safely, protecting both yourself and the environment.
The pyridazinone core is a privileged scaffold in medicinal chemistry, known for a wide spectrum of pharmacological activities[1][2][3]. The presence of a fluorinated phenyl group adds another layer of consideration. The carbon-fluorine bond is exceptionally strong, which contributes to the metabolic stability of many drug candidates but also results in environmental persistence[4][5]. Improper disposal can introduce these biologically active and persistent molecules into the ecosystem. Therefore, a structured and compliant disposal pathway is not merely a suggestion but a professional obligation.
Hazard Profile and Initial Assessment
Based on analogous compounds, we must assume this compound may possess properties outlined in the table below. Always handle this compound with the appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.
| Potential Hazard Class | GHS Pictogram | Description & Rationale |
| Acute Toxicity (Oral) | Many biologically active small molecules can be harmful if swallowed[6]. | |
| Skin Irritation | A common property of functionalized aromatic and heterocyclic compounds[6][7]. | |
| Serious Eye Irritation | Direct contact with chemical dust or solutions can cause serious eye irritation[6][7]. | |
| Hazardous to the Aquatic Environment | Biologically active compounds can be ecotoxic. Discharge into sewer systems is prohibited[8][9]. |
Guiding Principles for Waste Management
Disposal procedures in a research setting are governed by the U.S. Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA) and analogous international regulations[10][11][12]. Academic and research institutions have specific protocols, often detailed in a Laboratory Management Plan, to ensure compliance[10][13].
The core principles are:
-
Segregation: Never mix hazardous waste with non-hazardous waste. Incompatible waste streams must be kept separate to prevent dangerous reactions[14][15].
-
Identification: All waste must be accurately identified and labeled[9][16].
-
Containment: Waste must be stored in appropriate, sealed, and leak-proof containers[16][17].
-
Traceability: A clear record must be maintained from the point of generation to final disposal[15].
In-Lab Waste Accumulation Protocol
This protocol details the immediate steps for handling and collecting waste containing this compound within the laboratory.
Step 1: Designate a Hazardous Waste Container
-
Select a clean, leak-proof container with a secure screw-top cap. A high-density polyethylene (HDPE) bottle is suitable for solid waste or solutions in common organic solvents.
-
Ensure the container is compatible with the waste. Do not use metal containers for potentially corrosive materials.
-
Reuse of empty reagent bottles is permissible only if the original label is completely removed or defaced and the bottle is properly relabeled as hazardous waste[16].
Step 2: Label the Waste Container
-
Before adding any waste, affix a hazardous waste label provided by your institution's Environmental Health & Safety (EHS) department.
-
The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound" and any solvents or other chemicals in the mixture, with percentages.
-
The specific hazard characteristics (e.g., Toxic, Irritant).
-
The date accumulation started.
-
The name of the principal investigator and the lab location.
-
Step 3: Segregate and Accumulate Waste
-
Solid Waste: Collect pure this compound, contaminated spatulas, weigh boats, and contaminated gloves or paper towels in a designated solid waste container.
-
Liquid Waste: Collect solutions containing this compound in a designated liquid waste container.
-
Crucial: Do not mix halogenated waste (containing fluorine, chlorine, etc.) with non-halogenated waste unless explicitly permitted by your EHS office[18]. This is because the disposal methods, particularly incineration requirements, differ.
-
-
Keep the waste container sealed when not actively adding waste. Store it in a designated satellite accumulation area within your lab, such as a secondary containment bin in a fume hood or a designated cabinet.
Disposal Pathway Decision Framework
The proper disposal route for a research chemical is a structured process. The following diagram illustrates the decision-making logic, which for this compound, leads to a single, clear endpoint.
Caption: Decision workflow for the disposal of this compound.
Final Disposal Procedure and Rationale
Once your waste container is full or has been in accumulation for the maximum time allowed by your institution (e.g., 12 months for academic labs), you must arrange for its removal[10].
Step 1: Finalize Container and Paperwork
-
Ensure the container cap is tightly sealed.
-
Double-check that the hazardous waste label is complete and accurate.
-
Complete a chemical waste pickup request form as required by your EHS department. Accuracy is critical for regulatory compliance.
Step 2: Schedule and Await Pickup
-
Submit your pickup request. Store the container in the designated satellite accumulation area until it is collected by trained EHS personnel.
Step 3: Off-Site Treatment (The "Why")
-
Your EHS department will consolidate waste and transfer it to a licensed hazardous waste disposal facility.
-
For halogenated organic compounds like this compound, the required method of destruction is high-temperature incineration [8].
-
Causality: The high temperatures (>850°C) and controlled conditions are necessary to break the stable carbon-fluorine and aromatic bonds, mineralizing the compound to carbon dioxide, water, and hydrogen fluoride (HF)[4][5]. The incinerator must be equipped with a flue gas scrubbing system. This is a critical secondary process where the acidic gas (HF) is neutralized, preventing its release into the atmosphere where it would contribute to acid rain and pose a significant health hazard[8]. Landfilling is not a suitable option due to the compound's potential persistence and mobility in the environment.
Emergency Procedures
Spills:
-
For small spills, alert others in the lab. Wearing appropriate PPE, contain the spill with an absorbent material compatible with the chemical (e.g., vermiculite or sand).
-
Collect the absorbed material into a sealed container and label it as hazardous waste[17].
-
For large spills, evacuate the area immediately and contact your institution's emergency response team[17].
Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention[6].
-
Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention[6][8].
-
Inhalation: Move to fresh air. If breathing is difficult, seek immediate medical attention[8].
By adhering to these procedures, you ensure that your research contributes to scientific advancement without compromising the safety of your colleagues or the integrity of our environment.
References
-
EPA tweaks hazardous waste rules for academic labs. (2008). Chemistry World. [Link]
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Synthesis and biological evaluation of new 3(2H)-pyridazinone derivatives as non-toxic anti-proliferative compounds against human colon carcinoma HCT116 cells. (n.d.). National Institutes of Health. [Link]
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Regulations for Hazardous Waste Generated at Academic Laboratories. (2025). US EPA. [Link]
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ACS Safety Advisory Panel Committee on Chemical Safety Letter to EPA. (2015). American Chemical Society. [Link]
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Hazardous Waste. (n.d.). US EPA. [Link]
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Studies on pyridazinone derivatives. XVI. Analgesic-antiinflammatory activities of 3(2H). (1994). Yakugaku Zasshi. [Link]
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Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. (n.d.). SAR Publication. [Link]
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An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. (n.d.). National Institutes of Health. [Link]
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Discovery of a new pyrido[2,3-d]pyridazine-2,8-dione derivative as a potential anti-inflammatory agent through COX-1/COX-2 dual inhibition. (n.d.). PubMed Central. [Link]
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C&EN Uncovered: Solvent Waste Levels, EPA Regulations, and Disposal. (2024). YouTube. [Link]
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Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances. (n.d.). EPA. [Link]
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Proper disposal of chemicals. (2025). Sciencemadness Wiki. [Link]
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Safety Data Sheet (General). (2025). Angene Chemical. [Link]
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Interim Guidance on the Destruction and Disposal of PFAS. (2024). EPA. [Link]
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Simple Grinding Method Destroys Forever Chemicals and Recovers Valuable Fluorine. (2025). Sustainability Directory. [Link]
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Need to dispose chemicals. (2023). Health and Safety Executive. [Link]
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Chemical Waste. (n.d.). University of Texas at Austin EHS. [Link]
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Disposal/Hazardous waste. (n.d.). Fitreach. [Link]
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Hazardous waste. (n.d.). EU Waste Law. [Link]
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Safety Data Sheet (General). (n.d.). Carl ROTH. [Link]
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Hazardous Waste Disposal Procedures. (n.d.). The University of Chicago EHS. [Link]
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Navigating the Safe Handling of 6-(4-Fluorophenyl)pyridazin-3-ol: A Guide to Personal Protective Equipment and Disposal
Researchers, scientists, and drug development professionals are at the forefront of innovation, often working with novel chemical entities. Among these is 6-(4-Fluorophenyl)pyridazin-3-ol, a heterocyclic compound with potential applications in medicinal chemistry. While the full toxicological profile of this specific molecule may not be extensively documented, a proactive and rigorous approach to safety is paramount. This guide provides essential, immediate safety and logistical information for handling this compound, with a focus on personal protective equipment (PPE) and proper disposal methods. The recommendations provided are synthesized from best practices for handling structurally similar pyridazine derivatives and fluorinated aromatic compounds, in the absence of a specific Safety Data Sheet (SDS) for the title compound.
Understanding the Hazard Landscape: A Logic-Driven Approach
Given the structure of this compound, which incorporates a pyridazine ring and a fluorinated phenyl group, we must anticipate potential hazards associated with these chemical motifs. Pyridine derivatives can be harmful if inhaled, ingested, or absorbed through the skin.[1][2] Fluorinated organic compounds also warrant careful handling due to their potential for metabolic toxicity and environmental persistence.[3] Therefore, a comprehensive PPE strategy is not merely a checklist but a critical system to prevent exposure.
Core Directive: Personal Protective Equipment (PPE)
The selection and proper use of PPE is the most critical barrier between the researcher and potential chemical exposure. The following is a step-by-step guide to the minimum required PPE for handling this compound.
Step 1: Hand Protection - The First Line of Defense
Rationale: The hands are the most likely part of the body to come into direct contact with the chemical. The choice of glove material is crucial for providing an effective barrier.
Protocol:
-
Glove Selection: Nitrile gloves are recommended for handling pyridazine-based compounds due to their resistance to this class of chemicals.[1][2] Avoid latex gloves, as they may not provide adequate protection.
-
Double Gloving: For procedures involving larger quantities or a higher risk of splashing, wearing two pairs of nitrile gloves is a prudent measure.[3] This provides an additional layer of protection in case the outer glove is compromised.
-
Inspection and Removal: Always inspect gloves for any signs of degradation or punctures before use. When removing gloves, use a technique that avoids touching the outer surface of the glove with bare skin.[4]
-
Hand Hygiene: Wash hands thoroughly with soap and water after removing gloves.[4]
Step 2: Eye and Face Protection - Shielding Sensitive Tissues
Rationale: Chemical splashes can cause serious and irreversible eye damage. Standard safety glasses may not provide sufficient protection from all angles.
Protocol:
-
Chemical Splash Goggles: Always wear chemical splash goggles that conform to recognized standards (e.g., ANSI Z87.1).[2] These provide a seal around the eyes, protecting against splashes from the front and sides.
-
Face Shield: When there is a significant risk of splashing, such as during transfers of larger volumes or when heating the substance, a face shield should be worn in addition to chemical splash goggles.[3]
Step 3: Body Protection - Minimizing Skin Contact
Rationale: A lab coat not only protects personal clothing but also provides a removable barrier in the event of a spill.
Protocol:
-
Lab Coat: A flame-resistant lab coat should be worn at all times when handling the compound.[3] Ensure the lab coat is fully buttoned.
-
Appropriate Attire: Wear long pants and closed-toe shoes to protect the lower body and feet from potential spills.
Step 4: Respiratory Protection - A Precautionary Measure
Rationale: While the volatility of this compound may be low, it is best practice to handle all new chemical entities in a well-ventilated area to minimize inhalation exposure.
Protocol:
-
Fume Hood: All work with this compound, especially when handling the solid or creating solutions, should be performed in a properly functioning chemical fume hood.[1][3]
-
Respirator: If a risk assessment indicates that engineering controls are insufficient to control exposure, a full-face respirator with appropriate cartridges should be used.[4] All respirator use must be in accordance with a comprehensive respiratory protection program, including fit testing and training.
Operational Plan: Spill Management
Accidents can happen, and a clear plan for managing spills is essential.
For Small Spills:
-
Alert others in the immediate area.
-
Wearing the appropriate PPE, contain the spill with an absorbent material compatible with the chemical.
-
Collect the absorbed material into a sealed container for proper waste disposal.[3]
For Large Spills:
-
Evacuate the area immediately.
-
Contact your institution's emergency response team.[3]
Disposal Plan: Responsible Waste Management
Proper disposal of chemical waste is crucial for laboratory safety and environmental protection.
-
Waste Collection: All solid waste contaminated with this compound and any unused material should be collected in a clearly labeled, sealed container.
-
Disposal Method: The material should be disposed of through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[5][6] Do not discharge to sewer systems.[5]
-
Contaminated Packaging: Empty containers should be triple-rinsed with a suitable solvent. The rinsate should be collected as hazardous waste. The rinsed containers can then be offered for recycling or reconditioning, or punctured to make them unusable for other purposes.[5][6]
Visualizing the PPE Decision-Making Process
The following diagram illustrates the logical flow for selecting the appropriate level of personal protective equipment.
Caption: PPE selection workflow for handling this compound.
Conclusion
By adhering to these rigorous safety protocols, researchers can confidently handle this compound while minimizing personal and environmental risks. The principles of causality in experimental choices extend to safety; understanding the potential hazards of a chemical's structural components allows for the implementation of a self-validating system of protection. This proactive and informed approach to laboratory safety builds a foundation of trust and ensures the well-being of the scientific community.
References
-
ECHA. (2014). ECHA publishes guidance on chemical safety assessment. Fieldfisher. [Link]
-
The Acta Group. (2009). ECHA Publishes Concise Guidance on Chemical Safety Assessment. [Link]
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Post Apple Scientific. (2024). 12 Safety Precautions To Follow When Handling Pyridine. [Link]
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Post Apple Scientific. (2024). Handling Pyridine: Best Practices and Precautions. [Link]
-
Angene Chemical. 3-AMINO-6-(4-FLUOROPHENYL)PYRIDAZINE SDS. [Link]
-
OSHA. Laboratory Safety Guidance. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
